Ziprasidone mesylate
Descripción
This compound is the mesylate salt form of ziprasidone, a benzothiazolylpiperazine derivative and an atypical antipsychotic agent with an antischizophrenic property. This compound functions as an antagonist at the dopamine D2 and serotonin 5-HT2A and 5-HT1D receptors, and as an agonist at the 5-HT1A receptor. This compound also inhibits the synaptic reuptake of serotonin and norepinephrine. The mechanism of action by which this compound exerts its antischizophrenic effect is unknown but is potentially mediated through a combination of dopamine D2 and serotonin 5-HT2 antagonism. This agent also has antagonistic activity against histamine H1 and alpha-1-adrenergic receptors.
See also: Ziprasidone (has active moiety).
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;methanesulfonic acid;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS.CH4O3S.3H2O/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;1-5(2,3)4;;;/h1-4,11,13H,5-10,12H2,(H,23,27);1H3,(H,2,3,4);3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQZEFFFIUHSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199191-69-0 | |
| Record name | Ziprasidone mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199191690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZIPRASIDONE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X6SAX83JZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Pharmacodynamics of Ziprasidone Mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro pharmacodynamic properties of ziprasidone mesylate, an atypical antipsychotic agent. The information presented herein is intended to serve as a technical resource for professionals engaged in neuroscience research and drug development. This document details the receptor binding affinity, functional activity, and effects on ion channels and monoamine transporters, supported by experimental methodologies and visual representations of key signaling pathways.
Receptor Binding Affinity
Ziprasidone exhibits a complex and unique receptor binding profile, characterized by high affinity for several key dopamine and serotonin receptor subtypes. This profile is believed to underpin its therapeutic efficacy in treating the positive, negative, and affective symptoms of schizophrenia with a lower propensity for certain side effects compared to older antipsychotics.[1] The binding affinities (Ki) of ziprasidone for a range of human receptors are summarized in Table 1.
| Receptor Subtype | Ziprasidone Ki (nM) | Reference |
| Dopamine Receptors | ||
| D₂ | 4.8 | [2] |
| D₃ | 7.2 | [2] |
| D₄ | 5.3 | [2] |
| Serotonin Receptors | ||
| 5-HT₁A | 3.4 | [3] |
| 5-HT₁D | 2.3 | |
| 5-HT₂A | 0.4 | |
| 5-HT₂C | 1.3 | |
| 5-HT₇ | 35 | |
| Adrenergic Receptors | ||
| α₁A | 10 | |
| α₂C | 6.5 | |
| Histamine Receptors | ||
| H₁ | 47 | |
| Muscarinic Receptors | ||
| M₁ | >1000 |
Table 1: Ziprasidone Receptor Binding Affinities (Ki)
Functional Activity at Key Receptors
Ziprasidone's clinical effects are not only determined by its binding affinity but also by its functional activity at these receptors. It acts as an antagonist at several key receptors implicated in the pathophysiology of schizophrenia, while demonstrating agonist activity at the 5-HT₁A receptor, which is thought to contribute to its anxiolytic and antidepressant effects, as well as its favorable side effect profile.
Dopamine D₂ Receptor Antagonism
Like other antipsychotics, ziprasidone's primary mechanism for treating positive symptoms is believed to be its antagonism of dopamine D₂ receptors in the mesolimbic pathway.
Serotonin 5-HT₂A Receptor Antagonism
Ziprasidone exhibits a high affinity for and potent antagonism of the 5-HT₂A receptor. The high 5-HT₂A/D₂ receptor affinity ratio is a hallmark of atypical antipsychotics and is associated with a reduced risk of extrapyramidal symptoms.
Serotonin 5-HT₁A Receptor Partial Agonism
Ziprasidone acts as a partial agonist at the 5-HT₁A receptor. This property is thought to contribute to its efficacy against negative and affective symptoms of schizophrenia. The functional potency of ziprasidone at the 5-HT₁A receptor is presented in Table 2.
| Assay Type | Parameter | Value (nM) | Reference |
| [³⁵S]GTPγS Binding | EC₅₀ | 480 |
Table 2: Functional Potency of Ziprasidone at the 5-HT₁A Receptor
Effects on Monoamine Transporters
In addition to its receptor-mediated effects, ziprasidone also inhibits the reuptake of serotonin and norepinephrine, a mechanism shared with some antidepressant medications. This action may further contribute to its therapeutic effects on mood and anxiety. The inhibitory potencies (Ki) for monoamine transporters are detailed in Table 3.
| Transporter | Ziprasidone Ki (nM) | Reference |
| Serotonin Transporter (SERT) | 85 | |
| Norepinephrine Transporter (NET) | 94 |
Table 3: Ziprasidone Affinity for Monoamine Transporters (Ki)
Effects on Ion Channels
Ziprasidone's interaction with various ion channels has been investigated, particularly in the context of its cardiovascular safety profile. It is known to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation. Its effects on other ion channels have also been characterized.
| Ion Channel | Parameter | Value (nM) | Reference |
| hERG K⁺ Channel | IC₅₀ | 120 | |
| Voltage-gated K⁺ (Kv) Channels | IC₅₀ | 390 | |
| L-type Ca²⁺ Channel | - | Reduced Current | |
| Late Na⁺ Channel | - | Enhanced Current |
Table 4: In Vitro Effects of Ziprasidone on Ion Channels
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of ziprasidone for various G protein-coupled receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) recombinantly expressing the human receptor of interest or from homogenized brain tissue. Cells or tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Incubation: A constant concentration of a specific radioligand (e.g., [³H]-spiperone for D₂ receptors) is incubated with the membrane preparation in the presence of increasing concentrations of ziprasidone. The incubation is typically carried out in a 96-well plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand. Unbound radioligand is washed away with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of ziprasidone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional activity (e.g., agonism, partial agonism) of ziprasidone at G protein-coupled receptors, particularly the 5-HT₁A receptor.
General Protocol:
-
Membrane Preparation: Membranes from a suitable source (e.g., rat hippocampus for 5-HT₁A receptors) are prepared as described for radioligand binding assays.
-
Incubation: Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and increasing concentrations of ziprasidone. The incubation is typically performed at 30°C for 60 minutes.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: The concentration-response curve for ziprasidone-stimulated [³⁵S]GTPγS binding is plotted to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist).
References
Ziprasidone Mesylate: A Comprehensive Receptor Binding Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of the receptor binding profile of ziprasidone mesylate, an atypical antipsychotic agent. The document is intended for researchers, scientists, and professionals involved in drug development who require a thorough understanding of the pharmacological characteristics of this compound.
Ziprasidone's clinical efficacy is attributed to its unique and complex interaction with a variety of neurotransmitter receptors. This guide summarizes the quantitative binding affinities, details the experimental methodologies used to determine these affinities, and visualizes the key signaling pathways modulated by ziprasidone.
Quantitative Receptor Binding Profile
The following tables summarize the in vitro binding affinities of ziprasidone for a range of human receptors. The data, presented as Ki (nM) values, are compiled from various scientific publications and databases. A lower Ki value indicates a higher binding affinity.
Table 1: High-Affinity Receptor Binding Profile of Ziprasidone (Ki < 100 nM)
| Receptor Subtype | Ki (nM) | Functional Activity |
| Serotonin Receptors | ||
| 5-HT2A | 0.4 | Antagonist[1] |
| 5-HT2C | 1.3 | Antagonist[1] |
| 5-HT1A | 3.4 | Agonist[1] |
| 5-HT1D | 2.0 | Antagonist[2] |
| 5-HT7 | 9.3 | Antagonist[2] |
| Dopamine Receptors | ||
| D2 | 4.8 | Antagonist |
| D3 | 7.2 | Antagonist |
| D4 | 32 | Antagonist |
| Adrenergic Receptors | ||
| α1A | 10 | Antagonist |
| Histamine Receptors | ||
| H1 | 47 | Antagonist |
| Monoamine Transporters | ||
| Serotonin Transporter (SERT) | 53 | Inhibitor |
| Norepinephrine Transporter (NET) | 48 | Inhibitor |
Table 2: Low-Affinity Receptor Binding Profile of Ziprasidone (Ki > 100 nM)
| Receptor Subtype | Ki (nM) |
| Muscarinic Receptors | |
| M1 | >1000 |
| Adrenergic Receptors | |
| α2 | 300 |
Experimental Protocols: Radioligand Binding Assays
The receptor binding affinities presented in this guide are primarily determined through in vitro radioligand binding assays. These assays measure the affinity of a drug (in this case, ziprasidone) for a specific receptor by assessing its ability to displace a radioactively labeled ligand that is known to bind to that receptor. While specific parameters may vary between studies, the following sections outline the general and key specific methodologies for determining binding affinities at the dopamine D2 and serotonin 5-HT2A receptors.
General Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay.
General workflow of a competitive radioligand binding assay.
Detailed Methodology for Dopamine D2 Receptor Binding Assay
-
Receptor Source: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone, a high-affinity D2 antagonist, is commonly used at a final concentration around its Kd value (e.g., 0.1-0.5 nM).
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations such as MgCl2 (e.g., 5 mM).
-
Incubation: Test compound (ziprasidone) at various concentrations, radioligand, and cell membranes are incubated in the assay buffer. The incubation is typically carried out at room temperature or 37°C for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Non-specific Binding Determination: To determine the amount of radioligand that binds non-specifically to the membranes and filter, a parallel set of incubations is performed in the presence of a high concentration of a potent, unlabeled D2 antagonist (e.g., 10 µM haloperidol or unlabeled spiperone).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of ziprasidone that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Detailed Methodology for Serotonin 5-HT2A Receptor Binding Assay
-
Receptor Source: Membranes from HEK 293 cells expressing the human 5-HT2A receptor or from rat frontal cortex, which is rich in these receptors.
-
Radioligand: [3H]-Ketanserin, a selective 5-HT2A antagonist, is often used at a concentration near its Kd (e.g., 0.5-2.0 nM).
-
Assay Buffer: Similar to the D2 assay, a Tris-HCl buffer (e.g., 50 mM, pH 7.4) is typically used.
-
Incubation: The incubation conditions are generally similar to the D2 receptor assay, with incubation times and temperatures optimized to reach equilibrium.
-
Non-specific Binding Determination: A high concentration of an unlabeled 5-HT2A antagonist, such as mianserin or unlabeled ketanserin (e.g., 10 µM), is used to define non-specific binding.
-
Separation and Quantification: The separation and quantification steps are analogous to the D2 receptor binding assay, utilizing rapid filtration and liquid scintillation counting.
-
Data Analysis: The IC50 is determined from the competition curve, and the Ki is calculated using the Cheng-Prusoff equation as described for the D2 receptor assay.
Key Signaling Pathways
Ziprasidone's therapeutic and side-effect profile is a consequence of its interaction with multiple receptor-mediated signaling pathways. The following diagrams illustrate the primary signaling cascades associated with the receptors for which ziprasidone has the highest affinity.
Dopamine D2 Receptor Signaling (Antagonism)
Ziprasidone acts as an antagonist at D2 receptors, which are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins. Antagonism by ziprasidone blocks the downstream effects of dopamine binding.
Dopamine D2 receptor signaling pathway and its antagonism by ziprasidone.
Serotonin 5-HT2A Receptor Signaling (Antagonism)
Ziprasidone is a potent antagonist of 5-HT2A receptors. These receptors are coupled to the Gq/11 family of G-proteins, and their activation leads to the stimulation of phospholipase C.
Serotonin 5-HT2A receptor signaling and its antagonism by ziprasidone.
Serotonin 5-HT1A Receptor Signaling (Agonism)
In contrast to its antagonist activity at other receptors, ziprasidone is an agonist at 5-HT1A receptors. These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase.
Agonistic action of ziprasidone on the 5-HT1A receptor signaling pathway.
Serotonin 5-HT2C Receptor Signaling (Antagonism)
Similar to 5-HT2A receptors, 5-HT2C receptors are coupled to Gq/11 proteins. Ziprasidone's antagonism at these receptors blocks serotonin-mediated activation of phospholipase C.
Antagonism of the 5-HT2C receptor signaling pathway by ziprasidone.
References
An In-depth Technical Guide to the Chemical Properties of Ziprasidone Mesylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of ziprasidone mesylate salt, an atypical antipsychotic agent. The information presented is intended to support research, development, and formulation activities by providing detailed data and methodologies related to its physicochemical characteristics.
Chemical Identity and Structure
This compound is the methanesulfonic acid salt of ziprasidone. The injectable form is typically available as this compound trihydrate, a lyophilized powder for reconstitution.[1][2][3]
Molecular Formula: C₂₁H₂₁ClN₄OS · CH₃SO₃H (anhydrous)[4]
Molecular Weight: 509.04 g/mol (anhydrous)[4]
Chemical Name: 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one, methanesulfonate
The chemical structure of this compound is depicted below:
Figure 1: Chemical Structure of this compound
Physicochemical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for drug development, influencing formulation strategies, bioavailability, and stability.
Solubility
This compound is described as a poorly soluble drug. Its solubility is pH-dependent and is also influenced by the presence of different hydrate forms. The mesylate salt was selected for the injectable formulation due to its slightly higher aqueous solubility compared to the hydrochloride salt.
| Solvent/Medium | Hydrate Form | Solubility | Reference |
| Water | Trihydrate | 0.73 mg/mL | |
| Water | Dihydrate | 1.11 mg/mL | |
| Water | Hemihydrate | 1.21 mg/mL | |
| DMSO | Not specified | Soluble |
pKa
The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a drug molecule at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
| pKa Value | Type | Source |
| 6.62 | Not Specified | |
| 7.18 | Strongest Basic | |
| 4.33 | Strongest Acidic |
Polymorphism
This compound is known to exist in various polymorphic forms, primarily as hydrates. Different crystalline forms can exhibit distinct physicochemical properties, including solubility and stability.
-
Trihydrate: The form typically used in the lyophilized powder for injection.
-
Dihydrate: A known hydrate form with higher water solubility than the trihydrate.
-
Hemihydrate: Reported to have better water solubility than both the dihydrate and trihydrate forms.
The X-ray powder diffraction (XRPD) pattern for the hemihydrate form shows characteristic peaks at 2θ values of 12.83°, 14.05°, 16.37°, 17.58°, 19.76°, 21.50°, 22.98°, 23.78°, 24.51°, and 26.45°.
Stability
The stability of this compound is a crucial factor for its formulation, storage, and handling. Studies on extemporaneously compounded oral solutions of this compound have shown that its stability is dependent on storage conditions. When refrigerated, a ziprasidone syrup maintained at least 90% of its stated potency for at least 6 weeks. Samples stored at room temperature, especially when exposed to light, were found to be less stable.
Stress testing of ziprasidone under different conditions has shown that it is stable to acid, photolytic, and thermal stress. However, significant degradation is observed under basic and oxidative hydrolytic conditions.
Mechanism of Action: Signaling Pathways
Ziprasidone is an atypical antipsychotic that exhibits a unique receptor binding profile. Its therapeutic effects are believed to be mediated through a combination of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism. It also has a high affinity for 5-HT2C, 5-HT1A, and 5-HT1D receptors, and acts as an agonist at the 5-HT1A receptor. Furthermore, it is a moderate inhibitor of norepinephrine and serotonin reuptake.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline methodologies for determining key chemical properties of this compound.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed, screw-cap vial or flask.
-
Equilibration: Place the flasks in a constant temperature shaker bath (e.g., 37 ± 1 °C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to allow for the sedimentation of the undissolved solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a pipette.
-
Filtration: Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
Analysis: Dilute the filtered solution appropriately and determine the concentration of ziprasidone using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa values of ionizable substances.
Methodology:
-
Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol for poorly soluble compounds).
-
Titration Setup: Place the sample solution in a thermostated vessel and immerse a calibrated combined pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, ensuring the reading is stable.
-
Data Analysis: Plot the pH versus the volume of titrant added to obtain a titration curve. The pKa value can be determined from the pH at the half-equivalence point or by analyzing the first or second derivative of the titration curve to identify the inflection points.
Polymorphism and Crystallinity (X-ray Powder Diffraction - XRPD)
XRPD is a powerful technique for identifying and characterizing different crystalline forms of a solid material.
Methodology:
-
Sample Preparation: Gently grind the this compound sample to a fine powder to minimize preferred orientation effects.
-
Instrument Setup: Place the powdered sample in a sample holder. Set up the XRPD instrument with appropriate parameters (e.g., X-ray source, voltage, current, scan range, step size, and scan speed).
-
Data Collection: Acquire the diffraction pattern by scanning the sample over a defined range of 2θ angles.
-
Data Analysis: Analyze the resulting diffractogram by identifying the positions (2θ values) and relative intensities of the diffraction peaks. Each crystalline form will have a unique diffraction pattern, which serves as its "fingerprint."
Logical Relationships of Physicochemical Properties and Bioavailability
The chemical properties of this compound are interconnected and collectively influence its bioavailability. The following diagram illustrates these relationships.
This guide provides a foundational understanding of the key chemical properties of this compound. For further in-depth analysis and specific applications, it is recommended to consult the cited literature and perform dedicated experimental studies.
References
A Technical Guide to the Solubility of Ziprasidone Mesylate and Ziprasidone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of two prominent salt forms of the atypical antipsychotic, ziprasidone: the hydrochloride and the mesylate. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development, offering detailed data, experimental protocols, and logical frameworks to inform formulation strategies and salt selection processes.
Executive Summary
Ziprasidone is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high membrane permeability and low aqueous solubility.[1][2] This inherent low solubility presents a significant challenge in the development of bioavailable oral dosage forms. The choice of salt form is a critical determinant of the physicochemical properties of an active pharmaceutical ingredient (API), directly impacting its solubility, dissolution rate, and ultimately, its clinical efficacy. This guide focuses on the two commercially relevant salt forms: ziprasidone hydrochloride, used in oral capsule formulations (Geodon®/Zeldox®), and ziprasidone mesylate, utilized in the intramuscular injection formulation.[3][4][5] While extensive quantitative solubility data is available for the hydrochloride salt, the solubility profile of the mesylate salt is primarily inferred from its formulation context.
Ziprasidone Hydrochloride: Solubility Profile
Ziprasidone hydrochloride is the salt form selected for oral administration. Its solubility is a critical factor influencing the dissolution and subsequent absorption from the gastrointestinal tract.
Quantitative Solubility Data
The aqueous solubility of ziprasidone hydrochloride has been reported with some variability across different sources, which may be attributable to differences in experimental conditions such as temperature, pH, and the specific crystalline form of the salt. It is generally characterized as being from very slightly soluble to sparingly soluble in aqueous media.
| Solvent/Medium | Solubility (mg/mL) | Source(s) |
| Water | ~ 0.210 | |
| Water | 0.00718 | |
| Water | 0.0003 | |
| Dimethyl sulfoxide (DMSO) | ~ 1.2 | |
| Dimethylformamide (DMF) | ~ 0.16 | |
| 1:2 DMSO:PBS (pH 7.2) | ~ 0.33 |
Table 1: Quantitative Solubility of Ziprasidone Hydrochloride in Various Solvents.
pH-Dependent Solubility
As a weak base, the solubility of ziprasidone is expected to be pH-dependent, with higher solubility at lower pH values where the molecule is protonated. In phosphate buffer solutions with a pH above 6.8, ziprasidone free base is practically insoluble.
This compound: An Indirect Assessment of Solubility
Formulation Context and Inferred Solubility
This compound is the active component in the intramuscular injection formulation of Geodon®. This formulation is a lyophilized powder that is reconstituted prior to administration. Crucially, the formulation includes sulfobutylether β-cyclodextrin as a solubilizing agent to enable the formation of a solution suitable for injection.
The necessity of a complexing agent strongly implies that this compound has an intrinsically low aqueous solubility, insufficient for preparing a concentrated solution for intramuscular administration. Patents also allude to the development of this compound hydrates as a strategy to enhance solubility.
| Attribute | Observation | Implication | Source(s) |
| Formulation | Used in intramuscular injection. | Requires a salt form suitable for parenteral administration. | |
| Excipients | Formulated with sulfobutylether β-cyclodextrin. | The salt's intrinsic aqueous solubility is too low for the required concentration; a solubilizing agent is necessary. | |
| Hydrate Forms | Patents describe the creation of mesylate hydrates. | This is a common strategy to improve the solubility and stability of a salt form. |
Table 2: Qualitative and Inferred Solubility Characteristics of this compound.
Comparative Analysis and Formulation Rationale
The selection of the hydrochloride salt for oral capsules and the mesylate salt for intramuscular injection reflects a deliberate drug development strategy based on the specific requirements of each route of administration.
-
For Oral Administration: The primary challenge is overcoming the low solubility in the gastrointestinal tract to ensure adequate dissolution and absorption. While ziprasidone hydrochloride has low solubility, it is sufficient for a solid oral dosage form, especially when administered with food, which is known to increase its bioavailability by approximately 50%.
-
For Intramuscular Administration: This route requires a much higher concentration of the drug in a small volume of solution. The intrinsic solubility of both the hydrochloride and mesylate salts is inadequate for this purpose. The selection of the mesylate salt was likely influenced by its compatibility with solubilizing agents like cyclodextrins and its stability in the lyophilized and reconstituted forms.
The logical relationship governing the salt form selection is illustrated in the diagram below.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The following protocol outlines a standardized shake-flask method for determining the equilibrium solubility of ziprasidone salts, consistent with guidelines from the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.
Materials and Equipment
-
Ziprasidone hydrochloride/mesylate reference standard
-
pH buffers (pH 1.2, 4.5, 6.8, and 7.5)
-
Scintillation vials or glass flasks with screw caps
-
Calibrated pH meter
-
Analytical balance
-
Constant temperature shaker bath or incubator (set to 37 ± 1 °C)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Media: Prepare standardized aqueous buffers at pH 1.2 (0.1 N HCl), 4.5 (acetate buffer), and 6.8 (phosphate buffer).
-
Sample Preparation: Add an excess amount of the ziprasidone salt to a vial containing a known volume (e.g., 10 mL) of each pH buffer. The excess solid should be clearly visible.
-
Equilibration: Place the sealed vials in a shaker bath maintained at 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Time to equilibrium should be established by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until consecutive measurements are consistent.
-
Sample Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials to sediment the excess solid.
-
Filtration and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles. Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved ziprasidone salt in the diluted filtrate using a validated HPLC-UV method.
-
pH Measurement: Measure the pH of the saturated solution in each vial after equilibration to confirm it has not significantly deviated from the initial buffer pH.
The workflow for this experimental protocol is visualized below.
Conclusion
The selection between ziprasidone hydrochloride and this compound is a clear example of a formulation-driven decision based on the physicochemical properties of the salts. Ziprasidone hydrochloride possesses low but sufficient solubility for development as a solid oral dosage form, where its bioavailability is significantly modulated by food. In contrast, the mesylate salt, while also exhibiting low intrinsic aqueous solubility, is amenable to advanced formulation techniques such as complexation with cyclodextrins, enabling its use in a high-concentration parenteral formulation. This guide provides the available quantitative data for the hydrochloride salt and a logical framework for understanding the properties of the mesylate salt, alongside a robust protocol for further experimental determination of solubility, to aid scientists in the ongoing development of ziprasidone formulations and other BCS Class II compounds.
References
In Vivo Metabolism of Ziprasidone Mesylate: A Technical Guide
Introduction
Ziprasidone is an atypical antipsychotic agent utilized in the management of schizophrenia and bipolar disorder.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by extensive hepatic metabolism. Less than 5% of an administered dose is excreted as the unchanged parent drug, highlighting the critical role of metabolic transformation in its clearance and overall disposition.[3][4] This technical guide provides a detailed overview of the in vivo metabolism of ziprasidone, focusing on its metabolic pathways, the enzymes involved, resulting metabolites, and the experimental methodologies used for their characterization.
Core Metabolic Pathways
Ziprasidone is cleared from the body via three primary metabolic routes, which lead to the formation of four major circulating metabolites.[5] The metabolic clearance is characterized by a significant reductive pathway, accounting for approximately two-thirds of the process, with oxidative pathways making up the remaining one-third.
The principal enzyme systems implicated in ziprasidone's biotransformation are:
-
Aldehyde Oxidase: A cytosolic enzyme that catalyzes the predominant reductive pathway.
-
Cytochrome P450 3A4 (CYP3A4): Responsible for the less prominent oxidative pathways. CYP1A2 may also play a minor role.
-
Glutathione (GSH): Participates in the reduction reaction, likely through chemical reduction.
-
Thiol Methyltransferase: Involved in the subsequent methylation of the reduced intermediate.
The four primary routes of metabolism identified for ziprasidone are:
-
Sulfur Oxidation: Oxidation at the sulfur atom of the benzisothiazole ring results in the formation of ziprasidone sulfoxide and ziprasidone sulfone. These are major metabolites found in human serum but possess low affinity for D2 and 5-HT2 receptors, making them unlikely to contribute to the drug's antipsychotic effects.
-
Reductive Cleavage of the Benzisothiazole Moiety: This major pathway, mediated by aldehyde oxidase and glutathione, involves the cleavage of the benzisothiazole ring. This two-step process begins with a reduction reaction followed by methylation mediated by thiol methyltransferase to form S-methyl-dihydroziprasidone.
-
N-Dealkylation: This pathway involves the cleavage of the ethyl side chain attached to the piperazinyl nitrogen.
-
Hydration and N-Dearylation: A novel pathway identified in humans involves the hydration of the C=N bond of the benzisothiazole ring, which can be followed by subsequent sulfur oxidation or N-dearylation.
The following diagram illustrates the primary metabolic pathways of ziprasidone.
Data Presentation: Pharmacokinetics and Excretion
Ziprasidone is extensively metabolized, with quantitative data from human studies providing insight into its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Pharmacokinetic Parameters of Ziprasidone in Humans
| Parameter | Value | Reference(s) |
| Absorption | ||
| Bioavailability | ~60% (with a meal of at least 500 kcal) | |
| Tmax (Peak Plasma Time) | 6 to 8 hours (oral) | |
| Distribution | ||
| Protein Binding | >99% (primarily to albumin and α1-acid glycoprotein) | |
| Apparent Volume of Distribution | 1.5 L/kg | |
| Metabolism & Elimination | ||
| Terminal Half-Life | ~7 hours (oral) | |
| Apparent Systemic Clearance | 7.5 mL/min/kg | |
| Unchanged Drug in Serum | ~44% of total drug-related material |
Table 2: Excretion of Ziprasidone and Metabolites
| Route | Percentage of Administered Radioactivity | Unchanged Drug (% of Dose) | Reference(s) |
| Feces | ~66% | <4% | |
| Urine | ~20% | <1% | |
| Total Recovered | ~86% | <5% |
Table 3: Serum Concentrations After a Single 20 mg Oral Dose
| Analyte | Cmax (Peak Concentration) | AUC(0-t) (Area Under the Curve) | Reference(s) |
| Unchanged Ziprasidone | 45 ng/mL | 335.7 nghr/mL | |
| Total Radioactivity | 91 ng-eq/mL | 724.6 ng-eqhr/mL |
Experimental Protocols
The characterization of ziprasidone's metabolism has been accomplished through well-defined clinical and in vitro studies.
Human Metabolism Study Protocol
A pivotal study investigating the metabolism and excretion of ziprasidone involved the following methodology:
-
Subjects: Four healthy male volunteers.
-
Dosing: Administration of a single 20 mg oral dose of a mixture of ¹⁴C- and ³H-labeled ziprasidone mesylate.
-
Sample Collection: Blood, urine, and feces were collected at predetermined intervals for up to 11 days post-dose.
-
Sample Analysis:
-
Total radioactivity in all samples was determined to track the excretion profile.
-
Metabolic profiling of urine and serum was conducted using advanced analytical techniques.
-
-
Metabolite Identification: Twelve metabolites were identified using ion-spray liquid chromatography/mass spectrometry (LC/MS) and LC/MS/MS with simultaneous radioactivity monitoring. The structures of major metabolites were confirmed by comparison to synthetic standards.
In Vitro Metabolism Studies
-
Human Liver Fractions: In vitro studies utilizing human liver subcellular fractions (microsomes and cytosol) were instrumental in elucidating the specific enzymes involved.
-
Enzyme Contribution:
-
Incubations with human liver microsomes and recombinant enzymes identified CYP3A4 as the major CYP isoform responsible for oxidative metabolism.
-
Investigations in hepatic cytosolic fractions pinpointed the role of aldehyde oxidase in the reductive cleavage pathway.
-
The involvement of glutathione and thiol methyltransferase in the formation of S-methyl-dihydroziprasidone was also confirmed through these in vitro systems.
-
The general workflow for a human radiolabeled metabolism study is depicted below.
References
- 1. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ziprasidone - Wikipedia [en.wikipedia.org]
- 3. Ziprasidone metabolism, aldehyde oxidase, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Preclinical Toxicology of Ziprasidone Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziprasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar I disorder.[1] It exhibits a unique receptor binding profile, acting as an antagonist at dopamine D2, serotonin 5-HT2A, and 5-HT1D receptors, and as an agonist at the 5-HT1A receptor.[2][3] This technical guide provides a comprehensive overview of the preclinical toxicology studies conducted on ziprasidone mesylate to support its clinical development and define its safety profile. The data presented herein is crucial for understanding the potential target organ toxicities and safety margins of this compound.
Acute, Subchronic, and Chronic Toxicity
Repeat-dose toxicity studies are fundamental in characterizing the safety profile of a new chemical entity. For ziprasidone, these studies were conducted in various species to identify potential target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL), which is the highest experimental dose at which there is no statistically or biologically significant increase in the frequency or severity of any adverse effects.[4]
Table 1: Summary of Repeat-Dose Toxicity Studies
| Study Type | Species | Duration | Route of Administration | Key Findings | NOAEL |
| Subchronic | Rat | 1 month | Intramuscular (IM) | Highest attainable dose due to volume considerations. | 4 mg/kg |
| Chronic | Rat | 24 months | Dietary | No evidence of increased tumor incidence. No effect on survival. | Not explicitly stated |
| Chronic | Mouse | 24 months | Dietary | No effect on survival. Increased incidence of mammary gland and pituitary tumors in females. | Not explicitly stated |
NOAEL: No-Observed-Adverse-Effect-Level
Carcinogenicity
Long-term carcinogenicity studies are a critical component of the preclinical safety evaluation for drugs intended for chronic use.
Experimental Protocol: Carcinogenicity Studies
Lifetime carcinogenicity studies were performed in both rats and mice to assess the tumorigenic potential of ziprasidone. In these studies, animals were administered ziprasidone in their diet for 24 months.
-
Rat Study: Ziprasidone was administered at doses of 2, 6, or 12 mg/kg/day.
-
Mouse Study: Doses of 50, 100, or 200 mg/kg/day were used.[5]
Table 2: Summary of Carcinogenicity Study Findings
| Species | Sex | Findings |
| Rat | Male & Female | No evidence of an increased incidence of tumors compared to control groups. |
| Mouse | Male | No increase in the incidence of tumors relative to controls. |
| Mouse | Female | Dose-related increases in the incidences of pituitary gland adenoma and carcinoma, and mammary gland adenocarcinoma at all tested doses. |
The proliferative changes observed in the pituitary and mammary glands of female mice are considered to be prolactin-mediated, a common finding for antipsychotic agents with dopamine receptor antagonism. In a 1-month study, female mice showed increased serum prolactin levels, while rats in a 5-week study did not show this effect at the doses used in the carcinogenicity study.
Genotoxicity
A battery of in vitro and in vivo tests was conducted to evaluate the potential of ziprasidone to induce genetic mutations or chromosomal damage.
Experimental Protocol: Genotoxicity Assays
-
In Vitro:
-
Ames bacterial mutation assay.
-
Mouse lymphoma assay for gene mutation.
-
Chromosomal aberration assay in human lymphocytes.
-
-
In Vivo:
-
Micronucleus assays in mice (oral administration) and rats (intramuscular administration) to detect chromosomal aberrations.
-
Table 3: Summary of Genotoxicity Study Results
| Assay | System | Metabolic Activation (S9) | Result |
| Bacterial Mutagenicity (Ames test) | S. typhimurium | With & Without | Negative (slight, non-significant increase at highest concentration) |
| Gene Mutation | Mouse Lymphoma Cells | With & Without | Negative |
| Chromosomal Aberration | Human Lymphocytes | With & Without | Positive results were obtained in one in vitro assay. However, another report states the assay was negative. |
| Micronucleus Test | Mouse (in vivo, oral) | N/A | Negative |
| Micronucleus Test | Rat (in vivo, IM) | N/A | Negative |
Based on the overall evidence, it was concluded that ziprasidone is not mutagenic or clastogenic.
Reproductive and Developmental Toxicity
The potential effects of ziprasidone on fertility, embryonic and fetal development, and pre- and postnatal development were investigated in animal models.
Experimental Protocol: Reproductive and Developmental Toxicity Studies
Studies were conducted in rats and rabbits to assess the effects of ziprasidone on all stages of reproduction. The oral route of administration was primarily used, with doses up to 160 mg/kg in rats.
Key Findings:
Animal studies have indicated developmental toxicity, including possible teratogenic effects, at doses similar to therapeutic human doses. In a study investigating the effects on female rats, ziprasidone administered at 2.5 mg/kg for 28 days resulted in significant weight gain on day 28, but had no effect on the estrous cycle, uterine weight, or plasma prolactin levels.
Visualizations
Diagram 1: General Preclinical Toxicology Workflow
Caption: General workflow for preclinical toxicology assessment of this compound.
Diagram 2: Carcinogenicity Study Design
Caption: Experimental design for the 24-month carcinogenicity studies in rats and mice.
Conclusion
The preclinical toxicology studies of this compound have characterized its safety profile. No significant target organ toxicity was observed at occupationally-relevant doses. The genotoxicity assays were largely negative. The carcinogenicity findings in female mice, specifically the increase in pituitary and mammary gland tumors, are attributed to a prolactin-mediated mechanism, a known effect of dopamine D2 receptor antagonists. Reproductive studies in animals have shown some developmental toxicity. This comprehensive preclinical data package was essential for the risk assessment and approval of ziprasidone for clinical use.
References
- 1. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ziprasidone: profile on safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ziprasidone (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The no-observed-adverse-effect-level in drug safety evaluations: use, issues, and definition(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pharmacokinetics of Intramuscular Ziprasidone Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the pharmacokinetic profile of intramuscular ziprasidone mesylate, an atypical antipsychotic agent. The information is compiled from peer-reviewed literature and regulatory documents to serve as a technical resource for professionals in pharmaceutical research and development.
Introduction
This compound is the intramuscular formulation of ziprasidone, a benzisothiazolylpiperazine derivative.[1] It is indicated for the rapid control of acute agitation in patients with schizophrenia.[2][3] The intramuscular administration offers a distinct pharmacokinetic profile compared to the oral formulation, characterized by rapid absorption and 100% bioavailability, which is critical in emergency psychiatric settings.[4][5] This guide details the absorption, distribution, metabolism, and excretion of intramuscular this compound, presenting quantitative data in a structured format and outlining the methodologies of key supportive studies.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of intramuscular this compound have been characterized in several clinical studies. The data presented below are summarized from healthy volunteers and patient populations.
Table 1: Single-Dose Pharmacokinetics of Intramuscular this compound in Healthy Adult Volunteers
| Parameter | 5 mg Dose | 10 mg Dose | 20 mg Dose |
| Tmax (Time to Peak Plasma Concentration) | < 1 hour | < 1 hour | ≤ 60 minutes |
| Cmax (Peak Plasma Concentration) | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| AUC (Area Under the Curve) | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| t½ (Elimination Half-Life) | ~2.5 hours | 2 to 5 hours | 2 to 5 hours |
| Bioavailability | ~100% | 100% | 100% |
Table 2: General Pharmacokinetic Properties of Ziprasidone
| Parameter | Value |
| Plasma Protein Binding | > 99% (primarily to albumin and α1-acid glycoprotein) |
| Apparent Volume of Distribution (Oral) | 1.5 L/kg |
| Systemic Clearance (Oral) | 7.5 mL/min/kg |
| Accumulation (IM) | Little accumulation observed after 3 days of dosing |
| Steady-State (Oral) | Achieved within 1 to 3 days |
Experimental Protocols
Detailed methodologies from the cited clinical trials are crucial for the interpretation of pharmacokinetic data. The following sections describe the typical design of studies evaluating intramuscular this compound.
Single-Dose Pharmacokinetic Study in Healthy Volunteers
A representative study design to assess the single-dose pharmacokinetics and dose proportionality of intramuscular ziprasidone would involve the following:
-
Study Design: A randomized, single-dose, crossover or parallel-group study.
-
Subjects: Healthy adult male and/or female volunteers.
-
Dosing: Administration of single intramuscular doses of this compound (e.g., 5 mg, 10 mg, and 20 mg).
-
Sample Collection: Serial blood samples collected at predefined time points before and after drug administration (e.g., pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
Analytical Method: Plasma concentrations of ziprasidone are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.
Bioavailability Study
To determine the absolute bioavailability of intramuscular ziprasidone, a three-way crossover study is often employed:
-
Study Design: An open-label, three-way crossover trial.
-
Subjects: Healthy adult volunteers.
-
Treatments:
-
Intravenous (IV) administration of a low dose of ziprasidone (e.g., 5 mg) to serve as a reference for 100% bioavailability.
-
Intramuscular (IM) administration of this compound (e.g., 5 mg).
-
Oral administration of ziprasidone hydrochloride (e.g., 20 mg) under fed conditions.
-
-
Washout Period: An adequate washout period between treatment phases to ensure complete elimination of the drug from the previous phase.
-
Sample Collection and Analysis: As described in the single-dose pharmacokinetic study.
-
Bioavailability Calculation: The absolute bioavailability (F) of the intramuscular and oral formulations is calculated as: F = (AUCextravascular / Doseextravascular) / (AUCIV / DoseIV).
Absorption, Distribution, Metabolism, and Excretion
Absorption
Following intramuscular administration, ziprasidone is rapidly absorbed, with peak plasma concentrations (Tmax) typically reached within 60 minutes or less. The systemic bioavailability of intramuscularly administered ziprasidone is 100%. This is in contrast to the oral formulation, which has a bioavailability of approximately 60% when taken with food and is significantly reduced in a fasted state. The intramuscular formulation utilizes sulfobutylether beta-cyclodextrin as a solubilizing agent to facilitate this rapid and complete absorption.
Distribution
Ziprasidone is extensively bound to plasma proteins (>99%), primarily albumin and α1-acid glycoprotein. The high degree of protein binding suggests that displacement from binding sites by other drugs is a potential but minimal source of drug-drug interactions. The mean apparent volume of distribution for oral ziprasidone is 1.5 L/kg.
Metabolism
Ziprasidone is extensively metabolized, with only a small amount of the unchanged drug excreted in the urine (<1%) and feces (<4%). The primary metabolic pathways are:
-
Reduction: This pathway is mediated by aldehyde oxidase and chemical reduction by glutathione. This accounts for approximately two-thirds of the metabolic clearance.
-
Oxidation: This pathway is primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with a minor contribution from CYP1A2. This accounts for less than one-third of the metabolic clearance.
The major circulating metabolites are ziprasidone sulfoxide, ziprasidone sulfone, and S-methyldihydroziprasidone; these metabolites are largely inactive.
Excretion
Following oral administration, approximately 20% of the dose is excreted in the urine and about 66% is eliminated in the feces. The elimination of intramuscular ziprasidone is expected to follow a similar pattern, as the route of administration is not expected to alter the metabolic pathways. The mean terminal elimination half-life of intramuscular ziprasidone ranges from 2 to 5 hours.
Visualizations
Experimental Workflow for a Single-Dose IM Ziprasidone Pharmacokinetic Study
Caption: Workflow of a typical single-dose pharmacokinetic study for IM ziprasidone.
Metabolic Pathways of Ziprasidone
Caption: Major metabolic pathways of ziprasidone.
Conclusion
The intramuscular formulation of this compound provides a valuable therapeutic option for the management of acute agitation in schizophrenia, largely due to its favorable pharmacokinetic profile. The rapid absorption and complete bioavailability ensure a swift onset of therapeutic concentrations. Its metabolism is well-characterized, occurring primarily through reduction via aldehyde oxidase and to a lesser extent through oxidation by CYP3A4. This in-depth understanding of the pharmacokinetics of intramuscular this compound is essential for its safe and effective use in clinical practice and for guiding future research and drug development efforts in the field of antipsychotics.
References
- 1. Ziprasidone - Wikipedia [en.wikipedia.org]
- 2. This compound FOR INJECTION, 20mg/mL [dailymed.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Pharmacotherapy Update - this compound Injection [clevelandclinicmeded.com]
- 5. Pharmacokinetics and therapeutics of acute intramuscular ziprasidone - PubMed [pubmed.ncbi.nlm.nih.gov]
Ziprasidone Mesylate for Schizophrenia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ziprasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia. This technical guide provides an in-depth overview of ziprasidone mesylate, the intramuscular formulation of the drug, focusing on its core scientific attributes. The document details its mechanism of action, receptor binding profile, pharmacokinetic and pharmacodynamic properties, and clinical efficacy, with a focus on data relevant to research and drug development. Methodologies of key experimental studies are described to provide a comprehensive understanding of the data generated.
Introduction
Schizophrenia is a complex and chronic mental disorder characterized by a range of symptoms including psychosis, social withdrawal, and cognitive deficits. Ziprasidone is a second-generation (atypical) antipsychotic that has demonstrated efficacy in treating both the positive and negative symptoms of schizophrenia.[1][2] The intramuscular formulation, this compound, is particularly valuable for the rapid management of acute agitation in patients with schizophrenia.[3][4] This document serves as a technical resource, consolidating key data and methodologies related to ziprasidone for a scientific audience.
Mechanism of Action
The therapeutic effects of ziprasidone in schizophrenia are believed to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[5] Its mechanism is multifaceted, also involving interactions with other serotonin receptor subtypes and inhibition of monoamine reuptake.
Receptor Binding Profile
Ziprasidone exhibits a unique receptor binding profile, characterized by high affinity for the 5-HT2A receptor and a slightly lower affinity for the D2 receptor, a hallmark of atypical antipsychotics. It also demonstrates significant affinity for several other serotonin receptors, including 5-HT2C, 5-HT1A (as an agonist), and 5-HT1D, and is a potent inhibitor of serotonin and norepinephrine reuptake. Conversely, it has a low affinity for histamine H1 and muscarinic M1 receptors, which is associated with a more favorable side-effect profile, including a lower propensity for weight gain and sedation compared to some other atypical antipsychotics.
Table 1: Receptor Binding Affinities (Ki) of Ziprasidone
| Receptor | Ki (nM) |
| Serotonin Receptors | |
| 5-HT2A | 0.42 |
| 5-HT1A (agonist) | 3.4 |
| 5-HT2C | 1.3 |
| 5-HT1D | 2.3 |
| 5-HT7 | 4.7 |
| Dopamine Receptors | |
| D2 | 4.8 |
| D3 | 7.2 |
| D4 | 3.9 |
| Adrenergic Receptors | |
| α1 | 10 |
| α2 | 77 |
| Histamine Receptors | |
| H1 | 47 |
| Muscarinic Receptors | |
| M1 | >1000 |
| Monoamine Transporters | |
| Serotonin Transporter (SERT) | 21 |
| Norepinephrine Transporter (NET) | 78 |
Note: Ki values are compiled from various sources and represent the concentration of the drug required to occupy 50% of the receptors in vitro. Lower values indicate higher affinity.
Signaling Pathways
The primary mechanism of action involves the modulation of dopaminergic and serotonergic signaling pathways in the brain. The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. The potent 5-HT2A receptor antagonism, particularly in the mesocortical pathway, is believed to contribute to the improvement of negative symptoms and cognitive function, and to mitigate the risk of extrapyramidal side effects (EPS) by increasing dopamine release in the striatum. The 5-HT1A receptor agonism may also contribute to the anxiolytic and antidepressant effects observed with ziprasidone.
Caption: Ziprasidone's multimodal mechanism of action in schizophrenia.
Pharmacokinetics
The pharmacokinetic profile of ziprasidone differs between its oral hydrochloride and intramuscular mesylate formulations.
Absorption and Bioavailability
-
Oral (Ziprasidone Hydrochloride): The oral bioavailability is approximately 60% when administered with food. Food, particularly a high-fat meal, can increase the absorption by up to 100%. Peak plasma concentrations are typically reached 6 to 8 hours after oral administration.
-
Intramuscular (this compound): The intramuscular formulation has a bioavailability of 100%. Peak plasma concentrations are achieved much more rapidly, generally within 60 minutes of administration.
Distribution
Ziprasidone is highly protein-bound, with over 99% bound to plasma proteins, primarily albumin and α1-acid glycoprotein. The volume of distribution is approximately 1.5 L/kg.
Metabolism
Ziprasidone is extensively metabolized in the liver, with less than 5% of the dose excreted unchanged. The primary metabolic pathways are N-dealkylation, S-oxidation, and reductive cleavage of the benzisothiazole ring. Two main enzyme systems are involved: aldehyde oxidase and the cytochrome P450 isoenzyme CYP3A4.
Excretion
Elimination occurs primarily through hepatic metabolism. The mean terminal half-life of oral ziprasidone is approximately 7 hours, while the intramuscular formulation has a shorter half-life of 2 to 5 hours. Approximately 20% of the dose is excreted in the urine and about 66% in the feces.
Table 2: Pharmacokinetic Parameters of Ziprasidone
| Parameter | Oral (with food) | Intramuscular |
| Bioavailability | ~60% | 100% |
| Time to Peak Plasma Concentration (Tmax) | 6-8 hours | ≤ 60 minutes |
| Protein Binding | >99% | >99% |
| Volume of Distribution (Vd) | ~1.5 L/kg | ~1.5 L/kg |
| Terminal Half-life (t1/2) | ~7 hours | 2-5 hours |
| Primary Metabolism | Aldehyde oxidase, CYP3A4 | Aldehyde oxidase, CYP3A4 |
| Primary Route of Excretion | Fecal (~66%), Renal (~20%) | Fecal (~66%), Renal (~20%) |
Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of ziprasidone for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific human recombinant receptor of interest (e.g., D2, 5-HT2A) are prepared from cultured cell lines (e.g., CHO, HEK293).
-
Radioligand Binding: A specific radioligand for the receptor of interest (e.g., [3H]-spiperone for D2 receptors) is incubated with the cell membranes in the presence of varying concentrations of ziprasidone.
-
Incubation and Separation: The mixture is incubated to allow for binding equilibrium to be reached. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of ziprasidone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Caption: Workflow for in vitro receptor binding assays.
Positron Emission Tomography (PET) Receptor Occupancy Studies
Objective: To measure the in vivo occupancy of dopamine D2 and serotonin 5-HT2A receptors by ziprasidone in the brains of patients with schizophrenia.
Methodology:
-
Subject Selection: Patients with a diagnosis of schizophrenia are recruited for the study.
-
Radiotracer Administration: Subjects receive an intravenous injection of a specific radiotracer, such as [11C]raclopride for D2 receptors or [18F]setoperone for 5-HT2A receptors.
-
PET Scanning: Dynamic PET scans are acquired over a specified period to measure the distribution and binding of the radiotracer in the brain.
-
Image Analysis: Regions of interest (ROIs), such as the striatum for D2 receptors and the cortex for 5-HT2A receptors, are delineated on the PET images.
-
Quantification of Receptor Occupancy: The binding potential (BP) of the radiotracer in the ROIs is calculated. Receptor occupancy is determined by comparing the BP in ziprasidone-treated patients to that in a drug-naive or placebo-treated control group, using the formula: Occupancy (%) = 100 × (BP_control - BP_drug) / BP_control.
Caption: Workflow for PET receptor occupancy studies.
Pivotal Phase 3 Clinical Trial for Acute Exacerbation of Schizophrenia (Oral Ziprasidone)
Objective: To evaluate the efficacy and safety of oral ziprasidone in patients with an acute exacerbation of schizophrenia or schizoaffective disorder.
Study Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled, fixed-dose study.
Patient Population: Patients aged 18-65 with a DSM-IV diagnosis of schizophrenia or schizoaffective disorder, experiencing an acute exacerbation of psychotic symptoms.
Treatment Arms:
-
Ziprasidone 80 mg/day (40 mg twice daily)
-
Ziprasidone 160 mg/day (80 mg twice daily)
-
Placebo
Primary Efficacy Measures:
-
Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.
-
Change from baseline in the Clinical Global Impression-Severity (CGI-S) score.
Secondary Efficacy Measures:
-
Change from baseline in the Brief Psychiatric Rating Scale (BPRS) total score.
-
Change from baseline in the PANSS negative subscale score.
Safety Assessments:
-
Adverse event monitoring
-
Vital signs
-
ECG (with particular attention to QTc interval)
-
Weight
-
Laboratory tests (including prolactin levels)
-
Extrapyramidal symptom rating scales (e.g., Simpson-Angus Scale, Barnes Akathisia Scale)
Statistical Analysis: Analysis of covariance (ANCOVA) is used to compare the change from baseline in the primary efficacy measures between the ziprasidone and placebo groups.
Clinical Trial of Intramuscular versus Oral Ziprasidone
Objective: To evaluate the efficacy and safety of a sequential treatment regimen of intramuscular followed by oral ziprasidone in agitated patients with an acute exacerbation of schizophrenia.
Study Design: An open-label, multicenter trial.
Patient Population: Adult patients with an acute exacerbation of schizophrenia requiring intramuscular medication for agitation.
Treatment Regimen:
-
Day 1-3: Intramuscular ziprasidone 10 mg to 20 mg as needed (maximum 40 mg/day).
-
Day 4 onwards: Transition to oral ziprasidone, typically starting at 80 mg/day and titrated to a therapeutic dose (up to 160 mg/day) for up to 8 weeks.
Efficacy Measures:
-
Change from baseline in PANSS total score.
-
Change from baseline in CGI-S score.
Safety Assessments: Similar to the oral ziprasidone trial, with the addition of injection site reaction monitoring.
Clinical Efficacy and Safety
Efficacy in Schizophrenia
Clinical trials have demonstrated the efficacy of ziprasidone in treating the positive, negative, and affective symptoms of schizophrenia. In short-term, placebo-controlled trials, oral ziprasidone at doses of 120-160 mg/day was significantly more effective than placebo in improving PANSS total and CGI-S scores. Intramuscular ziprasidone has been shown to be effective in rapidly controlling acute agitation in patients with schizophrenia.
Safety and Tolerability
Ziprasidone is generally well-tolerated. The most common adverse events include somnolence, dizziness, nausea, and dyspepsia. It has a low propensity for weight gain and is associated with a lower risk of metabolic side effects (e.g., hyperlipidemia, hyperglycemia) compared to some other atypical antipsychotics. The incidence of extrapyramidal symptoms is also low. A key safety consideration is the potential for QTc interval prolongation, and it is therefore contraindicated in patients with a known history of QT prolongation, recent acute myocardial infarction, or uncompensated heart failure.
Table 3: Key Clinical Trial Efficacy and Safety Findings
| Trial Design | Population | Interventions | Key Efficacy Outcomes | Key Safety Findings |
| 6-week, randomized, double-blind, placebo-controlled | Acute exacerbation of schizophrenia/schizoaffective disorder (n=302) | Ziprasidone 80 mg/day, 160 mg/day; Placebo | Significant improvement in PANSS total and CGI-S scores for both ziprasidone doses vs. placebo. | Low incidence of EPS and weight gain. Most common AEs: dyspepsia, nausea, dizziness, somnolence. |
| 7-day, randomized, open-label | Acute psychotic agitation (n=132) | IM ziprasidone followed by oral ziprasidone; IM haloperidol followed by oral haloperidol | IM ziprasidone was significantly more effective than IM haloperidol in reducing BPRS total and agitation scores. | Lower incidence of movement disorders with ziprasidone compared to haloperidol. |
| Open-label, sequential treatment | Agitated patients with acute exacerbation of schizophrenia (n=150) | IM ziprasidone (3 days) followed by oral ziprasidone (8 weeks) | Significant reduction in PANSS and CGI-S scores from baseline to the end of both the IM and oral phases. | Generally well-tolerated with a low incidence of adverse events. |
Conclusion
This compound is a valuable therapeutic option for the treatment of schizophrenia, particularly for the management of acute agitation. Its unique receptor binding profile, which includes potent 5-HT2A and D2 receptor antagonism, 5-HT1A agonism, and inhibition of serotonin and norepinephrine reuptake, contributes to its broad spectrum of efficacy against positive, negative, and affective symptoms. The favorable pharmacokinetic profile of the intramuscular formulation allows for rapid attainment of therapeutic concentrations. Clinical data support its efficacy and a generally favorable safety profile, with a lower risk of metabolic side effects and extrapyramidal symptoms compared to some other antipsychotics. This technical guide provides a consolidated resource for researchers and drug development professionals, offering detailed insights into the scientific underpinnings of ziprasidone's use in schizophrenia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ziprasidone 80 mg/day and 160 mg/day in the acute exacerbation of schizophrenia and schizoaffective disorder: a 6-week placebo-controlled trial. Ziprasidone Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Geodon for injection): the first injectable atypical antipsychotic medication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Transition from ziprasidone im to oral formulation in agitated patients with acute exacerbation of schizophrenia: an open trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Ziprasidone Mesylate for Bipolar Disorder: A Technical Guide for Researchers
An In-depth Examination of the Pharmacology, Clinical Efficacy, and Research Methodologies for Ziprasidone in the Treatment of Bipolar Disorder.
This technical guide provides a comprehensive overview of ziprasidone mesylate for researchers, scientists, and drug development professionals. It delves into the core pharmacology, summarizes key clinical trial data, and outlines experimental protocols relevant to the study of this atypical antipsychotic in the context of bipolar disorder.
Core Pharmacology and Mechanism of Action
Ziprasidone is an atypical antipsychotic agent characterized by its unique receptor-binding profile, which contributes to its efficacy in treating both manic and depressive symptoms of bipolar disorder.[1][2] Its primary mechanism of action involves a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[3][4] Notably, ziprasidone exhibits a higher affinity for the 5-HT2A receptor compared to the D2 receptor, a characteristic shared by other atypical antipsychotics.[1]
Beyond its primary targets, ziprasidone also demonstrates a complex interplay with other neurotransmitter systems. It acts as a potent antagonist at 5-HT2C and 5-HT1D receptors and an agonist at the 5-HT1A receptor. Furthermore, ziprasidone moderately inhibits the reuptake of both serotonin and norepinephrine, a property that may contribute to its antidepressant and anxiolytic effects. This multifaceted pharmacological profile is thought to underlie its broad spectrum of activity in bipolar disorder, addressing not only psychosis and mania but also mood stabilization and depressive symptoms.
Signaling Pathways
The therapeutic effects of ziprasidone are mediated through its modulation of complex intracellular signaling pathways. By antagonizing D2 and 5-HT2A receptors, it influences downstream signaling cascades critical for neuronal function and mood regulation.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for ziprasidone, including receptor binding affinities and pharmacokinetic parameters.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | Affinity (Ki, nM) | Reference |
| 5-HT2A | High | |
| Dopamine D2 | High | |
| 5-HT2C | Potent Interaction | |
| 5-HT1D | Potent Interaction | |
| 5-HT1A | Potent Interaction | |
| α1-Adrenergic | Low | |
| Histamine H1 | Low | |
| Muscarinic M1 | Low |
Note: Specific Ki values are often proprietary or vary between studies. The table reflects the qualitative descriptions of affinity found in the literature.
Table 2: Pharmacokinetic Parameters of Ziprasidone
| Parameter | Oral Administration | Intramuscular Administration | Reference |
| Bioavailability | ~60% (with food) | ~100% | |
| Time to Peak Plasma Concentration (Tmax) | 6-8 hours | ≤ 60 minutes | |
| Protein Binding | >99% | >99% | |
| Mean Terminal Half-life | ~7 hours | 2-5 hours | |
| Mean Apparent Systemic Clearance | 7.5 mL/min/kg | Not specified | |
| Mean Apparent Volume of Distribution | 1.5 L/kg | Not specified | |
| Metabolism | Primarily hepatic (aldehyde oxidase, CYP3A4) | Primarily hepatic | |
| Excretion | ~20% urine, ~66% feces | Not extensively evaluated, expected to be similar to oral |
Experimental Protocols
This section outlines the methodologies for key experiments cited in ziprasidone research for bipolar disorder.
Receptor Binding Assays
Objective: To determine the affinity of ziprasidone for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., from rats or humans) or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellets multiple times to remove endogenous ligands.
-
Radioligand Binding: Incubate the prepared membranes with a specific radiolabeled ligand for the receptor of interest (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) and varying concentrations of unlabeled ziprasidone.
-
Separation and Counting: Separate the bound from free radioligand by rapid filtration through glass fiber filters. Wash the filters to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of ziprasidone that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Animal Models of Bipolar Disorder
Objective: To evaluate the efficacy of ziprasidone in preclinical models that mimic aspects of bipolar disorder.
Common Models:
-
Amphetamine- or Phencyclidine-Induced Hyperactivity: This model mimics manic-like hyperactivity.
-
Habituation: Acclimate rodents (rats or mice) to an open-field arena.
-
Drug Administration: Administer ziprasidone or vehicle control. After a pre-treatment period, administer a psychostimulant (e.g., d-amphetamine) to induce hyperlocomotion.
-
Behavioral Assessment: Record and analyze locomotor activity (e.g., distance traveled, rearing frequency) using an automated activity monitoring system.
-
-
Forced Swim Test (FST): This model is used to assess antidepressant-like activity.
-
Pre-test Session: Place the animal in a cylinder of water for a set period (e.g., 15 minutes).
-
Drug Administration: Administer ziprasidone or vehicle control daily for a specified duration.
-
Test Session: 24 hours after the last drug administration, place the animal back in the water-filled cylinder for a shorter period (e.g., 5 minutes) and record the duration of immobility. A reduction in immobility time is indicative of an antidepressant-like effect.
-
-
Isolation-Induced Aggression: This model can be used to assess anti-aggressive and potential mood-stabilizing effects.
-
Induction of Aggression: House male rodents in isolation for several weeks to induce aggressive behavior.
-
Drug Administration: Administer ziprasidone or vehicle control.
-
Behavioral Assessment: Introduce an intruder animal into the resident's cage and score aggressive behaviors (e.g., latency to attack, number of attacks, duration of fighting).
-
References
Off-Label Research Applications of Ziprasidone: A Technical Guide for Researchers
For Research, Scientific, and Drug Development Professionals
This technical guide provides an in-depth overview of the off-label research applications of ziprasidone, an atypical antipsychotic. The information presented herein is intended for researchers, scientists, and drug development professionals and is a synthesis of publicly available research findings. This document summarizes quantitative data from clinical studies, details experimental protocols, and visualizes key signaling pathways to facilitate a deeper understanding of ziprasidone's potential beyond its approved indications for schizophrenia and bipolar I disorder.[1]
Core Pharmacological Profile of Ziprasidone
Ziprasidone exhibits a unique and complex pharmacological profile characterized by its interaction with multiple neurotransmitter systems. It is a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.[1][2][3][4] Notably, it possesses a high affinity for the 5-HT2A receptor relative to the D2 receptor. Beyond this primary mechanism, ziprasidone also demonstrates:
-
Agonism at 5-HT1A receptors: This action is thought to contribute to its anxiolytic and antidepressant properties.
-
Antagonism at 5-HT1D and 5-HT2C receptors: These interactions may further modulate mood and cognitive functions.
-
Inhibition of norepinephrine and serotonin reuptake: This dual reuptake inhibition is a mechanism shared with some antidepressant medications and may underlie some of its therapeutic effects in mood and anxiety disorders.
-
Moderate affinity for histamine H1 and alpha-1 adrenergic receptors: These interactions can contribute to side effects such as sedation and orthostatic hypotension.
This multifaceted receptor-binding profile provides the rationale for exploring its efficacy in a range of psychiatric conditions beyond psychosis.
Investigational Applications in Anxiety Disorders
Ziprasidone's anxiolytic potential is being explored, primarily as an augmentation strategy in treatment-resistant cases of Generalized Anxiety Disorder (GAD). The proposed mechanism for its anxiolytic effects involves its agonist activity at 5-HT1A receptors and its inhibition of serotonin and norepinephrine reuptake.
Quantitative Data from Clinical Trials
| Study/Author(s) | Condition | N | Study Design | Dosage | Duration | Primary Outcome Measure(s) | Key Findings |
| Lohoff et al. | Treatment-Resistant GAD | 62 | Randomized, Double-Blind, Placebo-Controlled | 20-80 mg/day (flexible) | 8 weeks | Hamilton Anxiety Scale (HAM-A) | No statistically significant difference in HAM-A score reduction between ziprasidone and placebo groups. A trend for greater improvement was observed in non-augmented patients. |
| Suppes et al. | Bipolar Disorder with comorbid Panic or GAD | 49 | Randomized, Double-Blind, Placebo-Controlled | Not specified | 8 weeks | Clinical Global Impressions-21 Anxiety Scale (CGI-21 Anxiety), Sheehan Disability Scale (SDS) | Ziprasidone monotherapy was not associated with a clinically significant improvement in anxiety symptoms compared to placebo. |
Experimental Protocols: Representative Study in GAD
A representative study investigating ziprasidone in treatment-resistant GAD employed a randomized, double-blind, placebo-controlled, flexible-dose design over 8 weeks.
-
Inclusion Criteria: Adult patients diagnosed with GAD who had failed to respond to at least one prior adequate trial of a first-line anxiolytic medication.
-
Exclusion Criteria: Comorbid psychiatric disorders that were the primary focus of treatment, substance use disorders within the past six months, and unstable medical conditions.
-
Protocol: Patients were randomized to receive either ziprasidone (starting at 20 mg/day and flexibly titrated up to 80 mg/day) or a matching placebo. Clinical assessments, including the Hamilton Anxiety Scale (HAM-A), were conducted at baseline and at regular intervals throughout the study.
-
Outcome Measures: The primary outcome was the change in the total HAM-A score from baseline to the end of the study. Secondary outcomes included changes in the Clinical Global Impression (CGI) scales and other measures of anxiety and depression.
Postulated Signaling Pathway in Anxiety
The potential anxiolytic effects of ziprasidone are hypothesized to be mediated, in part, through its agonism at the 5-HT1A receptor. This receptor is coupled to inhibitory G-proteins (Gi/o), and its activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability in brain regions associated with anxiety, such as the amygdala and prefrontal cortex.
Investigational Applications in Obsessive-Compulsive Disorder (OCD)
Ziprasidone has been investigated as an augmentation strategy for patients with treatment-resistant OCD who do not respond adequately to first-line treatments like Selective Serotonin Reuptake Inhibitors (SSRIs). The rationale for its use in OCD stems from its ability to modulate both serotonergic and dopaminergic systems, which are implicated in the pathophysiology of the disorder.
Quantitative Data from Clinical Trials
| Study/Author(s) | Condition | N | Study design | Dosage | Duration | Primary Outcome Measure(s) | Key Findings |
| Bruno et al. | Treatment-Resistant OCD | 17 | 12-week, open-label, uncontrolled | 80 mg/day | 12 weeks | Yale-Brown Obsessive Compulsive Scale (Y-BOCS) | Moderately effective in reducing compulsive symptoms (p=0.005). 23.5% of completers had a partial response; none had a full response. |
| D'Amico et al. (retrospective) | Treatment-Resistant OCD | 9 (in ziprasidone group) | Retrospective comparative study | up to 160 mg/day | Not specified | Y-BOCS, Clinical Global Impression (CGI) | 44.4% of ziprasidone-treated patients showed clinical improvement. Less effective than quetiapine in this study. |
| Unnamed case report | Treatment-Resistant OCD | 1 | Case report | 40 mg/day | 4 weeks | Y-BOCS | Significant decrease in Y-BOCS score. |
Experimental Protocols: Representative Augmentation Study in OCD
A representative open-label, uncontrolled preliminary study evaluated the efficacy of ziprasidone augmentation in treatment-resistant OCD.
-
Inclusion Criteria: Patients with a primary diagnosis of OCD who had failed to respond to at least two adequate trials of SSRIs.
-
Exclusion Criteria: Comorbid psychotic disorders, bipolar disorder, or substance use disorders.
-
Protocol: Patients continued their stable SSRI treatment and were started on ziprasidone 80 mg/day. Clinical and neurocognitive assessments were performed at baseline and at the end of the 12-week study period.
-
Outcome Measures: The primary outcome was the change in the Yale-Brown Obsessive Compulsive Scale (Y-BOCS) total score. Secondary measures included assessments of depressive symptoms and cognitive function.
Postulated Signaling Pathway in OCD
The therapeutic effect of ziprasidone in OCD is thought to be multifactorial, involving antagonism of both D2 and 5-HT2A receptors, which may help to rebalance the corticostriatal-thalamocortical circuits implicated in the disorder.
Investigational Applications in Post-Traumatic Stress Disorder (PTSD)
The use of ziprasidone in PTSD has been explored, particularly for patients with prominent psychotic-like symptoms such as flashbacks and paranoia, or those who have not responded to standard treatments. Its broad-spectrum activity, including D2 antagonism, 5-HT1A agonism, and serotonin-norepinephrine reuptake inhibition, provides a rationale for its potential efficacy in the complex neurobiology of PTSD.
Quantitative Data from Clinical Trials
| Study/Author(s) | Condition | N | Study Design | Dosage | Duration | Primary Outcome Measure(s) | Key Findings |
| Ramaswamy et al. | PTSD with comorbid depression | 30 | 9-week, prospective, randomized, double-blind, placebo-controlled | Not specified | 9 weeks | Clinician-Administered PTSD Scale (CAPS) | No significant effect of treatment on reduction of PTSD or depression symptoms compared to placebo. |
| Annitto, W. | PTSD | 128 | Case series | 20-160 mg/day | Average 7.5 days (inpatient) | Clinical rating of response | 89% of patients were rated as excellent or satisfactory positive responders. |
| Case Report | Chronic combat-induced PTSD | 2 | Case report | 40-60 mg twice a day | 4 months follow-up | Clinical improvement | Positive therapeutic response regarding flashbacks, nightmares, and sleep. |
Experimental Protocols: Representative Study in PTSD
A 9-week prospective, randomized, double-blind, placebo-controlled trial was conducted to assess the efficacy and tolerability of ziprasidone in patients with chronic PTSD and comorbid depression.
-
Inclusion Criteria: Patients with a DSM-IV diagnosis of PTSD and comorbid major depressive disorder.
-
Exclusion Criteria: Current psychotic disorder, bipolar disorder, or substance dependence.
-
Protocol: Patients were randomized to receive either ziprasidone or placebo. They completed nine weekly study visits for safety and efficacy evaluations.
-
Outcome Measures: The primary outcome measure was the total and subscale scores from the Clinician-Administered PTSD Scale (CAPS). Secondary measures included the Hamilton Rating Scale for Depression (HAM-D), Hamilton Anxiety Scale (HAM-A), and Clinical Global Impression (CGI).
Postulated Signaling Pathway in PTSD
The potential therapeutic effects of ziprasidone in PTSD are thought to arise from its combined actions on multiple neurotransmitter systems. Norepinephrine reuptake inhibition may help to regulate the hyperarousal symptoms, while 5-HT1A agonism may alleviate anxiety and depressive symptoms. D2 antagonism could potentially target intrusive thoughts and hypervigilance.
Investigational Applications in Dementia-Related Psychosis and Agitation
Ziprasidone has been explored for the management of behavioral and psychological symptoms of dementia (BPSD), including psychosis and agitation. However, it is important to note that all atypical antipsychotics carry a boxed warning for increased mortality in elderly patients with dementia-related psychosis.
Quantitative Data from Clinical Trials
| Study/Author(s) | Condition | N | Study Design | Dosage | Duration | Primary Outcome Measure(s) | Key Findings |
| Rocha et al. | Behavioral and Psychological Symptoms of Dementia (BPSD) | 25 (15 completed) | 7-week, open-label | 40-160 mg/day (flexible) | 7 weeks | Neuropsychiatric Inventory (NPI) | Significant reduction in mean total NPI score from 47.1 to 25.8 (p < 0.01). Significant improvement in NPI caregiver burden. |
| Case Reports | Agitation/psychosis in dementia | 4 | Retrospective chart review and prospective open-label study | 20-160 mg/day | Varied | Clinical improvement | Marked behavioral improvement without problematic cardiac side-effects. |
Experimental Protocols: Representative Study in BPSD
An exploratory 7-week, open-label trial evaluated the efficacy and tolerability of ziprasidone for BPSD.
-
Inclusion Criteria: Patients aged 60 and over with a diagnosis of dementia and clinically significant behavioral or psychological symptoms.
-
Exclusion Criteria: Unstable medical conditions, or use of other antipsychotic medications.
-
Protocol: Patients received a flexible dose of ziprasidone, starting at a low dose and titrated according to clinical response and tolerability. Efficacy and safety were assessed at baseline and at regular intervals.
-
Outcome Measures: The primary outcome was the change in the Neuropsychiatric Inventory (NPI) total score. Secondary outcomes included the NPI caregiver burden score and the Clinical Global Impression of Severity (CGI-S).
Postulated Signaling Pathway in Dementia-Related Psychosis
The mechanism by which ziprasidone may alleviate psychosis and agitation in dementia is primarily attributed to its antagonism of D2 and 5-HT2A receptors in relevant brain circuits.
Conclusion
The off-label research into ziprasidone highlights its potential utility across a spectrum of psychiatric disorders beyond its approved indications. Its unique pharmacological profile, characterized by multi-receptor engagement, provides a strong rationale for these investigations. While preliminary findings in some areas, such as treatment-resistant OCD and certain presentations of PTSD and dementia-related agitation, are encouraging, the evidence base is still evolving. The conflicting results in anxiety disorders underscore the need for further well-designed, adequately powered clinical trials to delineate its precise role, optimal dosing, and long-term safety in these off-label applications. The signaling pathways presented here offer a framework for understanding the molecular mechanisms that may underlie its observed clinical effects and can guide future research in this area. It is imperative that any consideration of off-label ziprasidone use be based on a thorough evaluation of the available evidence and a careful risk-benefit analysis for the individual patient.
References
- 1. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
The Neuropharmacological Profile of Ziprasidone Mesylate: A Technical Guide to its Interaction with Dopamine and Serotonin Receptors
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacological effects of ziprasidone mesylate, an atypical antipsychotic agent, on dopamine and serotonin receptor systems. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of ziprasidone's receptor binding affinity, functional activity, and the associated signaling pathways.
Executive Summary
Ziprasidone is a potent antagonist at the dopamine D2 and serotonin 5-HT2A receptors, a characteristic shared by other atypical antipsychotics.[1][2] However, it distinguishes itself with a high affinity for several other serotonin receptor subtypes and a notable 5-HT2A/D2 receptor affinity ratio that is higher than many other agents in its class.[1][2][3] Furthermore, ziprasidone acts as an agonist at the 5-HT1A receptor and demonstrates moderate affinity for serotonin and norepinephrine transporters. This unique receptor binding and functional profile is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia, with a lower propensity for certain side effects like weight gain and metabolic disturbances.
Receptor Binding Affinity
The binding affinity of this compound for various dopamine and serotonin receptors has been extensively characterized through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The data presented below, summarized from multiple studies, illustrates ziprasidone's high-affinity interactions with key receptor targets.
Dopamine Receptor Binding Affinities
| Receptor Subtype | Ki (nM) | Reference Radioligand (Example) |
| D2 | 4.8 | [3H]-Spiperone |
| D3 | 7.2 | [3H]-Spiperone |
| D4 | 35 | [3H]-Spiperone |
Table 1: Ziprasidone Binding Affinities for Dopamine Receptors
Serotonin Receptor Binding Affinities
| Receptor Subtype | Ki (nM) | Reference Radioligand (Example) |
| 5-HT1A | 3.4 | [3H]-8-OH-DPAT |
| 5-HT1D | 2.0 | [3H]-Serotonin |
| 5-HT2A | 0.42 | [3H]-Ketanserin |
| 5-HT2C | 1.3 | [3H]-Mesulergine |
| 5-HT6 | 47 | [3H]-LSD |
| 5-HT7 | 20 | [3H]-5-CT |
Table 2: Ziprasidone Binding Affinities for Serotonin Receptors
Functional Receptor Activity
Beyond simple binding, the functional activity of ziprasidone at these receptors determines its pharmacological effect. Ziprasidone acts as an antagonist at D2 and 5-HT2A receptors, while exhibiting agonist properties at 5-HT1A receptors.
Dopamine and Serotonin Receptor Functional Activities
| Receptor | Functional Activity | Assay Type (Example) | IC50/EC50 (nM) |
| D2 | Antagonist | Dopamine-stimulated GTPγS binding | ~10 |
| 5-HT2A | Antagonist | 5-HT-stimulated Phosphoinositide hydrolysis | ~5 |
| 5-HT1A | Agonist | Forskolin-stimulated cAMP accumulation | 480 |
Table 3: Functional Activity of Ziprasidone at Key Receptors
Experimental Protocols
The following sections detail the standard methodologies employed to determine the binding affinities and functional activities presented above.
Radioligand Binding Assays
These assays are utilized to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of ziprasidone for dopamine and serotonin receptors.
General Procedure:
-
Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or from brain tissue homogenates are prepared.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (ziprasidone).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays
Objective: To measure the agonist activity of ziprasidone at the Gi-coupled 5-HT1A receptor.
General Procedure:
-
Cell Culture: Cells expressing the 5-HT1A receptor are cultured and seeded in microplates.
-
Adenylyl Cyclase Stimulation: Intracellular cAMP levels are elevated using forskolin.
-
Compound Addition: Varying concentrations of ziprasidone are added to the cells. As an agonist at a Gi-coupled receptor, ziprasidone will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
-
Detection: The amount of intracellular cAMP is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: The concentration of ziprasidone that produces 50% of its maximal inhibitory effect (EC50) is determined.
Objective: To measure the antagonist activity of ziprasidone at the Gq-coupled 5-HT2A receptor.
General Procedure:
-
Cell Culture: Cells expressing the 5-HT2A receptor are seeded in microplates.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of ziprasidone.
-
Agonist Stimulation: A known 5-HT2A agonist (e.g., serotonin) is added to stimulate the receptor, leading to the activation of phospholipase C (PLC) and the production of inositol phosphates (IPs) or an increase in intracellular calcium.
-
Detection: The accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, is measured via HTRF, or the transient increase in intracellular calcium is measured using a fluorescent calcium indicator.
-
Data Analysis: The concentration of ziprasidone that inhibits 50% of the agonist-induced response (IC50) is calculated.
Signaling Pathways
Ziprasidone's therapeutic effects are mediated through its modulation of specific intracellular signaling cascades downstream of dopamine and serotonin receptors.
Dopamine D2 Receptor Signaling
The D2 receptor is canonically coupled to the Gi/o family of G-proteins. As an antagonist, ziprasidone blocks the effects of dopamine at this receptor.
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is coupled to the Gq/11 family of G-proteins. Ziprasidone's antagonism at this receptor is a key component of its atypical antipsychotic profile.
References
Ziprasidone Mesylate and Norepinephrine Reuptake Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ziprasidone mesylate's interaction with the norepinephrine transporter (NET), focusing on its norepinephrine reuptake inhibition properties. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated pathways and workflows.
Executive Summary
Ziprasidone is an atypical antipsychotic agent that, in addition to its primary activity as a dopamine D2 and serotonin 5-HT2A receptor antagonist, exhibits inhibitory effects on the reuptake of norepinephrine and serotonin.[1][2][3] This inhibition of the norepinephrine transporter (NET) is a key component of its pharmacological profile and may contribute to its therapeutic effects on mood and affective symptoms in certain patient populations.[3] This guide consolidates the available quantitative data on ziprasidone's affinity for the NET, outlines the experimental protocols used to determine these interactions, and provides visual representations of the underlying biological and experimental processes.
Quantitative Data: Binding Affinity and Potency
Ziprasidone demonstrates a moderate affinity for the human norepinephrine transporter. The primary metric for this interaction is the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the transporters in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
Table 1: In Vitro Binding Affinity of Ziprasidone for the Human Norepinephrine Transporter (NET)
| Parameter | Value (nM) | Species | Assay Type | Reference(s) |
| Ki | 48 | Human | Radioligand Binding Assay | [4] |
Note: While the Ki value provides a measure of binding affinity, a specific IC50 value for ziprasidone's functional inhibition of norepinephrine uptake was not consistently reported in the reviewed literature. However, its potency has been described as comparable to the tricyclic antidepressant imipramine.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays and neurotransmitter uptake assays. The following sections detail the methodologies for these key experiments.
Radioligand Binding Assay for Norepinephrine Transporter (NET)
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound, such as ziprasidone, for the human norepinephrine transporter.
Objective: To measure the displacement of a specific radioligand from the NET by a competing unlabeled ligand.
Materials:
-
Biological Material: Cell membranes prepared from a stable cell line expressing the human norepinephrine transporter (e.g., HEK293-hNET cells).
-
Radioligand: [³H]Nisoxetine, a selective radioligand for the NET.
-
Test Compound: this compound.
-
Reference Compound: Desipramine (for determination of non-specific binding).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hNET cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µ g/well .
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM desipramine (for non-specific binding).
-
50 µL of various concentrations of this compound (typically ranging from 0.1 nM to 10 µM).
-
50 µL of [³H]Nisoxetine at a final concentration near its Kd (e.g., 1 nM).
-
100 µL of the prepared cell membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM in the presence of desipramine) from the total binding (CPM in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the ziprasidone concentration.
-
Determine the IC50 value (the concentration of ziprasidone that inhibits 50% of the specific binding of [³H]Nisoxetine) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the NET.
-
In Vitro Norepinephrine Uptake Assay
This protocol describes a functional assay to measure the inhibition of norepinephrine uptake into cells expressing the NET by a test compound.
Objective: To determine the potency (IC50) of a test compound in inhibiting the transport of norepinephrine into cells.
Materials:
-
Cell Line: Human neuroblastoma cell line SK-N-BE(2)C (endogenously expressing NET) or a stable cell line overexpressing hNET (e.g., HEK293-hNET).
-
Radiolabeled Substrate: [³H]Norepinephrine.
-
Test Compound: this compound.
-
Reference Inhibitor: Desipramine or another potent NET inhibitor.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Lysis Buffer: 0.1 M NaOH or a commercial cell lysis reagent.
-
Scintillation Counter: Liquid scintillation counter.
Procedure:
-
Cell Culture:
-
Plate SK-N-BE(2)C or HEK293-hNET cells in 24- or 96-well plates and grow to near confluency.
-
-
Assay Preparation:
-
Wash the cell monolayers with KRH buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 10-20 minutes at 37°C.
-
-
Uptake Initiation:
-
Initiate the uptake by adding [³H]Norepinephrine to each well at a final concentration close to its Km value for the transporter.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Uptake Termination:
-
Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.
-
-
Cell Lysis and Detection:
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Determine the amount of [³H]Norepinephrine taken up in the presence of different concentrations of ziprasidone.
-
Plot the percentage of inhibition of norepinephrine uptake against the logarithm of the ziprasidone concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to ziprasidone's interaction with the norepinephrine transporter.
Signaling Pathway of Norepinephrine Reuptake
Caption: Norepinephrine reuptake at the synapse and its inhibition by ziprasidone.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay to determine NET affinity.
Experimental Workflow for Norepinephrine Uptake Assay
Caption: Workflow for an in vitro norepinephrine uptake inhibition assay.
Conclusion
This compound exhibits moderate affinity for the human norepinephrine transporter, a pharmacological action that likely contributes to its overall clinical profile. The quantitative data, primarily defined by its Ki value, positions ziprasidone as a notable inhibitor of norepinephrine reuptake. The standardized in vitro assays detailed in this guide provide a robust framework for the continued investigation of ziprasidone and other compounds targeting the norepinephrine transporter. The provided visualizations offer a clear conceptual understanding of the molecular interactions and experimental procedures involved in this area of research.
References
- 1. Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ZIPRASIDONE (PD010148, MVWVFYHBGMAFLY-UHFFFAOYSA-N) [probes-drugs.org]
The Role of Ziprasidone Mesylate in the Management of Acute Agitation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ziprasidone, an atypical antipsychotic, is a critical pharmacological intervention for the rapid control of acute agitation, particularly in patients with schizophrenia.[1] Its efficacy is attributed to a unique receptor binding profile, primarily characterized by high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][3] This technical guide provides an in-depth review of the experimental evidence supporting the use of intramuscular ziprasidone mesylate in acute agitation, detailing its mechanism of action, clinical efficacy, and safety profile. The document summarizes quantitative data from pivotal clinical trials in structured tables for comparative analysis, outlines the experimental protocols of these key studies, and presents mandatory visualizations of the core signaling pathways and experimental workflows using the Graphviz (DOT language).
Mechanism of Action: A Multi-Receptor Approach
Ziprasidone's therapeutic effects in acute agitation are mediated through its interaction with multiple neurotransmitter receptors.[1] The primary mechanism involves the potent blockade of dopamine D2 and serotonin 5-HT2A receptors.[2]
-
Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the reduction of positive symptoms of psychosis, such as agitation.
-
Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is believed to contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to conventional antipsychotics and may also play a role in mitigating negative symptoms of schizophrenia.
Beyond its primary targets, ziprasidone also exhibits affinity for other serotonin receptors, including 5-HT1A (as an agonist), 5-HT1D, and 5-HT2C, and it inhibits the reuptake of norepinephrine and serotonin. This broad receptor interaction profile likely contributes to its overall clinical effects.
Signaling Pathways
The binding of ziprasidone to D2 and 5-HT2A receptors initiates intracellular signaling cascades that ultimately modulate neuronal activity.
-
Dopamine D2 Receptor Signaling: As a G-protein coupled receptor (GPCR), the D2 receptor, when antagonized by ziprasidone, fails to inhibit adenylyl cyclase. This leads to an increase in cyclic AMP (cAMP) levels, activation of Protein Kinase A (PKA), and subsequent phosphorylation of downstream targets, influencing gene expression and neuronal excitability.
-
Serotonin 5-HT2A Receptor Signaling: The 5-HT2A receptor is also a GPCR that, upon activation, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to a cascade of downstream effects. Ziprasidone's antagonism of this receptor blocks these downstream events.
Clinical Efficacy in Acute Agitation
Numerous clinical trials have demonstrated the efficacy of intramuscular ziprasidone in rapidly controlling acute agitation in patients with psychotic disorders.
Pivotal Clinical Trials
Two key double-blind, randomized controlled trials established the efficacy of intramuscular ziprasidone for acute agitation in schizophrenia.
-
Daniel et al. (2001): This 24-hour study compared ziprasidone IM 20 mg and 2 mg in acutely agitated psychotic patients.
-
Brook et al. (2000): This 7-day study compared the efficacy and tolerability of flexible-dose intramuscular ziprasidone with intramuscular haloperidol, followed by oral treatment.
Data Presentation
The following tables summarize the quantitative efficacy data from these pivotal trials.
Table 1: Efficacy of Intramuscular Ziprasidone vs. Placebo/Low-Dose Comparator (Daniel et al., 2001)
| Outcome Measure | Ziprasidone 20 mg | Ziprasidone 2 mg (Comparator) | p-value |
| Mean BARS Score Change from Baseline | |||
| 30 minutes | Statistically significantly lower than 2 mg group | - | <0.05 |
| 2 hours | Maintained improvement | - | <0.001 |
| 4 hours | Maintained improvement | - | <0.001 |
| BARS Responders at 2 hours | Almost all patients | Approximately one-third of patients | <0.001 |
| PANSS Agitation Items Reduction at 4 hours | Significant reduction | - | <0.05 |
| CGI-Severity Improvement at 4 hours | Significant improvement | - | =0.008 |
BARS: Behavioral Activity Rating Scale; PANSS: Positive and Negative Syndrome Scale; CGI-S: Clinical Global Impression of Severity.
Table 2: Efficacy of Intramuscular Ziprasidone vs. Intramuscular Haloperidol (Brook et al., 2000)
| Outcome Measure (Mean Reduction) | Ziprasidone IM | Haloperidol IM | p-value |
| BPRS Total Score | Statistically significantly greater | - | <0.05 |
| BPRS Agitation Items | Statistically significantly greater | - | <0.01 |
| CGI-Severity Score | Statistically significantly greater | - | <0.01 |
BPRS: Brief Psychiatric Rating Scale; CGI-S: Clinical Global Impression of Severity.
Experimental Protocols
The following sections detail the methodologies of the key clinical trials cited.
Daniel et al. (2001) - Ziprasidone in Acute Agitation
-
Study Design: A 24-hour, prospective, randomized, double-blind clinical trial.
-
Patient Population: Acutely agitated inpatients with a primary psychotic disorder.
-
Intervention:
-
Ziprasidone IM 20 mg (n=41)
-
Ziprasidone IM 2 mg (comparator group, n=38)
-
Up to three additional doses could be administered at 4-hour intervals if needed.
-
-
Efficacy Assessments:
-
Primary: Behavioral Activity Rating Scale (BARS)
-
Secondary: Positive and Negative Syndrome Scale (PANSS), Clinical Global Impression of Severity (CGI-S)
-
-
Assessment Schedule: BARS was assessed at baseline and at multiple time points post-injection, including 15, 30, 60, 90, and 120 minutes, and at 4 hours. PANSS and CGI-S were assessed at baseline and at 4 hours.
-
Statistical Analysis: Efficacy was evaluated by analyzing the area under the curve (AUC) of the BARS and CGI severity ratings.
Brook et al. (2000) - Ziprasidone vs. Haloperidol
-
Study Design: A 7-day, randomized, open-label, multicenter, international study.
-
Patient Population: Hospitalized patients with acute psychotic agitation related to DSM-III-R diagnoses.
-
Intervention:
-
Ziprasidone Group (n=90): Up to 3 days of flexible-dose ziprasidone IM (initial dose 10 mg, subsequent doses of 5-20 mg every 4-6 hours, max 80 mg/day), followed by oral ziprasidone (80-200 mg/day) to day 7.
-
Haloperidol Group (n=42): Up to 3 days of flexible-dose haloperidol IM (2.5-10 mg on entry, followed by 2.5-10 mg every 4-6 hours, max 40 mg/day), followed by oral haloperidol (10-80 mg/day) to day 7.
-
-
Efficacy Assessments: Brief Psychiatric Rating Scale (BPRS) total and agitation items, Clinical Global Impressions-Severity (CGI-S).
-
Safety Assessments: Monitoring of movement disorders.
-
Statistical Analysis: Comparison of mean reductions in BPRS and CGI-S scores between the two treatment groups.
Experimental Workflow Visualization
The following diagram illustrates the general workflow of a clinical trial investigating intramuscular ziprasidone for acute agitation.
Safety and Tolerability
Intramuscular ziprasidone is generally well-tolerated.
Common Adverse Events
The most frequently reported adverse events in clinical trials include insomnia, headache, and dizziness in fixed-dose studies, and insomnia and hypotension in flexible-dose trials.
Extrapyramidal Symptoms (EPS)
Compared to conventional antipsychotics like haloperidol, intramuscular ziprasidone is associated with a significantly lower incidence of movement disorders, including dystonia and akathisia.
Cardiovascular Safety
Ziprasidone has a known potential to prolong the QTc interval. The mean increase in QTc with intramuscular ziprasidone is generally modest and comparable to that of intramuscular haloperidol. However, caution is advised when administering ziprasidone to patients with a history of cardiac arrhythmias or those taking other medications that prolong the QT interval.
Table 3: Safety Profile of Intramuscular Ziprasidone
| Adverse Event Category | Incidence/Observation |
| Common Adverse Events | Insomnia, headache, dizziness, hypotension |
| Extrapyramidal Symptoms (EPS) | Lower incidence compared to haloperidol |
| QTc Prolongation | Modest increase, comparable to haloperidol |
Conclusion
Intramuscular this compound is a valuable therapeutic option for the management of acute agitation in patients with schizophrenia. Its rapid onset of action, demonstrated efficacy in reducing agitation, and favorable side effect profile, particularly the low incidence of extrapyramidal symptoms compared to conventional agents, make it a cornerstone of treatment in acute psychiatric settings. This technical guide provides a comprehensive overview of the evidence base for its use, intended to inform researchers, scientists, and drug development professionals in their ongoing work in this critical area of medicine.
References
- 1. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ziprasidone (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of Ziprasidone Mesylate Solution for Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical data for the preparation, handling, and analysis of Ziprasidone Mesylate for Injection. The information is intended to support research, development, and quality control activities involving this atypical antipsychotic agent.
Product Information and Formulation
This compound for injection is a lyophilized powder that, upon reconstitution, forms a solution for intramuscular administration. It is primarily used for the acute treatment of agitation in schizophrenic patients.[1][2][3][4][5] The formulation is designed to overcome the poor aqueous solubility of ziprasidone through the use of a solubilizing agent.
Table 1: Composition of Reconstituted this compound Solution for Injection
| Component | Concentration (per mL) | Purpose |
| Ziprasidone | 20 mg | Active Pharmaceutical Ingredient |
| Methanesulfonic Acid | 4.7 mg | Solubilizing Agent |
| Sulfobutylether β-cyclodextrin sodium (SBECD) | 294 mg | Solubilizing Agent / Complexation Agent |
| Sterile Water for Injection | q.s. to 1 mL | Vehicle |
Preparation Protocol for this compound for Injection (20 mg/mL)
This protocol outlines the aseptic procedure for the reconstitution of lyophilized this compound powder.
Materials:
-
Single-dose vial of this compound for Injection (containing 30 mg of ziprasidone)
-
1.2 mL of Sterile Water for Injection, USP
-
Sterile syringe and needle
-
Alcohol swabs
Procedure:
-
Visually inspect the vial of lyophilized powder for any particulate matter or discoloration.
-
Using aseptic technique, add 1.2 mL of Sterile Water for Injection to the single-dose vial.
-
Shake the vial vigorously until the powder is completely dissolved. The resulting solution should be clear and colorless to pale pink.
-
The final concentration of the reconstituted solution is 20 mg/mL of ziprasidone.
-
Visually inspect the reconstituted solution for particulate matter before administration or further use.
-
For a 10 mg dose, draw up 0.5 mL of the solution. For a 20 mg dose, draw up 1.0 mL.
-
The reconstituted solution should be used immediately. If not used immediately, storage conditions are critical for maintaining stability.
Stability and Storage
The stability of the reconstituted this compound solution is dependent on storage conditions.
Table 2: Stability of Reconstituted this compound Solution
| Storage Condition | Duration | Reference |
| Room Temperature (Protected from Light) | Up to 24 hours | |
| Refrigerated (2-8°C, Protected from Light) | Up to 7 days |
An extemporaneously compounded oral solution of this compound (2.5 mg/mL) was found to be stable for at least 6 weeks when refrigerated. However, samples stored at room temperature, especially when exposed to light, showed significant degradation within 48 hours.
Experimental Protocols
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of ziprasidone in solution. Specific parameters may need to be optimized based on the available instrumentation and specific requirements of the analysis.
Objective: To determine the concentration and purity of ziprasidone in a prepared solution.
Table 3: Example HPLC Parameters for Ziprasidone Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm) | Zorbax SB C-8 (50 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | 20 mM Ammonium Acetate (pH 3.0 with orthophosphoric acid) : Methanol (30:70 v/v) | Acetonitrile : Water : Tetramethylethylenediamine (50:49.6:0.4, v/v/v) |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | UV at 225 nm | UV at 254 nm |
| Injection Volume | 20 µL | Not Specified |
| Column Temperature | Ambient | 45°C |
| Run Time | 15 min | 2 min |
| Reference |
System Suitability:
-
Tailing Factor: Should be ≤ 2.0. A study reported a tailing factor of 1.12.
-
Theoretical Plates: Should be ≥ 2000. A study reported 4217 theoretical plates.
-
Relative Standard Deviation (RSD) for replicate injections: Should be ≤ 2.0%.
Solubility Determination
Understanding the solubility of ziprasidone and its salts is crucial for formulation development.
Table 4: Solubility of Ziprasidone and its Salts
| Compound | Solvent | Solubility | Reference |
| Ziprasidone (free base) | Water | ~0.5 µg/mL | |
| Ziprasidone Hydrochloride | Water | ~210 µg/mL | |
| This compound Dihydrate | Water | 1.11 mg/mL | |
| This compound Trihydrate | Water | 0.73 mg/mL | |
| This compound Hemihydrate | Water | 1.21 mg/mL | |
| Ziprasidone Hydrochloride Hydrate | DMSO | ~1.2 mg/mL | |
| Ziprasidone Hydrochloride Hydrate | Dimethylformamide | ~0.16 mg/mL |
Mechanism of Action and Signaling Pathway
Ziprasidone is an atypical antipsychotic that exhibits antagonism at dopamine D2 and serotonin 5-HT2A receptors. Its efficacy in treating schizophrenia is believed to be mediated through this dual antagonism, which helps to alleviate both the positive and negative symptoms of the disorder.
Caption: Ziprasidone's antagonism of D2 and 5-HT2A receptors.
Experimental Workflow
The following diagram illustrates a typical workflow for the preparation and analysis of a this compound solution for injection in a research setting.
Caption: Workflow for ziprasidone solution preparation and analysis.
References
- 1. DailyMed - this compound injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 2. Pharmacotherapy Update - this compound Injection [clevelandclinicmeded.com]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. drugs.com [drugs.com]
- 5. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reconstitution of Lyophilized Ziprasidone Mesylate Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, handling, and storage of lyophilized ziprasidone mesylate powder for research and development purposes. The information is compiled to ensure the accurate preparation of solutions for in vitro and in vivo studies, maintaining the integrity and stability of the compound.
Introduction
Ziprasidone is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1][2][3] For research and clinical applications, it is often supplied as a lyophilized powder of its mesylate salt, which requires reconstitution before use.[2][4] Proper reconstitution is critical to ensure the drug's solubility, stability, and, consequently, the reliability of experimental results. Ziprasidone's mechanism of action involves a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.
Product Information
| Product Name | Lyophilized this compound Powder |
| Appearance | White to slightly pink lyophilized powder |
| Storage of Lyophilized Powder | Store at controlled room temperature (20°C–22°C) and protect from light. |
Reconstitution for Intramuscular Injection (Standard Protocol)
This protocol is based on the instructions for the commercially available this compound for injection.
Materials:
-
Vial of lyophilized this compound (containing 20 mg ziprasidone)
-
1.2 mL Sterile Water for Injection, USP
Procedure:
-
To the single-dose vial containing the lyophilized powder, add 1.2 mL of Sterile Water for Injection.
-
Shake the vial vigorously until the drug is completely dissolved.
-
The resulting solution will have a concentration of 20 mg/mL of ziprasidone.
-
The reconstituted solution should be a clear, colorless to pale pink solution.
Preparation of a Diluted Oral Solution for Research
This protocol describes the preparation of a lower concentration oral solution from a reconstituted stock, suitable for experimental use.
Materials:
-
Reconstituted this compound solution (20 mg/mL)
-
Commercially available oral syrup vehicle (e.g., Ora-Sweet)
Procedure:
-
Begin with the 20 mg/mL reconstituted this compound solution as prepared in the standard protocol.
-
To achieve a final concentration of 2.5 mg/mL, dilute the 20 mg/mL solution with the oral syrup vehicle. For example, to prepare 8 mL of a 2.5 mg/mL solution, mix 1 mL of the 20 mg/mL ziprasidone solution with 7 mL of Ora-Sweet.
-
Store the final solution in a brown, plastic bottle to protect it from light.
Stability of Reconstituted and Diluted Solutions
The stability of this compound solutions is highly dependent on storage conditions.
| Storage Condition | Stability (≥90% of original potency) | Observations |
| Refrigerated (5°C) | At least 6 weeks | Samples may appear cloudy when cold but clear upon warming to room temperature. |
| Room Temperature (20°C–22°C), Protected from Light | Up to 14 days | - |
| Room Temperature (20°C–22°C), Exposed to Light | Less than 48 hours | Pronounced yellow or brown discoloration after 168 hours. |
Data is based on a 2.5 mg/mL ziprasidone solution in Ora-Sweet syrup.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Stability Testing
This protocol outlines a method for determining the concentration and stability of ziprasidone in a prepared solution.
Instrumentation and Conditions:
| Parameter | Specification |
|---|---|
| Column | Agilent C18, 4.5 × 100 mm |
| Column Temperature | 40°C |
| Mobile Phase | 45% acetonitrile and 55% phosphate buffer (0.01 M, pH 7.99) |
| Flow Rate | 2.0 mL/minute |
| Detection | Ultraviolet absorbance at 317 nm |
| Retention Time | Approximately 5.46 minutes for ziprasidone |
| Calibration Range | 0.5 to 4 mg/mL |
Visualized Workflows and Pathways
Caption: Workflow for the reconstitution and preparation of this compound solutions.
Caption: Simplified signaling pathway of ziprasidone's mechanism of action.
References
- 1. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ziprasidone - Wikipedia [en.wikipedia.org]
- 3. Ziprasidone (Geodon): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. DailyMed - this compound injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
Application Notes and Protocols for Ziprasidone Mesylate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and administration of ziprasidone mesylate in preclinical animal studies. The protocols outlined below are intended to serve as a foundational resource for investigating the pharmacological effects of ziprasidone in relevant animal models.
Overview of Ziprasidone
Ziprasidone is an atypical antipsychotic agent with a high affinity for dopamine D2 and serotonin 5-HT2A receptors.[1] It also interacts with other serotonin receptors, including 5-HT2C, 5-HT1D, and 5-HT1A, and has a moderate affinity for serotonin and norepinephrine transporters.[1] The intramuscular formulation, this compound, allows for rapid drug absorption and is used clinically for the acute management of agitation in patients with schizophrenia.[2] In animal research, ziprasidone is a valuable tool for studying the mechanisms of antipsychotic action and for evaluating potential therapeutic effects in models of psychiatric disorders.
Quantitative Data
Table 1: Pharmacokinetic Parameters of Ziprasidone in Animal Models (Oral Administration)
| Parameter | Species | Dose (Oral) | Value | Source(s) |
| Tmax (Time to Peak Plasma Concentration) | Rat | 20 mg/kg | ~6-8 hours | [3] |
| Bioavailability | Rat | 20 mg/kg (with food) | ~60% | [3] |
| Elimination Half-life (t½) | Rat | 20 mg/kg | ~7 hours | |
| Systemic Clearance | Rat | Not Specified | 7.5 mL/min/kg |
Table 2: Effective Doses of Ziprasidone in Rodent Behavioral Models
| Behavioral Test | Species | Route of Administration | Effective Dose Range | Effect | Source(s) |
| Prepulse Inhibition (PPI) of Acoustic Startle | Rat | Oral | 5.6 - 17.8 mg/kg | Attenuation of apomorphine- or ketamine-induced PPI deficits | |
| Reversal Learning Task | Rat | Intraperitoneal | 2.5 mg/kg | Reversal of PCP-induced cognitive deficits | |
| Neurogenesis and Anxiety-like Behavior | Rat | Intraperitoneal | Not Specified | Amelioration of anxiety-like behaviors and up-regulation of neurogenesis | |
| Chronic Treatment Study | Rat | Oral | 12.0 mg/kg/day | Investigated effects on nerve growth factor and choline acetyltransferase levels |
Experimental Protocols
Preparation of this compound for Intramuscular Injection
This compound is supplied as a lyophilized powder that requires reconstitution before administration.
Materials:
-
Single-dose vial of this compound for injection (containing 20 mg of ziprasidone)
-
1.2 mL of Sterile Water for Injection
-
Sterile syringes and needles
Procedure:
-
Using aseptic technique, withdraw 1.2 mL of Sterile Water for Injection into a sterile syringe.
-
Inject the Sterile Water for Injection into the vial containing the lyophilized this compound powder.
-
Shake the vial vigorously until the drug is completely dissolved. The reconstituted solution will have a concentration of 20 mg/mL of ziprasidone.
-
Visually inspect the solution for particulate matter and discoloration prior to administration. The solution should be clear and colorless to pale pink.
-
Draw the desired volume of the reconstituted solution into a new sterile syringe for administration.
-
Any unused portion of the reconstituted solution should be discarded as it does not contain a preservative.
Administration Protocol
For intramuscular (IM) administration, inject the prepared this compound solution into a large muscle mass, such as the gluteal or quadriceps muscles of the animal. The injection volume should be appropriate for the size of the animal to avoid tissue damage.
Experimental Workflow for Behavioral Studies
The following diagram illustrates a general workflow for conducting behavioral experiments with this compound in animal models.
Protocol for Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating that is often impaired in animal models of schizophrenia.
Apparatus:
-
Acoustic startle response system with a sound-attenuating chamber.
Procedure:
-
Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle at the desired dose and time point before testing.
-
Place the animal in the startle chamber and allow for a 5-minute acclimation period with background white noise.
-
The test session consists of a series of trials, including:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A non-startling acoustic prepulse (e.g., 70-85 dB) precedes the high-intensity pulse.
-
No-stimulus trials: Only background noise is present.
-
-
The startle response is measured as the peak amplitude of the animal's movement.
-
PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.
Protocol for Catalepsy Assessment
Catalepsy in rodents is used as a model to predict the extrapyramidal side effects of antipsychotic drugs.
Apparatus:
-
A horizontal bar raised a few centimeters from a flat surface.
Procedure:
-
Administer this compound or a control substance.
-
At specified time intervals after administration, gently place the animal's forepaws on the elevated bar.
-
Measure the time it takes for the animal to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) is typically used.
-
An increase in the time the animal remains in this posture is indicative of catalepsy.
Signaling Pathways
Ziprasidone's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The following diagrams illustrate the simplified downstream signaling pathways associated with these receptors.
Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT2A Receptor Signaling Pathway
References
Application Notes and Protocols for the Quantification of Ziprasidone Mesylate by High-Performance Liquid Chromatography (HPLC)
These application notes provide detailed methodologies for the quantitative analysis of ziprasidone mesylate in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Accurate and precise quantification of ziprasidone in bulk drug and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. This document outlines several validated reversed-phase HPLC (RP-HPLC) and UPLC methods for the determination of ziprasidone.
Comparative Summary of HPLC/UPLC Methods
The following table summarizes the key parameters of different chromatographic methods for the quantification of ziprasidone, providing a comparative overview to aid in method selection.
| Parameter | Method 1 (RP-HPLC) | Method 2 (RP-HPLC) | Method 3 (UPLC) | Method 4 (RP-HPLC) |
| Principle | Isocratic RP-HPLC | Isocratic RP-HPLC | Isocratic UPLC | Gradient RP-HPLC |
| Column | Lichrospher RP-18 (250 mm × 4.0 mm, 5 µm)[1] | YMC C18 (150 × 4.6mm, 3µm)[2] | Supelco C18 (100 × 2.1 mm, 2.7 µm)[3] | Waters Spherisorb ODS1 (250 x 4.6 mm, 5.0 µm)[4] |
| Mobile Phase | 20 mM Ammonium Acetate (pH 3.0 with orthophosphoric acid) and Methanol (30:70 v/v)[1] | Phosphate buffer (pH 3.0) and Methanol (60:40 v/v) | 10 mM Ammonium Acetate (pH 6.7) and Acetonitrile (55:45 v/v) | A: 0.05 M KH2PO4 + 10 mL/L Triethylamine (pH 2.5); B: Acetonitrile. Gradient elution. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.35 mL/min | 1.5 mL/min |
| Detection (UV) | 225 nm | 219 nm | 318 nm | 250 nm |
| Injection Volume | 20 µL | Not Specified | 5 µL | Not Specified |
| Run Time | 15 min | 5 min | 3 min | Not Specified |
| Retention Time | ~4.7 min | ~2.75 min | Not Specified | Not Specified |
| Linearity Range | 1-500 µg/mL | 10-50 µg/mL | 70-130% of standard concentration | Not Specified |
| LOD | 0.46 µg/mL | 0.002 µg/mL | Not Specified | Not Specified |
| LOQ | 1.0 µg/mL | 0.007 µg/mL | Not Specified | Not Specified |
| Recovery | >98% | 100.08% (mean) | Not Specified | Not Specified |
Experimental Protocols
Method 1: Isocratic RP-HPLC with UV Detection (225 nm)
This method is a simple, sensitive, and precise LC assay for the quantitative determination of Ziprasidone Hydrochloride (ZSH) in pharmaceutical dosage forms.
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Ammonium Acetate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Pharmaceutical dosage forms (e.g., Zypsydon 40 mg tablets)
2. Chromatographic Conditions:
-
Instrument: Shimadzu HPLC with LC 10 AT VP series pumps and SPD 10 A VP UV-Visible detector.
-
Column: Lichrospher RP-18 (250 mm × 4.0 mm, 5 µm).
-
Mobile Phase: A mixture of 20 mM ammonium acetate (pH adjusted to 3.0 with orthophosphoric acid) and methanol in a ratio of 30:70 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare a 20 mM ammonium acetate solution and adjust the pH to 3.0 with orthophosphoric acid. Filter and degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Ziprasidone reference standard in the mobile phase to obtain a stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (1-500 µg/mL).
-
Sample Preparation (for Tablets):
-
Weigh and powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of ziprasidone and transfer it to a volumetric flask.
-
Add a suitable volume of mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
4. System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
The theoretical plates (N) should be greater than 2000.
-
The tailing factor (T) should be less than 2.0.
5. Analysis:
-
Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of ziprasidone in the sample solutions from the calibration curve.
Method 3: Isocratic UPLC with UV Detection (318 nm)
This stability-indicating UPLC method is rapid and suitable for the determination of ziprasidone in active pharmaceutical ingredients (API).
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (AR grade)
-
Ammonia and Acetic Acid (for pH adjustment)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Instrument: Waters Acquity UPLC system with a PDA detector.
-
Column: Supelco C18 (100 × 2.1 mm, 2.7 µm).
-
Mobile Phase: A mixture of 10 mM ammonium acetate (pH adjusted to 6.7 with ammonia and acetic acid) and acetonitrile in a ratio of 55:45 (v/v).
-
Flow Rate: 0.35 mL/min.
-
Detection Wavelength: 318 nm.
-
Injection Volume: 5 µL.
-
Run Time: 3 min.
3. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare a 10 mM ammonium acetate solution and adjust the pH to 6.7. Filter and degas the mobile phase before use.
-
Standard and Sample Solutions: Prepare standard and sample solutions of ziprasidone in the mobile phase at the desired concentrations.
4. Forced Degradation Studies (for stability-indicating method validation):
-
Acid Degradation: Treat the drug substance with acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Degradation: Treat the drug substance with a base (e.g., 0.1 N NaOH) at room temperature. Ziprasidone is found to be sensitive to basic hydrolysis.
-
Oxidative Degradation: Treat the drug substance with an oxidizing agent (e.g., 3% H2O2).
-
Thermal Degradation: Expose the solid drug substance to dry heat.
-
Photolytic Degradation: Expose the drug substance to UV light.
5. Analysis:
-
Analyze the stressed samples along with a non-degraded standard.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main ziprasidone peak.
Visualizations
Caption: Experimental workflow for HPLC quantification of ziprasidone.
Caption: Logical relationship of HPLC system components.
References
Application Notes and Protocols: Cell Culture Assays Using Ziprasidone Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziprasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder.[1][2] Its mechanism of action primarily involves antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4] Beyond its established psychiatric applications, emerging in vitro research has highlighted ziprasidone's potential as an anti-cancer agent and a neuroprotective compound, expanding its utility in drug development and biomedical research.[5]
These application notes provide detailed protocols for utilizing ziprasidone mesylate in various cell culture assays to investigate its cytotoxic, pro-apoptotic, cell cycle-disrupting, and neuroprotective effects. The methodologies and data presented herein are designed to guide researchers in exploring the diverse cellular impacts of this compound.
Mechanism of Action Overview
Ziprasidone exhibits a complex pharmacological profile by interacting with multiple neurotransmitter systems. Its efficacy in treating psychosis is attributed to the blockade of D2 receptors in the mesolimbic pathway and 5-HT2A receptors in the mesocortical pathway. Additionally, it acts as an agonist at 5-HT1A receptors and an antagonist at 5-HT2C and 5-HT1D receptors, while also inhibiting the reuptake of serotonin and norepinephrine. This multi-target engagement is believed to contribute to its therapeutic effects on positive, negative, and affective symptoms of schizophrenia.
In cancer cell lines, ziprasidone's anti-proliferative effects have been linked to distinct mechanisms, including the inhibition of glutamic-oxaloacetic transaminase 1 (GOT1) in pancreatic cancer, which disrupts glutamine metabolism, and functioning as an aromatase inhibitor in breast cancer models.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment across various cancer cell lines as reported in the literature.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Duration | IC50 Value | Citation |
|---|---|---|---|---|---|
| MCF-7 | Breast | MTT | 24 hours | 0.532 mM | |
| MCF-7 | Breast | MTT | 48 hours | 0.27 mM |
| SW1990 | Pancreatic | MTT | 48 hours | ~20 µM | |
Note: The effective cytotoxic concentrations for breast cancer cell lines were reported in the millimolar (mM) range, while for pancreatic cancer, it was in the micromolar (µM) range. Researchers should perform dose-response studies to determine the optimal concentration for their specific cell line and experimental conditions.
Table 2: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cell Lines
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Citation |
|---|---|---|---|---|---|
| MCF-7 | Control | - | 8.06% | - | |
| Ziprasidone | - | 12.2% | - | ||
| MDA-MB-231 | Control | - | 9.51% | - | |
| Ziprasidone | - | 12.9% | - | ||
| T47D | Control | - | 9.45% | - |
| | Ziprasidone | - | 13.5% | - | |
Note: An increase in the S phase population suggests a potential cell cycle block at the G1-S transition.
Table 3: Qualitative Effect of this compound on Apoptosis in MCF-7 Breast Cancer Cells
| Ziprasidone Concentration | Early Apoptosis | Late Apoptosis / Necrosis | Total Apoptotic Cells | Citation |
|---|---|---|---|---|
| Control | Baseline | Baseline | Baseline |
| Increasing Concentrations | Dose-dependent Increase | Dose-dependent Increase | Dose-dependent Increase | |
Note: Apoptosis was confirmed via Annexin V-FITC/PI double staining followed by flow cytometry analysis, showing a clear shift towards early and late apoptotic populations with increasing drug concentration.
Experimental Protocols & Workflows
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated (vehicle control) and blank (medium only) wells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Control) x 100
-
Plot the % Viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation buffer or trypsin, then combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cell populations in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.
Materials:
-
PI/RNase Staining Buffer
-
Ice-cold 70% ethanol
-
Ice-cold PBS
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound.
-
Harvesting: Harvest cells by trypsinization, centrifuge, and discard the supernatant.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol drop-wise to fix the cells.
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Key Signaling Pathways Modulated by Ziprasidone
Anti-Cancer and Neuroprotective Signaling
Recent studies have shown that ziprasidone's effects extend beyond receptor antagonism. In pancreatic cancer cells, it inhibits GOT1, leading to metabolic disruption and cell cycle arrest at the G1 phase via inhibition of the p38 and Erk MAPK pathways. In neuroblastoma cells, ziprasidone provides protection against oxidative stress by promoting the nuclear translocation of the transcription factor Nrf2, which upregulates antioxidant enzymes.
Pro-inflammatory Signaling
In non-neuronal cell types, ziprasidone has been shown to induce an inflammatory response. In atrial myocytes, it can trigger inflammasome signaling by upregulating NLRP3 and reactive oxygen species (ROS) production through the PI3K/Akt/mTOR pathway. This highlights the cell-type-specific effects of the drug.
References
- 1. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ziprasidone Hydrochloride? [synapse.patsnap.com]
- 4. Ziprasidone Hydrocloride: What Role in the Management of Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Ziprasidone Mesylate Dose-Response Curve Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziprasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic efficacy is attributed to its unique and complex pharmacology, primarily involving antagonism at dopamine D2 and serotonin 5-HT2A receptors.[3][4][5] Ziprasidone exhibits a high affinity for 5-HT2A receptors relative to D2 receptors, a characteristic that is thought to contribute to its atypical profile with a lower incidence of extrapyramidal side effects compared to typical antipsychotics. Furthermore, ziprasidone interacts with other serotonin receptor subtypes, including as an agonist at the 5-HT1A receptor, and has a moderate affinity for adrenergic and histaminergic receptors.
These application notes provide a comprehensive overview of the methodologies required to perform in vitro dose-response experiments for ziprasidone mesylate. The included protocols for receptor binding and functional assays are essential for characterizing the potency and mechanism of action of ziprasidone and similar compounds in a drug discovery and development setting.
Quantitative Data Summary
The following tables summarize the in vitro receptor binding affinities of ziprasidone for various neurotransmitter receptors. This data is crucial for understanding its pharmacological profile and for designing relevant dose-response experiments.
Table 1: Ziprasidone Receptor Binding Affinities (Ki values in nM)
| Receptor Subtype | Ki (nM) |
| Serotonin Receptors | |
| 5-HT2A | 0.4 |
| 5-HT1A | 3.4 |
| 5-HT2C | 1.3 |
| 5-HT1D | 2.3 |
| 5-HT7 | 9.3 |
| Dopamine Receptors | |
| D2 | 4.8 |
| D3 | 7.2 |
| D4 | 32 |
| Adrenergic Receptors | |
| α1 | 10 |
| Histamine Receptors | |
| H1 | 47 |
Note: Ki values represent the concentration of the drug that occupies 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of ziprasidone and the experimental procedures used to characterize it, the following diagrams are provided.
References
- 1. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. psychiatrist.com [psychiatrist.com]
- 4. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Long-Term Stability of Ziprasidone Mesylate in Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term stability of ziprasidone mesylate in solution, with a focus on quantitative data, detailed experimental protocols, and an understanding of its degradation pathways. This information is critical for the development of stable liquid formulations and for ensuring the safety and efficacy of ziprasidone-based therapies.
Introduction
Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. The mesylate salt of ziprasidone is utilized for intramuscular injections. Understanding the stability of this compound in solution is paramount for the formulation of liquid dosage forms, ensuring proper storage conditions, and defining shelf-life. This document summarizes key stability data and provides protocols for assessing the stability of this compound solutions.
Quantitative Stability Data
The stability of this compound in an extemporaneously compounded oral solution has been evaluated under various storage conditions. The following tables summarize the percentage of the initial ziprasidone concentration remaining over time.
Table 1: Stability of 2.5 mg/mL this compound Oral Solution in a Sugar-Free, Alcohol-Free Vehicle (Ora-Sweet®) [1][2][3]
| Time | Refrigerated (5°C) | Room Temperature (20-22°C) - Protected from Light | Room Temperature (20-22°C) - Exposed to Light |
| Initial | 100% | 100% | 100% |
| 48 hours | >90% | >90% | <90% |
| 14 days | >90% | ≥90% | - |
| 21 days | >90% | 87.6% | - |
| 6 weeks (42 days) | ≥90% | 82.4% | - |
Key Findings:
-
This compound in the tested oral solution is most stable under refrigerated conditions, maintaining at least 90% of its initial concentration for at least 6 weeks[1][2].
-
At room temperature and protected from light, the solution retains 90% or more of its original potency for up to 14 days.
-
Exposure to light at room temperature leads to significant degradation, with the concentration dropping below 90% within 48 hours.
Degradation Pathways
Forced degradation studies have been conducted to understand the degradation pathways of ziprasidone under various stress conditions, including exposure to acid, base, oxidation, heat, and light.
Photodegradation
Ziprasidone is susceptible to photodegradation. Under UVC irradiation in a methanol solution, at least twelve degradation products have been identified. Under UVA irradiation, a primary photodegradation product is formed through a keto-enol tautomerism process.
Hydrolytic and Oxidative Degradation
Forced degradation studies indicate that ziprasidone is susceptible to degradation under basic and oxidative conditions, while it is relatively stable under acidic conditions. The primary sites of degradation include the piperazine ring and the indole ring. Oxidative degradation can lead to the formation of ziprasidone sulfoxide.
Below is a diagram illustrating the potential degradation pathways of ziprasidone.
Experimental Protocols
This section outlines a general protocol for conducting a stability-indicating analysis of this compound in solution using High-Performance Liquid Chromatography (HPLC).
Stability Study Workflow
The following diagram illustrates a typical workflow for a stability study of this compound solution.
Stability-Indicating HPLC Method
This protocol is a composite based on several published methods and may require optimization for specific formulations.
4.2.1. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (or other suitable buffer salts)
-
Orthophosphoric Acid or Sodium Hydroxide (for pH adjustment)
-
Purified Water (HPLC grade)
-
Vehicle/placebo solution (if applicable)
4.2.2. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0-7.0) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution. A common starting point is a 50:50 (v/v) mixture. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 40°C |
| Detection | UV detector at approximately 229 nm or 317 nm |
4.2.3. Preparation of Standard Solutions
-
Stock Standard Solution: Accurately weigh a suitable amount of this compound Reference Standard and dissolve it in the mobile phase or a suitable solvent to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock standard solution using the mobile phase to create a calibration curve covering the expected concentration range of the stability samples (e.g., 10 - 150 µg/mL).
4.2.4. Preparation of Stability Samples
-
At each time point, withdraw an aliquot of the this compound solution from the stability chamber.
-
Accurately dilute the sample with the mobile phase to a final concentration within the range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.
4.2.5. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution at least five times and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Areas: Should be ≤ 2.0%.
4.2.6. Data Analysis
-
Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of ziprasidone in the stability samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of the initial ziprasidone concentration remaining at each time point.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.
Conclusion
The long-term stability of this compound in solution is significantly influenced by storage temperature and exposure to light. For extemporaneously prepared oral solutions, refrigeration is the recommended storage condition to ensure chemical stability for an extended period. The provided protocols offer a framework for researchers and drug development professionals to conduct robust stability studies and further investigate the degradation pathways of this important antipsychotic medication. The use of a validated stability-indicating analytical method is crucial for obtaining accurate and reliable data.
References
Application Notes and Protocols: A Comparative Analysis of Intramuscular and Oral Ziprasidone Bioavailability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the comparative bioavailability of intramuscular (IM) and oral (PO) formulations of ziprasidone, an atypical antipsychotic. The following sections detail the pharmacokinetic differences, present summarized data, and offer generalized experimental protocols for research purposes.
Introduction
Ziprasidone is a crucial therapeutic agent for managing schizophrenia and bipolar disorder.[1] Its efficacy is intrinsically linked to its pharmacokinetic profile, which varies significantly between the intramuscular and oral routes of administration. The IM formulation is primarily utilized for the rapid control of acute agitation in schizophrenic patients, while the oral form is prescribed for maintenance therapy.[2] Understanding the disparities in bioavailability between these two formulations is paramount for optimizing clinical outcomes and guiding further drug development.
The primary distinction in bioavailability stems from the avoidance of first-pass metabolism with intramuscular administration, leading to complete systemic availability.[3] Conversely, oral ziprasidone undergoes extensive hepatic metabolism, and its absorption is significantly influenced by food, which can more than double its bioavailability.[4]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for both intramuscular and oral ziprasidone, facilitating a direct comparison.
Table 1: Bioavailability and Key Pharmacokinetic Parameters of Intramuscular (IM) Ziprasidone
| Parameter | Value | Citation(s) |
| Absolute Bioavailability | 100% | [3] |
| Time to Peak Plasma Concentration (Tmax) | ≤ 60 minutes | |
| Mean Terminal Half-Life (t1/2) | 2 to 5 hours |
Table 2: Bioavailability and Key Pharmacokinetic Parameters of Oral (PO) Ziprasidone
| Parameter | Value (Fed Conditions) | Value (Fasting Conditions) | Citation(s) |
| Absolute Bioavailability | Approximately 60% - 70% | Bioavailability reduced by ~50% | |
| Time to Peak Plasma Concentration (Tmax) | 6 to 8 hours | Not explicitly stated, but absorption is significantly reduced | |
| Mean Terminal Half-Life (t1/2) | Approximately 7 hours | Not explicitly stated |
Experimental Protocols
The following are generalized protocols for conducting a pharmacokinetic study comparing intramuscular and oral ziprasidone. These are based on methodologies reported in the scientific literature and should be adapted to specific research needs and institutional guidelines.
Protocol 1: In-Vivo Study for Pharmacokinetic Comparison
1. Study Design:
-
A randomized, open-label, two-way crossover study is recommended.
-
A washout period of at least 7 days should be implemented between treatment arms.
2. Subjects:
-
Healthy, non-smoking male and female volunteers, aged 18-45 years.
-
Subjects should undergo a comprehensive medical screening, including an electrocardiogram (ECG) to exclude individuals with a prolonged QTc interval.
-
Female subjects must be non-pregnant, non-lactating, and using a reliable method of contraception.
3. Drug Administration:
-
Intramuscular (IM) Arm: A single 20 mg dose of ziprasidone mesylate for injection administered into the deltoid muscle.
-
Oral (PO) Arm: A single 20 mg oral capsule of ziprasidone hydrochloride administered with a standardized high-fat meal (approximately 500-1000 kcal).
4. Blood Sampling:
-
Venous blood samples (approximately 5 mL) should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
IM Arm Sampling Times: Pre-dose (0 hours), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
PO Arm Sampling Times: Pre-dose (0 hours), and at 1, 2, 3, 4, 5, 6, 7, 8, 10, 12, 16, 24, and 48 hours post-dose.
-
Plasma should be separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
Protocol 2: Bioanalytical Method for Ziprasidone Quantification in Plasma
This protocol outlines a general procedure for quantifying ziprasidone concentrations in plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma sample, add an internal standard (e.g., a deuterated analog of ziprasidone).
-
Alkalinize the plasma with a suitable buffer (e.g., sodium carbonate solution).
-
Add 2 mL of an organic extraction solvent (e.g., a mixture of methyl tert-butyl ether and dichloromethane).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC-MS/MS Conditions:
-
HPLC System: A system capable of gradient or isocratic elution.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for ziprasidone and the internal standard.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of ziprasidone to the internal standard against the concentration of the standards.
-
Determine the concentration of ziprasidone in the unknown samples by interpolation from the calibration curve.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) should be calculated using non-compartmental analysis.
Visualizations
Signaling Pathways and Metabolism
The therapeutic effects of ziprasidone are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Its metabolism is extensive, mainly occurring in the liver via aldehyde oxidase and, to a lesser extent, cytochrome P450 3A4 (CYP3A4).
Experimental Workflow
The following diagram illustrates the logical flow of a comparative bioavailability study.
References
Application Note: High-Throughput Analysis of Ziprasidone in Human Plasma by LC-MS/MS
Introduction
Ziprasidone is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder. Therapeutic drug monitoring of ziprasidone is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing adverse effects. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of ziprasidone in human plasma. The described protocol is tailored for researchers, scientists, and professionals in the field of drug development and clinical pharmacology.
Principle
This method employs a simple and rapid liquid-liquid extraction (LLE) procedure for the isolation of ziprasidone and an internal standard (IS) from a plasma matrix. Chromatographic separation is achieved on a C18 reversed-phase column under isocratic conditions, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for accurate quantification.
Experimental Workflow
Caption: Overall workflow for ziprasidone analysis in plasma.
Materials and Reagents
-
Ziprasidone Mesylate reference standard
-
N-methyl ziprasidone (or other suitable internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
tert-Butyl methyl ether (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Human plasma (drug-free)
-
Deionized water
Instrumentation
-
Liquid Chromatograph (e.g., Agilent, Shimadzu, Waters)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of ziprasidone and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the ziprasidone stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Spiked Calibration and QC Samples: Spike drug-free human plasma with the working standard solutions to achieve final concentrations for the calibration curve and QC samples.
Sample Extraction Protocol
A liquid-liquid extraction procedure is recommended for sample clean-up.[1]
-
Pipette 0.5 mL of plasma sample, calibration standard, or QC sample into a clean microcentrifuge tube.
-
Add the internal standard solution.
-
Alkalinize the plasma with a suitable buffer.[2]
-
Add 2 mL of tert-butyl methyl ether.[3]
-
Vortex the tube for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following tables summarize the recommended starting parameters for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm[4] |
| Mobile Phase | 90% Acetonitrile containing 2 mmol/L Ammonium Acetate[3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 2.5 - 4.0 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ziprasidone | 413.2 | 194.1 |
| N-methyl ziprasidone (IS) | 427.0 | 177.0 |
| Ziprasidone (confirmatory) | 413.0 | 177.0 |
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical validation parameters reported in the literature.
Table 4: Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity Range | 0.25 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 80% |
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted linear regression model. The concentrations of ziprasidone in the QC and unknown samples are then determined from this calibration curve.
Signaling Pathway (Illustrative)
While not a direct signaling pathway, the following diagram illustrates the logical flow of the analytical process.
Caption: Logical flow of the analytical process.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of ziprasidone in human plasma. The protocol is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other applications in clinical and research settings. The simple extraction procedure and short chromatographic run time allow for high-throughput analysis.
References
- 1. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on Rapid Determination of Ziprasidone in Plasma by LC-ESI-MS/MS and Its Clinical Application [journal11.magtechjournal.com]
Experimental Design for Evaluating the Efficacy of Ziprasidone Mesylate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental design for assessing the efficacy of ziprasidone mesylate, an atypical antipsychotic. It includes detailed protocols for key in vitro and in vivo assays, structured data presentation for comparative analysis, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Ziprasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic effects are primarily attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4] Ziprasidone also exhibits affinity for other receptors, including 5-HT1A (as an agonist), 5-HT1D, 5-HT2C, and possesses moderate inhibitory activity at serotonin and norepinephrine transporters, which may contribute to its overall clinical profile.[3] this compound is the intramuscular formulation of the drug, used for the acute treatment of agitation in schizophrenia.
The following sections detail a systematic approach to evaluating the preclinical efficacy of this compound, beginning with in vitro characterization of its receptor binding and functional activity, followed by in vivo assessment in established animal models of psychosis.
Data Presentation: In Vitro and In Vivo Efficacy of Ziprasidone
The following tables summarize key quantitative data regarding the in vitro receptor binding and functional activity of ziprasidone, as well as its efficacy in preclinical in vivo models.
Table 1: In Vitro Receptor Binding Affinity of Ziprasidone
| Receptor Subtype | Ki (nM) |
| Serotonin 5-HT2A | 0.4 |
| Dopamine D2 | 4.8 |
| Serotonin 5-HT1A | 3.4 |
| Serotonin 5-HT1D | 2 |
| Serotonin 5-HT2C | 1.3 |
| Dopamine D3 | 7.2 |
| α1-Adrenergic | 10 |
| Histamine H1 | 47 |
Ki values represent the dissociation constant, with lower values indicating higher binding affinity.
Table 2: In Vivo Efficacy of Ziprasidone in Animal Models of Schizophrenia
| Animal Model | Behavioral Endpoint | This compound Dose Range | Observed Effect |
| PCP-Induced Hyperlocomotion (Rat) | Reduction in locomotor activity | 2.5 mg/kg, i.p. | Reversal of PCP-induced impairment in reversal learning. |
| Amphetamine-Induced Hyperactivity (Rat) | Reduction in locomotor activity | Not specified | Potent blockade of d-amphetamine-induced hyperactivity. |
| Prepulse Inhibition (PPI) Disruption (Rat) | Attenuation of PPI deficit | 5.6 - 17.8 mg/kg, p.o. | Significant attenuation of apomorphine- and ketamine-induced PPI deficits. |
Experimental Protocols
In Vitro Assays
1. Radioligand Receptor Binding Assays
These assays determine the affinity of ziprasidone for its primary targets, the dopamine D2 and serotonin 5-HT2A receptors.
Protocol: Dopamine D2 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [¹¹C]-raclopride.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
This compound serial dilutions.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding wells, add assay buffer instead of ziprasidone.
-
For non-specific binding wells, add haloperidol.
-
Incubate at room temperature for 60 minutes.
-
Rapidly filter the reaction mixture through glass fiber filters and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Serotonin 5-HT2A Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the serotonin 5-HT2A receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin or [¹⁸F]-setoperone.
-
Non-specific binding control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
This compound serial dilutions.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Follow the same procedural steps as the D2 receptor binding assay, substituting the appropriate radioligand and non-specific binding control.
-
Incubate at 37°C for 30 minutes.
-
-
Data Analysis:
-
Perform data analysis as described for the D2 receptor binding assay.
-
2. Functional Assays
These assays assess the functional consequences of ziprasidone binding to its target receptors.
Protocol: Dopamine D2 Receptor Functional Assay (cAMP Measurement)
-
Objective: To determine the functional antagonist activity of this compound at the D2 receptor.
-
Principle: The D2 receptor is a Gi-coupled receptor; its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist will block this effect.
-
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Dopamine (agonist).
-
Forskolin (to stimulate cAMP production).
-
This compound serial dilutions.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value for the inhibition of the dopamine-induced decrease in cAMP.
-
Protocol: Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux Measurement)
-
Objective: To determine the functional antagonist activity of this compound at the 5-HT2A receptor.
-
Principle: The 5-HT2A receptor is a Gq-coupled receptor; its activation leads to an increase in intracellular calcium ([Ca²⁺]i). An antagonist will block this effect.
-
Materials:
-
U2OS or other suitable cells stably expressing the human 5-HT2A receptor.
-
Serotonin (agonist).
-
This compound serial dilutions.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Fluorescence plate reader with an injection port.
-
-
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Pre-treat the cells with various concentrations of this compound.
-
Inject a fixed concentration of serotonin and immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the log concentration of this compound to determine the IC50 value for the inhibition of the serotonin-induced calcium flux.
-
In Vivo Assays
1. Pharmacologically-Induced Hyperactivity Models
These models assess the ability of ziprasidone to counteract the psychostimulant-induced hyperactivity, which is thought to model the positive symptoms of schizophrenia.
Protocol: Phencyclidine (PCP)-Induced Hyperlocomotion in Rats
-
Objective: To evaluate the efficacy of this compound in reducing PCP-induced hyperlocomotion.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Materials:
-
Phencyclidine (PCP).
-
This compound.
-
Vehicle (e.g., saline, sterile water).
-
Open-field activity chambers equipped with photobeam detectors.
-
-
Procedure:
-
Acclimate the rats to the open-field chambers for 30-60 minutes.
-
Administer this compound (e.g., 2.5 mg/kg, i.p.) or vehicle.
-
After a pre-treatment interval (e.g., 30 minutes), administer PCP (e.g., 2.0-5.0 mg/kg, i.p.) or vehicle.
-
Immediately place the rats back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
-
Data Analysis:
-
Compare the locomotor activity of the ziprasidone-treated group with the PCP-only group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Calculate the percentage inhibition of PCP-induced hyperactivity.
-
2. Sensorimotor Gating Model
Protocol: Prepulse Inhibition (PPI) of Acoustic Startle in Mice or Rats
-
Objective: To assess the ability of this compound to reverse deficits in sensorimotor gating, a translational measure of a core deficit in schizophrenia.
-
Animals: Male mice (e.g., C57BL/6) or rats (e.g., Wistar).
-
Materials:
-
Acoustic startle response system.
-
A psychotomimetic agent to induce PPI deficit (e.g., apomorphine, ketamine, or PCP).
-
This compound.
-
Vehicle.
-
-
Procedure:
-
Administer this compound (e.g., 5.6-17.8 mg/kg, p.o. in rats) or vehicle.
-
After a pre-treatment interval, administer the PPI-disrupting agent (e.g., apomorphine 1 mg/kg or ketamine 10 mg/kg in rats).
-
Place the animal in the startle chamber for a 5-minute acclimation period with background white noise.
-
Present a series of trials in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).
-
Prepulse-pulse trials: A weak acoustic prepulse (e.g., 74, 78, 82 dB) preceding the strong pulse.
-
No-stimulus trials: Background noise only.
-
-
-
Data Analysis:
-
Measure the startle amplitude for each trial.
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [(startle amplitude on prepulse + pulse trial) / (startle amplitude on pulse-alone trial)] x 100.
-
Compare the %PPI between treatment groups using statistical analysis (e.g., repeated measures ANOVA).
-
Mandatory Visualizations
Signaling Pathways
Caption: Ziprasidone's primary mechanisms of action.
Experimental Workflow
Caption: Preclinical experimental workflow for ziprasidone efficacy.
References
- 1. Preclinical models of antipsychotic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disruption of the prepulse inhibition of the startle reflex in vasopressin V1b receptor knockout mice: reversal by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ziprasidone (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D₂/₃ occupancy of ziprasidone across a day: a within-subject PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Behavioral Tests with Ziprasidone Mesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the behavioral effects of ziprasidone mesylate in established rodent models. The following sections outline the mechanism of action of ziprasidone and provide comprehensive procedures for the Open Field Test (OFT), Elevated Plus Maze (EPM), Forced Swim Test (FST), and Prepulse Inhibition (PPI) Test. Quantitative data from relevant studies are summarized in tables for comparative analysis. Additionally, experimental workflows and the primary signaling pathway of ziprasidone are visualized using diagrams.
Introduction to this compound
Ziprasidone is an atypical antipsychotic medication with a unique pharmacological profile. It exhibits high affinity for dopamine D2 and serotonin 5-HT2A receptors, acting as an antagonist at both.[1] Its efficacy in treating the positive symptoms of schizophrenia is primarily attributed to D2 receptor antagonism, while its action on 5-HT2A receptors is thought to contribute to its effects on negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1] Ziprasidone also demonstrates moderate affinity for histamine H1 and alpha-1 adrenergic receptors.[1] Furthermore, it acts as a moderate inhibitor of serotonin and norepinephrine reuptake, which may contribute to its potential anxiolytic and antidepressant properties.[1] The mesylate salt of ziprasidone is used for intramuscular administration.
Primary Signaling Pathway of Ziprasidone
The therapeutic effects of ziprasidone are mediated through its interaction with multiple neurotransmitter systems. The diagram below illustrates its primary mechanism of action.
Open Field Test (OFT)
The Open Field Test is utilized to assess general locomotor activity and anxiety-like behavior in rodents. Animals naturally tend to stay close to the walls (thigmotaxis) in a novel, open environment. Anxiolytic compounds typically increase the time spent in the center of the arena.
Experimental Protocol
Objective: To evaluate the effects of this compound on locomotor activity and anxiety-like behavior.
Apparatus:
-
A square or circular arena (e.g., 42 x 42 x 42 cm for mice) with walls high enough to prevent escape.[2] The floor is typically divided into a central zone and a peripheral zone.
-
An overhead video camera connected to a computer with tracking software.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneally, orally) at a specified time before the test.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Recording: Record the animal's activity for a predetermined duration, typically 5-10 minutes, using the video tracking system.
-
Data Analysis: The software will analyze various parameters, including:
-
Total distance traveled (cm)
-
Time spent in the center zone (s)
-
Number of entries into the center zone
-
Velocity (cm/s)
-
Rearing frequency (an exploratory behavior)
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
Quantitative Data
| Dose of Ziprasidone | Animal Model | Key Findings | Reference |
| 1.5 mg/kg | Male Mice | Reduced stretch attend and wall-following (thigmotaxis) behaviors without affecting total locomotion. | |
| 5.0 and 10.0 mg/kg | Male Mice | Reduced horizontal and vertical (rearing) activity. |
Experimental Workflow
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used model for assessing anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces. Anxiolytic drugs increase the proportion of time spent and the number of entries into the open arms.
Experimental Protocol
Objective: To determine the anxiolytic or anxiogenic effects of this compound.
Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50 cm).
-
Two opposite arms are open (e.g., 50 x 10 cm), and the other two are enclosed by high walls (e.g., 40 cm high).
-
A central platform (e.g., 5 x 5 cm) connects the arms.
-
An overhead video camera and tracking software.
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 30-60 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle control.
-
Test Initiation: Place the animal on the central platform, facing one of the open arms.
-
Data Recording: Allow the animal to explore the maze for 5 minutes, recording its movements.
-
Data Analysis: Key parameters for analysis include:
-
Percentage of time spent in the open arms
-
Percentage of entries into the open arms
-
Total number of arm entries (a measure of general activity)
-
-
Cleaning: Clean the maze thoroughly with 70% ethanol between trials.
Quantitative Data
| Dose of Ziprasidone | Animal Model | Key Findings | Reference |
| Not specified | Rat model of PTSD | Reversed anxiety-like behaviors. |
Note: Specific quantitative data for ziprasidone in the EPM is limited in the readily available literature. The provided reference indicates a qualitative effect.
Experimental Workflow
Forced Swim Test (FST)
The Forced Swim Test, also known as the Porsolt test, is a widely used model to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to increase the latency to immobility and decrease the total duration of immobility.
Experimental Protocol
Objective: To assess the potential antidepressant-like effects of this compound.
Apparatus:
-
A transparent cylindrical container (e.g., 30 cm height x 20 cm diameter for mice).
-
The cylinder is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs (e.g., 15 cm).
-
A video camera for recording the session.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room.
-
Drug Administration: Administer this compound or vehicle control. One study administered the drug for 42 consecutive days.
-
Test Session: Gently place the animal into the water-filled cylinder.
-
Data Recording: The test duration is typically 6 minutes. The behavior is often recorded, and the last 4 minutes are analyzed.
-
Data Analysis: The primary measure is the duration of immobility (s), defined as the time the animal spends floating with only minor movements necessary to keep its head above water.
-
Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a warm environment before returning it to its home cage.
Quantitative Data
| Treatment Group | Animal Model | Immobility Time (seconds, Mean ± SD) at Day 42 | Reference |
| Control (Normal Saline) | Male Wistar Rats | 145.50 ± 1.58 | |
| Fluoxetine | Male Wistar Rats | 89.80 ± 1.48 | |
| Ziprasidone | Male Wistar Rats | 105.40 ± 1.51 |
The study found a significant antidepressant activity for both fluoxetine and ziprasidone compared to the control group after 42 days of treatment.
Experimental Workflow
Prepulse Inhibition (PPI) Test
The Prepulse Inhibition Test is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in sensorimotor gating are observed in psychiatric disorders such as schizophrenia. PPI is the phenomenon where a weak sensory stimulus (prepulse) presented shortly before a strong startling stimulus (pulse) reduces the magnitude of the startle response. Antipsychotic drugs are often evaluated for their ability to restore PPI deficits.
Experimental Protocol
Objective: To evaluate the effects of this compound on sensorimotor gating.
Apparatus:
-
A startle response system consisting of a sound-attenuating chamber, a small animal enclosure with a sensor to detect movement, a speaker to deliver auditory stimuli, and a computer to control the stimuli and record the response.
Procedure:
-
Acclimation: Place the animal in the enclosure within the chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Drug Administration: Administer this compound or vehicle control. Often, a compound to induce a PPI deficit (e.g., apomorphine or ketamine) is also administered.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms) to elicit a startle response.
-
Prepulse + Pulse trials: A weak acoustic stimulus (e.g., 74-86 dB white noise for 20 ms) presented 30-120 ms before the pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Recording: The system records the maximal startle amplitude for each trial.
-
Data Analysis: PPI is calculated as a percentage:
-
% PPI = 100 * [(Startle response to pulse-alone) - (Startle response to prepulse + pulse)] / (Startle response to pulse-alone)
-
Quantitative Data
| Treatment Group | Animal Model | Key Findings | Reference |
| Ziprasidone (5.6-17.8 mg/kg, p.o.) | Male Wistar Rats with apomorphine-induced PPI deficit | Significantly attenuated the decline in PPI. | |
| Ziprasidone (5.6-17.8 mg/kg, p.o.) | Male Wistar Rats with ketamine-induced PPI deficit | Significantly attenuated the decline in PPI. |
Experimental Workflow
References
Application Notes and Protocols for the Formulation of Ziprasidone Mesylate in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the formulation of ziprasidone mesylate for use in preclinical research settings. The following sections cover the physicochemical properties, formulation strategies for various administration routes, and key experimental protocols.
Physicochemical Properties of Ziprasidone
Ziprasidone is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability. The free base is practically insoluble in water. To enhance solubility for pharmaceutical applications, ziprasidone is often formulated as a salt, with ziprasidone hydrochloride used in oral formulations and this compound in injectable formulations. For preclinical research, understanding these properties is crucial for developing appropriate and effective drug delivery systems.
| Property | Value | Reference |
| Molecular Formula (Mesylate Trihydrate) | C21H21ClN4OS · CH3SO3H · 3H2O | [1] |
| Molecular Weight (Mesylate Trihydrate) | 563.09 g/mol | [1] |
| BCS Class | II | N/A |
| Oral Bioavailability (Human, with food) | ~60% | [2] |
| Intramuscular Bioavailability (Human) | 100% | [2][3] |
| Plasma Protein Binding (Human) | >99% | |
| Terminal Half-life (Human, Oral) | ~7 hours | |
| Terminal Half-life (Human, IM) | 2-5 hours |
Mechanism of Action: A Multi-Receptor Profile
Ziprasidone exhibits a unique pharmacological profile, acting on multiple neurotransmitter systems. Its primary mechanism of action is believed to be a combination of dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism. Additionally, it acts as a partial agonist at the 5-HT1A receptor and inhibits the reuptake of serotonin and norepinephrine. This complex interplay of receptor interactions contributes to its efficacy in treating both positive and negative symptoms of schizophrenia.
Receptor Binding Affinities
| Receptor | Ki (nM) |
| Serotonin 5-HT2A | 0.4 |
| Dopamine D2 | 4.8 |
| Serotonin 5-HT1A | 3.4 |
| Serotonin 5-HT2C | 1.3 |
| Serotonin 5-HT1D | 2 |
| Histamine H1 | 47 |
| α1-Adrenergic | 10 |
Note: Ki values are a measure of binding affinity; a lower value indicates a higher affinity.
Signaling Pathway of Ziprasidone
The following diagram illustrates the primary signaling pathways modulated by ziprasidone.
Formulation Protocols for Preclinical Research
The low aqueous solubility of ziprasidone necessitates careful formulation for consistent and reliable results in preclinical studies. The following protocols are provided for oral and intramuscular administration.
Oral Formulation (for Gavage)
For oral administration in rodents, a suspension or solution is typically prepared. Given the poor solubility of ziprasidone salts in simple aqueous vehicles, a suspension in a viscosity-enhancing vehicle is often employed. Alternatively, an oral solution can be prepared by leveraging the commercially available intramuscular formulation.
This protocol describes the preparation of a this compound suspension, a common method for oral gavage of poorly soluble compounds.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in deionized water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder
-
Weighing balance
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the calculated amount of this compound powder.
-
In a mortar, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to form a paste.
-
Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.
-
Transfer the suspension to a beaker containing a magnetic stir bar.
-
Stir the suspension on a stir plate for at least 30 minutes before dosing to ensure homogeneity.
-
Maintain continuous stirring during the dosing procedure to prevent settling of the drug particles.
This protocol is adapted from a published study and utilizes the commercial this compound for injection to create an oral solution. This method is advantageous for studies requiring a true solution.
Materials:
-
Geodon® for Injection (this compound), 20 mg/mL reconstituted
-
Sterile Water for Injection
-
Oral syrup vehicle (e.g., Ora-Sweet®)
-
Sterile syringe and needle
-
Volumetric flasks
-
Amber bottles for storage
Procedure:
-
Reconstitute the Geodon® for Injection vial with 1.2 mL of Sterile Water for Injection to obtain a 20 mg/mL solution of ziprasidone.
-
Withdraw the required volume of the reconstituted ziprasidone solution.
-
In a volumetric flask, dilute the ziprasidone solution with the oral syrup vehicle to the desired final concentration (e.g., 2.5 mg/mL).
-
Mix thoroughly by inversion.
-
Transfer the final solution to an amber bottle to protect from light.
-
Store the formulation under refrigeration (2-8°C). A study has shown that a 2.5 mg/mL solution in Ora-Sweet® is stable for at least 6 weeks when refrigerated.
Intramuscular Formulation
For intramuscular administration in preclinical models, the commercially available formulation of this compound for injection can be used.
Materials:
-
Geodon® for Injection (this compound) vial
-
Sterile Water for Injection
-
Sterile syringes and needles for reconstitution and administration
Procedure:
-
Reconstitute the vial of lyophilized this compound with 1.2 mL of Sterile Water for Injection.
-
Shake the vial vigorously until the drug is completely dissolved. The resulting concentration will be 20 mg/mL of ziprasidone.
-
Visually inspect the solution for particulate matter and discoloration before administration.
-
For a 10 mg dose, draw up 0.5 mL of the reconstituted solution. For a 20 mg dose, draw up 1.0 mL.
-
The reconstituted solution should be used for intramuscular injection only and should not be administered intravenously.
-
If lower concentrations are required for smaller animals, the reconstituted solution can be diluted with Sterile Water for Injection, though stability of the diluted solution should be considered for long-term studies.
Experimental Workflows
Oral Gavage Dosing Workflow
The following diagram outlines a typical workflow for preparing and administering an oral formulation of this compound to rodents.
Intramuscular Injection Workflow
The following diagram illustrates the workflow for preparing and administering an intramuscular injection of this compound.
Preclinical Pharmacokinetic Data
The following tables summarize available pharmacokinetic data for ziprasidone in preclinical models. It is important to note that parameters can vary significantly based on the animal model, formulation, and analytical methods used.
Table 1: Pharmacokinetics of Oral Ziprasidone in Rats
| Dose (mg/kg) | Vehicle | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| 2, 6, or 12 (in diet) | N/A | N/A | N/A | N/A | |
| 2.5 (i.p.) | N/A | N/A | N/A | N/A | N/A |
Table 2: Pharmacokinetics of Intramuscular Ziprasidone in Humans (for reference)
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability | Reference |
| 10 | N/A | ≤ 1 | 2-5 | 100% | |
| 20 | N/A | ≤ 1 | 2-5 | 100% |
Note: Preclinical pharmacokinetic data for intramuscular injection in rodents was not explicitly found in the search results. Human data is provided as a reference for the expected rapid absorption and high bioavailability of the intramuscular formulation.
Table 3: Brain Penetration in Mice
| Formulation | Brain Cmax (ng/g) | Plasma Cmax (ng/mL) | Brain/Plasma Ratio | Reference |
| Ziprasidone Solution (IV) | ~100 | ~150 | ~0.67 | N/A |
| Ziprasidone Lipid-Polymer Hybrid Nanocarriers (Intranasal) | ~400 | ~250 | ~1.6 | N/A |
Note: These values are estimated from graphical data in the referenced study and highlight the potential of novel formulations to enhance brain delivery.
Conclusion
The successful use of this compound in preclinical research is highly dependent on the appropriate selection and preparation of the formulation. For oral administration, suspensions in vehicles like methylcellulose or extemporaneously prepared solutions from the commercial injectable form are viable options. For intramuscular studies, the commercially available formulation provides a reliable and highly bioavailable solution. Researchers should carefully consider the goals of their study, the animal model being used, and the desired pharmacokinetic profile when choosing a formulation strategy. The protocols and data presented in these application notes serve as a comprehensive guide for the effective use of this compound in a preclinical setting.
References
Troubleshooting & Optimization
Preventing degradation of ziprasidone mesylate in experiments
Welcome to the Ziprasidone Mesylate Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause degradation of this compound?
A1: this compound is susceptible to degradation under several conditions. The primary factors are:
-
pH: It is particularly sensitive to basic (alkaline) conditions, leading to considerable hydrolytic degradation.[1][2] It is more stable in acidic to neutral conditions.
-
Oxidation: Exposure to oxidizing agents can cause significant degradation.[1][2]
-
Light: this compound is photolabile, and exposure to ambient or UV light can lead to degradation.[3] The parenteral product information includes a notice to protect the product from light.
-
Temperature: While more stable at refrigerated temperatures, elevated temperatures can accelerate degradation, especially in solution.
Q2: How should I store my this compound stock solutions?
A2: For optimal stability, stock solutions should be stored under refrigeration at approximately 5°C and protected from light. When stored under these conditions, an extemporaneously compounded oral solution of this compound maintained at least 90% of its potency for at least 6 weeks. Storage at room temperature, even when protected from light, results in faster degradation.
Q3: Can I use ziprasidone hydrochloride instead of the mesylate salt for my experiments?
A3: While both are salts of ziprasidone, they have different properties. Ziprasidone hydrochloride is used in oral capsule formulations, while the mesylate salt is used for intramuscular injections and is more water-soluble. The choice of salt may impact solubility and stability in your specific experimental setup. Be aware that the free base and the hydrochloride salt may exhibit different photostability compared to the mesylate.
Q4: What are the major degradation products of ziprasidone?
A4: The primary degradation pathways involve oxidation and hydrolysis. Key degradation products include ziprasidone sulfoxide and ziprasidone sulfone, which are products of oxidation. Alkaline hydrolysis can yield a novel degradation product, which is an isomer of a cyclic sulfonamide derivative. Other identified impurities and degradation products include Zip-Oxide, Zip-dimer, and Zip-BIT.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in my chromatogram (HPLC/UPLC). | Degradation of this compound due to improper sample handling or storage. | 1. Ensure samples are protected from light and stored at refrigerated temperatures (around 5°C) until analysis. 2. Prepare fresh solutions before each experiment. 3. Check the pH of your sample solutions; ziprasidone is more stable in acidic to neutral pH. 4. If using a new batch of solvent, run a blank to check for impurities. |
| Loss of potency in my standard/stock solutions over a short period. | The solution may be exposed to light, stored at room temperature, or the pH of the solvent may be alkaline. | 1. Store all solutions containing this compound in amber vials or wrap containers in aluminum foil to protect from light. 2. Always store solutions in a refrigerator at 2-8°C. 3. Use a slightly acidic or neutral buffer for preparing solutions if compatible with your experimental design. |
| Precipitation observed in my aqueous solution. | Ziprasidone has low aqueous solubility, especially the hydrochloride salt. The mesylate salt is more soluble but can still precipitate under certain conditions. | 1. Ensure the concentration is within the solubility limits for your chosen solvent and pH. 2. Consider using a co-solvent if appropriate for your experiment. 3. For injectable formulations, this compound is often complexed with a cyclodextrin to improve solubility. |
| Inconsistent results between experimental runs. | Variability in storage time, light exposure, or temperature between experiments. | 1. Standardize your experimental workflow. Prepare fresh solutions for each set of experiments. 2. Control the temperature of your experimental environment. 3. Minimize the time samples are exposed to light and room temperature. |
Data on Ziprasidone Degradation
The following tables summarize the degradation of ziprasidone under various stress conditions as reported in forced degradation studies.
Table 1: Hydrolytic Degradation of Ziprasidone
| Condition | Duration | Temperature | % Degradation | Reference |
| 0.5 M HCl | 8 hours | 40°C | Stable (Assay: 101.80%) | |
| 0.1 N HCl | 4 hours | 80°C | Stable | |
| 0.5 M NaOH | 8 hours | Ambient | Considerable Degradation | |
| 10% NaOH | Not specified | Not specified | 26.48% (Assay: 73.52%) | |
| 0.1 N NaOH | 1 hour | 80°C | ~23.45% |
Table 2: Oxidative, Thermal, and Photolytic Degradation of Ziprasidone
| Stressor | Condition | Duration | % Degradation | Reference |
| 3% H₂O₂ | 1 hour | Room Temp | Mild Degradation | |
| 5% H₂O₂ | 0.5 hours | 80°C | Substantial Degradation | |
| Thermal | Heat | 8 hours | 100°C | Stable |
| Photolytic | UV/Vis light | 8 hours | Stable | |
| Ambient Light | 700 Lumen | 48 hours | >10% |
Experimental Protocols
Below are detailed methodologies for stability-indicating analysis of ziprasidone.
Protocol 1: UPLC Method for Ziprasidone Assay
-
Objective: To determine the concentration of ziprasidone in the presence of its degradation products.
-
Instrumentation: Waters Acquity UPLC™ system with a PDA detector.
-
Column: Supelco C18, 2.7 µm, (100 × 2.1) mm i.d.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (ACN) and 10 mM ammonium acetate buffer (pH 6.7) in a 45:55 (ACN:Buffer) ratio.
-
Flow Rate: 0.35 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Detection Wavelength: 318 nm.
-
Run Time: 3 minutes.
-
Reference:
Protocol 2: HPLC Method for Ziprasidone Stability Testing
-
Objective: To assess the stability of ziprasidone in a compounded oral solution.
-
Instrumentation: Hitachi Elite La-Chrom HPLC system.
-
Column: Agilent C18 column, 4.5 × 100 mm.
-
Mobile Phase: 45% acetonitrile and 55% phosphate buffer (0.01 M, pH 7.99).
-
Flow Rate: 2.0 mL/minute.
-
Column Temperature: 40°C.
-
Detection: Ultraviolet absorbance at 317 nm.
-
Sample Preparation: Dilute samples 10-fold with distilled water.
-
Reference:
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound degradation and analysis.
Caption: Major degradation pathways of ziprasidone.
Caption: Troubleshooting workflow for unexpected peaks.
References
Technical Support Center: Enhancing the Oral Bioavailability of Ziprasidone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to overcome the poor oral bioavailability of the atypical antipsychotic drug, ziprasidone.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of ziprasidone?
Ziprasidone is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high membrane permeability but low aqueous solubility.[1][2][3][4][5] Its poor solubility is a major limiting factor for its dissolution in the gastrointestinal tract, leading to low and variable oral bioavailability. Furthermore, ziprasidone's absorption is significantly influenced by the presence of food, with bioavailability doubling when taken with a high-calorie meal compared to a fasting state. This pronounced "food effect" presents a challenge for consistent drug absorption and patient compliance.
Q2: What are the most common formulation strategies being researched to improve ziprasidone's oral bioavailability?
Several advanced formulation strategies are being explored to enhance the oral bioavailability of ziprasidone. These primarily focus on increasing its solubility and dissolution rate. Key approaches include:
-
Nanotechnology-based Formulations: Reducing the particle size of ziprasidone to the nanometer range significantly increases its surface area, leading to improved dissolution. This includes nanosuspensions, nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are lipid-based formulations that form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal fluids, enhancing the solubilization and absorption of lipophilic drugs like ziprasidone.
-
Amorphous Solid Dispersions: By converting the crystalline form of ziprasidone to a more soluble amorphous state and dispersing it in a carrier matrix, the dissolution rate can be significantly increased.
-
Inclusion Complexes: Complexation of ziprasidone with molecules like cyclodextrins can enhance its aqueous solubility.
-
Co-crystals and Co-amorphous Systems: These novel approaches involve modifying the solid-state properties of ziprasidone to improve its solubility and dissolution characteristics without altering its chemical structure.
-
Mesoporous Silica Carriers: These materials can adsorb ziprasidone into their pores in a non-crystalline, amorphous state, which can lead to enhanced dissolution.
Troubleshooting Guides
Issue 1: Low Drug Loading in Nanoparticle Formulations
Problem: Difficulty achieving a high drug loading percentage in ziprasidone-loaded nanoparticles (e.g., SLNs, NLCs), leading to a large final dosage form.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of ziprasidone in the lipid matrix. | Screen various solid and liquid lipids to identify those with the highest solubilizing capacity for ziprasidone. A combination of lipids (as in NLCs) can also be explored. | Increased drug entrapment efficiency and higher drug loading. |
| Drug expulsion during nanoparticle solidification. | Optimize the manufacturing process parameters, such as the cooling rate. A rapid cooling process (e.g., high-pressure homogenization followed by spray drying) can help trap the drug in an amorphous or disordered crystalline state within the lipid matrix. | Reduced drug expulsion and improved drug loading. |
| Inappropriate surfactant concentration. | Optimize the type and concentration of the surfactant. An adequate amount of surfactant is crucial for stabilizing the nanoparticles and preventing drug leakage. | Enhanced nanoparticle stability and drug entrapment. |
Issue 2: Physical Instability of Amorphous Ziprasidone Formulations (Recrystallization)
Problem: Amorphous ziprasidone in solid dispersions or milled formulations tends to recrystallize over time, leading to a loss of the solubility advantage.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient stabilization by the carrier. | Select a polymer carrier with strong intermolecular interactions (e.g., hydrogen bonding) with ziprasidone. Hydroxypropyl methylcellulose acetate succinate (HPMCAS) has shown promise. | Inhibition of molecular mobility and prevention of recrystallization. |
| High drug loading. | Optimize the drug-to-carrier ratio. A lower drug loading may be necessary to ensure the drug remains molecularly dispersed within the carrier. | Improved physical stability of the amorphous form. |
| Environmental factors (temperature and humidity). | Store the formulation in controlled conditions with low temperature and humidity. Package the final product in moisture-protective materials. | Reduced risk of moisture-induced phase transitions and enhanced shelf-life. |
Issue 3: Inconsistent In Vivo Performance and Significant Food Effect
Problem: A developed ziprasidone formulation shows good in vitro dissolution but fails to demonstrate significantly improved bioavailability or a reduced food effect in animal models.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Precipitation of the drug in the gastrointestinal tract. | Incorporate precipitation inhibitors into the formulation. Certain polymers can help maintain a supersaturated state of the drug in the gut, facilitating absorption. | Enhanced in vivo absorption and bioavailability. |
| Formulation not optimized for both fasted and fed states. | Evaluate the formulation's performance in simulated gastric and intestinal fluids that mimic both fasted and fed conditions. Adjust the composition (e.g., lipids, surfactants in SNEDDS) to ensure robust performance under different physiological conditions. | A formulation that provides consistent drug release and absorption, thereby reducing the food effect. |
| First-pass metabolism. | While ziprasidone is highly permeable, it undergoes extensive first-pass metabolism. Some nanoformulations, particularly those using lipids, may promote lymphatic transport, partially bypassing the liver and reducing first-pass metabolism. Consider this during formulation design. | Increased systemic exposure to the parent drug. |
Quantitative Data Summary
The following tables summarize key quantitative data from various research studies on enhancing the oral bioavailability of ziprasidone.
Table 1: Pharmacokinetic Parameters of Different Ziprasidone Formulations in Beagle Dogs
| Formulation | Dosing State | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Commercial Capsule (Zeldox®) | Fed | - | - | 100 (Reference) | |
| ZIP-SNEDDS Sustained-Release Pellets | Fed | - | - | 157.8 | |
| ZIP-SNEDDS Sustained-Release Pellets | Fasted | - | - | 150.1 | |
| Amorphous Inclusion Complex | Fasted | - | - | Increased absorption | |
| Crystalline Nanosuspension | Fasted | - | - | Increased absorption |
Table 2: Physicochemical Characterization of Ziprasidone Nanoformulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Nanosuspension (Nanoprecipitation-Ultrasonication) | 220 ± 10 | 0.456 ± 0.051 | -32.1 ± 1.45 | - | |
| Nanosuspension (Media Milling) | 238.2 ± 2.5 | - | -19.6 ± 0.1 | - | |
| Crystalline Nanosuspension | 274 | - | - | - | |
| Lipid-Polymer Hybrid Nanocarriers | 97.56 ± 4.55 | - | - | 97.98 ± 1.22 |
Experimental Protocols
1. Preparation of Ziprasidone Nanosuspension via Nanoprecipitation-Ultrasonication
This method involves dissolving the drug in a solvent and then introducing this solution into an anti-solvent, causing the drug to precipitate as nanoparticles.
-
Materials: Ziprasidone hydrochloride, methanol (solvent), water (anti-solvent), Poloxamer 407 (stabilizer), mannitol (cryoprotectant).
-
Protocol:
-
Dissolve ziprasidone hydrochloride in methanol with the aid of sonication.
-
Dissolve the stabilizer (e.g., Poloxamer 407) in water to create the anti-solvent solution.
-
Rapidly inject the drug-solvent solution into the anti-solvent solution under constant stirring.
-
Subject the resulting suspension to ultrasonication to further reduce particle size and ensure homogeneity.
-
For lyophilization, add a cryoprotectant like mannitol to the nanosuspension.
-
Freeze the suspension and then lyophilize it to obtain a dry powder of ziprasidone nanoparticles.
-
2. Formulation of Ziprasidone Self-Nanoemulsifying Drug Delivery System (SNEDDS)
SNEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that form nanoemulsions upon contact with aqueous media.
-
Materials: Ziprasidone, oil phase (e.g., Capmul MCM), surfactant (e.g., Labrasol), co-surfactant (e.g., PEG 400).
-
Protocol:
-
Excipient Screening: Determine the solubility of ziprasidone in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Constructing Pseudo-ternary Phase Diagrams: Prepare various mixtures of the selected oil, surfactant, and co-surfactant in different ratios. Titrate each mixture with water and observe for the formation of a clear or bluish-white nanoemulsion to identify the nanoemulsification region.
-
Formulation Preparation: Accurately weigh and mix the selected oil, surfactant, and co-surfactant. Add the required amount of ziprasidone and mix until it is completely dissolved, forming the SNEDDS pre-concentrate.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. ijirmf.com [ijirmf.com]
- 4. In vitro and in vivo characterization of amorphous, nanocrystalline, and crystalline ziprasidone formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Improvement of the Dissolution Rate of Ziprasidone Free Base from Solid Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ziprasidone Mesylate for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for optimizing the dosage of ziprasidone mesylate in preclinical in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from the hydrochloride salt?
Ziprasidone is an atypical antipsychotic. For research and clinical use, it is available in two primary salt forms:
-
This compound: This form is a lyophilized powder used for intramuscular (IM) injections.[1] It is formulated with a solubilizing agent (sulfobutylether β-cyclodextrin) to ensure it dissolves for injection.[2][3]
-
Ziprasidone Hydrochloride: This is the salt form used in oral capsules.[1]
For most in vivo studies requiring parenteral administration (IM, IP, SC), the mesylate form is the appropriate choice due to its formulation for solubility.
Q2: How should I prepare this compound for in vivo administration?
This compound for injection is supplied as a powder that must be reconstituted.[4] The standard clinical reconstitution involves adding 1.2 mL of Sterile Water for Injection to the vial to yield a final concentration of 20 mg/mL. This solution can then be used directly or diluted further with an appropriate vehicle (e.g., sterile saline) to achieve the desired concentration for animal dosing. Always use aseptic techniques during preparation.
Q3: What is the recommended route of administration for animal studies?
-
Intramuscular (IM): This route provides 100% bioavailability and rapid absorption, with peak plasma concentrations occurring at or before 60 minutes post-injection. It is the intended route for the mesylate formulation.
-
Intraperitoneal (IP) or Subcutaneous (SC): While not the clinical route, IP and SC injections are common in rodent studies for systemic drug delivery and are generally acceptable. Assume bioavailability is high, similar to the IM route.
-
Oral (PO): If oral administration is required, be aware of the significant "food effect." Ziprasidone's oral bioavailability is approximately 60% under fed conditions but can be reduced by half in a fasted state. To ensure consistent absorption, oral doses should be administered with a meal or in a fed animal. Simply increasing the dose does not compensate for the lack of food.
Q4: How do I determine a starting dose for my animal model?
A precise dose for a specific animal model and disease state must be determined empirically. However, a systematic approach is recommended:
-
Literature Review: Search for published studies that have used ziprasidone in a similar species and experimental model.
-
Dose-Response Pilot Study: If no data is available, conduct a pilot study with a small number of animals. Start with a low dose (e.g., 1-5 mg/kg) and escalate the dose in different cohorts to identify a range that provides the desired therapeutic effect without significant adverse events. A study in rats used a dose of 12.0 mg/kg orally.
-
Consider Human Dosing: For reference, human clinical doses for schizophrenia typically start at 20 mg twice daily orally, while IM doses for acute agitation are 10-20 mg. These can be used as a rough guide for allometric scaling calculations, but empirical validation is crucial.
Q5: What are the key pharmacokinetic parameters I should be aware of?
Understanding the pharmacokinetic profile is critical for designing your dosing schedule (e.g., once vs. twice daily).
| Parameter | Oral Administration (with food) | Intramuscular (IM) Administration |
| Bioavailability | ~60% | 100% |
| Time to Peak Plasma (Tmax) | 6 - 8 hours | ≤ 60 minutes |
| Elimination Half-Life (T½) | ~7 - 10 hours | 2 - 5 hours |
| Metabolism | Hepatic: ~66% via aldehyde oxidase, ~33% via CYP3A4 | Not expected to alter metabolic pathways |
Q6: What are common adverse effects to monitor in animal models?
Based on clinical data, researchers should monitor animals for signs corresponding to the following adverse effects:
-
Sedation/Somnolence: This is a very common side effect. Observe animals for reduced activity, lethargy, or prolonged sleeping.
-
Extrapyramidal Symptoms (EPS): Monitor for tremors, muscle rigidity, abnormal postures, or repetitive movements (analogous to akathisia).
-
Cardiovascular Effects: Ziprasidone can cause orthostatic hypotension (dizziness upon standing) and may prolong the QT interval. While difficult to measure directly without specialized equipment, signs of distress or arrhythmia should be noted.
-
Metabolic Changes: Although ziprasidone has a lower risk compared to other atypical antipsychotics, monitoring for changes in weight and blood glucose, especially in long-term studies, is advisable.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in experimental results | 1. Inconsistent drug absorption due to the food effect (oral studies).2. Improper drug solubilization or precipitation.3. Inconsistent administration technique. | 1. For oral dosing, ensure all animals are in a consistent fed state or co-administer with a standardized meal.2. Ensure the mesylate powder is fully dissolved after reconstitution. Prepare fresh solutions and store refrigerated.3. Standardize the injection volume, site, and speed across all animals. |
| Low or no observed drug efficacy | 1. Dose is too low.2. Poor bioavailability (especially for oral dosing in fasted animals).3. Dosing frequency is insufficient for the drug's half-life. | 1. Conduct a dose-response study to confirm an effective dose. Optimal D2 receptor occupancy in humans occurs at higher doses (≥120 mg/day).2. If using oral administration, confirm animals are fed. Consider switching to a parenteral route (IM, IP) for 100% bioavailability.3. Review the pharmacokinetic data. For parenteral routes with a short half-life (2-5 hours), twice-daily dosing may be necessary to maintain steady-state concentrations. |
| Animals show signs of distress or excessive sedation | 1. Dose is too high.2. Acute toxicity or severe adverse reaction. | 1. Reduce the dose. Refer to your pilot study to select a better-tolerated dose.2. Monitor animals closely for specific adverse effects like EPS or cardiovascular distress. If severe reactions occur, cease the experiment and consult with the institutional animal care committee. Consider a slower dose titration schedule at the beginning of the study. |
| Difficulty preparing the drug solution | 1. Using the wrong salt form (e.g., hydrochloride for injection).2. Using an incorrect solvent for reconstitution. | 1. Ensure you are using this compound for injection.2. Reconstitute the vial with Sterile Water for Injection as specified. Do not use other solvents unless validated. The mesylate formulation contains cyclodextrin, which is essential for solubilization. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound for Injection (IM/IP)
-
Materials:
-
Vial of this compound for Injection (e.g., 20 mg ziprasidone).
-
Sterile Water for Injection (SWFI).
-
Sterile syringe (e.g., 3 mL) and needles.
-
Sterile diluent (e.g., 0.9% saline), if needed.
-
Sterile, sealed vial for final solution storage.
-
-
Procedure:
-
Using aseptic technique, draw 1.2 mL of SWFI into a syringe.
-
Inject the 1.2 mL of SWFI into the this compound vial.
-
Shake the vial vigorously until the powder is completely dissolved. The resulting solution will have a concentration of 20 mg/mL.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
For a lower concentration, this stock solution can be further diluted with sterile saline. For example, to make a 2 mg/mL solution, mix 1 part of the stock solution with 9 parts sterile saline.
-
Store the reconstituted solution under refrigeration (5°C). Studies show it remains stable for at least two weeks when refrigerated.
-
Protocol 2: General Guideline for a Dose-Response Study
-
Animal Groups: Randomly assign animals to at least 4 groups (n=6-8 per group is typical for a pilot study): Vehicle control, Low Dose, Medium Dose, and High Dose.
-
Dose Selection: Based on literature, select a dose range. For example: Vehicle, 2.5 mg/kg, 5 mg/kg, and 10 mg/kg.
-
Administration: Administer the selected dose via the chosen route. Ensure the injection volume is consistent across all animals (e.g., 5 mL/kg).
-
Observation: At peak effect time (e.g., 30-60 min post-IP/IM injection), perform the primary behavioral or physiological assessment.
-
Tolerability Monitoring: Observe all animals for signs of sedation, EPS, and general distress at regular intervals for several hours post-dose.
-
Analysis: Plot the dose against the measured effect to generate a dose-response curve. Select the lowest dose that produces the desired significant effect without causing unacceptable adverse events for use in subsequent, larger-scale studies.
Visualizations
Caption: Workflow for In Vivo Dose Optimization of this compound.
Caption: Simplified Mechanism of Action for Ziprasidone.
References
Technical Support Center: Ziprasidone Mesylate Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ziprasidone mesylate in animal models. The information is designed to address specific issues that may arise during experiments and to provide detailed experimental context.
I. Cardiovascular Side Effects
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cardiac arrhythmias in our rabbit model treated with ziprasidone. What could be the underlying mechanism?
A1: Unexpected cardiac arrhythmias, specifically atrial tachyarrhythmias, have been observed in rabbit models treated with ziprasidone. The proposed mechanism involves the impairment of intracellular calcium (Ca²⁺) and sodium (Na⁺) homeostasis, leading to proarrhythmic substrates in the atria.[1][2][3] Ziprasidone has been shown to enhance oxidative stress and activate inflammatory signaling pathways, such as the TNF-α/NLRP3 inflammasome and PI3K/Akt/mTOR pathways, which contribute to these arrhythmic events.[1][2]
Q2: Our QT interval measurements in rats treated with ziprasidone are variable. What factors could be contributing to this?
A2: Ziprasidone is known to cause a mild to moderate dose-related prolongation of the QT interval. Variability in your measurements could be due to several factors, including the specific rat strain used, the method of ECG recording and analysis, and the presence of electrolyte imbalances (hypokalemia or hypomagnesemia), which can potentiate QT prolongation. Ensure consistent experimental conditions and consider screening for baseline electrolyte levels.
Q3: Can ziprasidone induce cardiotoxicity at therapeutic doses in animal models?
A3: While ziprasidone has a generally safe cardiac profile at therapeutic doses, evidence from animal models, particularly rabbits, suggests a potential for cardiotoxicity, manifesting as atrial arrhythmogenesis. This appears to be linked to off-target effects on ion channels and inflammatory pathways rather than direct cytotoxicity. Overdose scenarios, however, have been associated with more significant cardiotoxic effects, including widened QRS complex and prolonged QTc interval.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Sudden death in a cohort of ziprasidone-treated rodents. | Possible cardiac arrhythmia (e.g., Torsade de Pointes) secondary to significant QT prolongation. | Review your protocol for factors that could exacerbate QT prolongation, such as co-administration of other QT-prolonging drugs or electrolyte imbalances. Consider continuous ECG monitoring in a subset of animals to detect transient arrhythmias. |
| Inconsistent atrial fibrillation (AF) induction in a rabbit model. | Variability in the baseline arrhythmogenic substrate of the animals. | Ensure a standardized rapid atrial pacing (RAP) protocol. Consider pre-screening animals for baseline cardiac function to ensure a homogenous study population. |
| Difficulty in measuring QT interval accurately in mice. | High heart rate in mice can make accurate QT correction challenging. | Use a heart rate correction formula specifically validated for mice (e.g., Bazett's formula may not be appropriate). Ensure consistent anesthesia and body temperature to minimize heart rate variability. |
Quantitative Data Summary: Cardiotoxicity
| Animal Model | Dosage | Observed Effect | Reference |
| Rabbit | 100 µg/mL (in vitro) | Sustained triggered activities after rapid pacing in atrial tissues. | |
| Rabbit | Not specified | Dose-dependent shortening of action potential duration at 50% and 90% repolarization in left atria. | |
| Human (Clinical Data for context) | 160 mg/day | Mean QTc increase of 15.9 ms. | |
| Human (Clinical Data for context) | 160 mg/day | Mean QTc change of 19.5 ms. | |
| Human (Clinical Data for context) | 320 mg/day | Mean QTc change of 22.5 ms. |
Experimental Protocol: Induction and Assessment of Atrial Arrhythmias in Rabbits
This protocol is adapted from studies investigating ziprasidone-induced arrhythmogenesis.
1. Animal Preparation:
-
Male New Zealand white rabbits (2-3 kg) are anesthetized.
-
The heart is rapidly excised and placed in oxygenated Tyrode's solution.
-
The left atrium is dissected and mounted in a tissue bath superfused with oxygenated Tyrode's solution at 37°C.
2. Electrophysiological Recording:
-
A microelectrode is used to record action potentials from the atrial tissue.
-
The tissue is stimulated at a basal rate (e.g., 1 Hz).
-
After a baseline recording period, ziprasidone (e.g., 100 µg/mL) is added to the superfusate.
3. Arrhythmia Induction:
-
A rapid atrial pacing (RAP) protocol (e.g., 20 Hz for 1 second) is applied to induce triggered activity.
-
The occurrence, frequency, and duration of spontaneous action potentials following RAP are recorded.
4. Data Analysis:
-
Action potential duration at 50% and 90% repolarization (APD50 and APD90) are measured.
-
The incidence and characteristics of triggered arrhythmias are quantified.
Signaling Pathway Diagrams
Caption: Ziprasidone-induced PI3K/Akt/mTOR signaling leading to atrial arrhythmia.
Caption: Ziprasidone-activated TNF-α/NLRP3 inflammasome pathway in atrial arrhythmogenesis.
II. Metabolic Side Effects
Frequently Asked Questions (FAQs)
Q1: We are observing weight loss in our female Sprague-Dawley rats treated with ziprasidone, which is contrary to what is often seen with other atypical antipsychotics. Is this an expected finding?
A1: Yes, this is an unexpected but reported finding. In female Sprague-Dawley rats, chronic ziprasidone administration (e.g., 20 mg/kg for 7 weeks) has been shown to cause a significant decrease in weight gain compared to controls. This is attributed to an increase in resting energy expenditure and thermogenesis, without a corresponding change in food intake.
Q2: Does ziprasidone affect glucose metabolism in animal models?
A2: While clinical data suggests a lower risk of hyperglycemia and diabetes with ziprasidone compared to other atypical antipsychotics, animal studies on this specific aspect are less conclusive and warrant further investigation. It is advisable to monitor blood glucose levels, especially in long-term studies.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in body weight measurements within the ziprasidone-treated group. | Inconsistent drug administration or food intake. Ziprasidone's absorption is significantly increased with food. | Ensure consistent administration with a meal or a standardized nutritional vehicle. Monitor food and water intake for each animal. |
| No significant change in body weight in male rats. | Sex-dependent differences in metabolic response to ziprasidone. | The weight-lowering effect has been specifically documented in female rats. Consider including both sexes in your study design to investigate potential sex-specific effects. |
Quantitative Data Summary: Metabolic Effects
| Animal Model | Dosage | Duration | Observed Effect | Reference |
| Female Sprague-Dawley Rat | 20 mg/kg/day | 7 weeks | Significantly less weight gain (p=0.031) | |
| Female Sprague-Dawley Rat | 20 mg/kg/day | 7 weeks | Lower level of physical activity (p=0.016) | |
| Female Sprague-Dawley Rat | 20 mg/kg/day | 7 weeks | Higher resting energy expenditure (p<0.001) | |
| Female Sprague-Dawley Rat | 20 mg/kg/day | 7 weeks | Greater capacity for thermogenesis (p<0.001) |
Experimental Protocol: Assessment of Metabolic Parameters in Rats
1. Animal Housing and Acclimation:
-
House rats individually in metabolic cages to allow for accurate measurement of food and water intake and collection of urine and feces.
-
Allow for an acclimation period of at least one week before the start of the experiment.
2. Drug Administration:
-
Administer this compound or vehicle daily at the same time each day.
-
Due to the effect of food on absorption, administer the drug mixed with a small, palatable food item that is readily consumed.
3. Data Collection:
-
Measure body weight, food intake, and water consumption daily.
-
Collect 24-hour urine and feces at regular intervals for analysis of metabolic markers.
-
At the end of the study, collect blood samples for analysis of glucose, insulin, and lipid profiles.
-
Consider using indirect calorimetry to measure energy expenditure.
III. Neurological and Behavioral Side Effects
Frequently Asked Questions (FAQs)
Q1: We are observing sedation in our mice shortly after ziprasidone administration. Is this a known side effect?
A1: Yes, sedation and somnolence are commonly reported side effects of ziprasidone. This is likely due to its antagonist activity at histamine H1 receptors. The sedative effects are typically most pronounced shortly after administration and may diminish with repeated dosing as tolerance develops.
Q2: Does ziprasidone have a high risk of inducing extrapyramidal symptoms (EPS) in animal models?
A2: Ziprasidone is considered an "atypical" antipsychotic due to its lower propensity to cause EPS compared to older, "typical" antipsychotics. This is attributed to its high 5-HT2A to D2 receptor affinity ratio. However, at higher doses, some motor side effects, such as catalepsy, can be observed in rodents, although with weaker potency compared to typical antipsychotics.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Difficulty in performing behavioral tests due to sedation. | The timing of the behavioral test coincides with the peak sedative effect of ziprasidone. | Adjust the timing of your behavioral testing to a later point after drug administration, allowing the initial sedative effects to subside. |
| Conflicting results in locomotor activity tests. | Biphasic effects of ziprasidone on motor activity have been reported in some models. | Test a wider range of doses to fully characterize the dose-response curve for locomotor activity. |
Experimental Protocol: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
1. Apparatus:
-
A square arena with high walls to prevent escape. The arena should be evenly illuminated.
-
A video camera mounted above the arena to record the animal's movement.
2. Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administer ziprasidone or vehicle at a predetermined time before the test.
-
Gently place the animal in the center of the open field.
-
Record the animal's behavior for a set duration (e.g., 5-10 minutes).
3. Data Analysis:
-
Use a video tracking software to analyze the following parameters:
- Total distance traveled (a measure of locomotor activity).
- Time spent in the center of the arena (an indicator of anxiety-like behavior).
- Rearing frequency (a measure of exploratory behavior).
IV. Reproductive and Developmental Toxicity
Frequently Asked Questions (FAQs)
Q1: What is the known reproductive and developmental toxicity of ziprasidone in animal models?
A1: Animal studies have indicated some developmental toxicity with ziprasidone. In pregnant rabbits, an increased incidence of fetal structural abnormalities, including cardiovascular and kidney alterations, has been observed at doses three times the maximum recommended human dose. In rats, while not teratogenic, ziprasidone has been associated with decreased pup weights, increased perinatal mortality, and delayed functional development at maternally toxic doses.
Q2: Are there any effects of ziprasidone on fertility in animal models?
A2: Undesirable effects on fertility have been observed in rats at doses that also caused maternal toxicity, such as decreased body weight gain.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High incidence of maternal death in a rabbit developmental toxicity study. | The dose of ziprasidone is too high and is causing significant maternal toxicity. | Conduct a dose-range finding study to determine the maximum tolerated dose in pregnant rabbits before proceeding with the main study. |
| Difficulty in interpreting developmental effects. | It is unclear if the observed effects are a direct result of ziprasidone on the fetus or secondary to maternal toxicity. | Carefully monitor and record signs of maternal toxicity (e.g., body weight, food consumption). Include a toxicokinetic arm in your study to relate fetal exposure to maternal exposure. |
Experimental Protocol: Embryo-Fetal Developmental Toxicity Study in Rabbits
This is a general outline based on standard regulatory guidelines.
1. Animal Model:
-
Time-mated pregnant rabbits.
2. Dosing:
-
Administer this compound or vehicle daily by oral gavage during the period of organogenesis (e.g., gestation days 6-18).
-
Include a control group and at least three dose levels.
3. Observations:
-
Monitor maternal animals daily for clinical signs of toxicity, body weight, and food consumption.
-
At the end of the treatment period (e.g., gestation day 29), perform a caesarean section.
4. Fetal Examinations:
-
Examine the uterine contents, including the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
-
Weigh and sex each fetus.
-
Conduct external, visceral, and skeletal examinations of the fetuses for any abnormalities.
Experimental Workflow Diagram
Caption: Workflow for a rabbit embryo-fetal developmental toxicity study.
References
- 1. Ziprasidone Induces Rabbit Atrium Arrhythmogenesis via Modification of Oxidative Stress and Sodium/Calcium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ziprasidone triggers inflammasome signaling via PI3K-Akt-mTOR pathway to promote atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ziprasidone Induces Rabbit Atrium Arrhythmogenesis via Modification of Oxidative Stress and Sodium/Calcium Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ziprasidone Mesylate Stability for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of ziprasidone mesylate for long-term experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily affected by temperature, light exposure, and pH. Exposure to ambient light and room temperature can lead to significant degradation within 48 hours.[1] The molecule is also susceptible to degradation under alkaline and oxidative conditions.[2]
Q2: What are the recommended storage conditions for this compound solutions intended for long-term experiments?
A2: To maintain potency for extended periods, it is highly recommended to store this compound solutions under refrigeration at approximately 5°C and protected from light.[1][3] Under these conditions, an extemporaneously compounded oral solution has been shown to retain at least 90% of its potency for up to six weeks.[1] For any new formulation in a specific research buffer or medium, it is crucial to validate its stability under the intended storage and experimental conditions.
Q3: Can I use this compound solutions that have changed color?
A3: No, it is not recommended. A change in color, such as the appearance of a yellow or brown tint, is an indicator of significant chemical degradation and the solution should not be used for experiments.
Q4: What are the main degradation pathways of ziprasidone?
A4: Ziprasidone can degrade through several pathways. The primary routes include oxidation to form ziprasidone sulfoxide and ziprasidone sulfone, and reductive cleavage of the N-S bond in the benzisothiazole ring, which is followed by methylation to form S-methyldihydroziprasidone. It is also susceptible to hydrolysis under alkaline conditions.
Q5: Is this compound stable in common physiological buffers like PBS?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results over time. | Degradation of this compound in the stock or working solution. | 1. Prepare fresh stock solutions of this compound frequently.2. Store stock solutions at 5°C and protected from light.3. For long-term experiments, consider preparing fresh working solutions from a refrigerated stock solution daily.4. Validate the stability of this compound in your specific experimental buffer or medium under the experimental conditions (e.g., temperature, light exposure). |
| Visible precipitate in the solution. | Poor solubility or precipitation of the compound. Ziprasidone free base is practically insoluble in phosphate buffer solutions with a pH above 6.8. | 1. Ensure the pH of your solution is within a range where this compound is soluble.2. Consider using a solubilizing agent, such as beta-cyclodextrin sulfobutyl ether (SBECD), which has been used to increase the solubility of ziprasidone.3. If using a suspension, ensure it is thoroughly and consistently resuspended before each use. |
| Solution has turned yellow or brown. | Significant chemical degradation of this compound. | 1. Discard the solution immediately.2. Prepare a fresh solution using the recommended storage and handling procedures.3. Review your solution preparation and storage protocol to identify potential sources of degradation (e.g., exposure to light, inappropriate temperature, high pH). |
Quantitative Stability Data
The following table summarizes the stability of an extemporaneously compounded ziprasidone oral solution (2.5 mg/mL) under different storage conditions.
| Storage Condition | Time Point | Remaining Potency (%) |
| Room Temperature (20°C–22°C) with Ambient Light | 48 hours | < 90% |
| Room Temperature (20°C–22°C) Protected from Light | 14 days (336 hours) | ≥ 90% |
| 21 days (504 hours) | 87.6% | |
| 42 days (1008 hours) | 82.4% | |
| Refrigerated (5°C) Protected from Light | 6 weeks | ≥ 90% |
| Data sourced from Green & Parish (2010). |
Experimental Protocols
Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Ziprasidone
This protocol is adapted from a validated method for determining ziprasidone concentration in an oral solution and can be used as a starting point for stability studies.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Agilent C18 column (4.5 × 100 mm).
-
Mobile Phase: 45% acetonitrile and 55% phosphate buffer (0.01 M, pH 7.99).
-
Flow Rate: 2.0 mL/minute.
-
Column Temperature: 40°C.
-
Detection Wavelength: 317 nm.
-
Injection Volume: 20 µL (can be optimized).
-
Expected Retention Time: Approximately 5.46 minutes.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.5 to 4 µg/mL).
-
Sample Preparation:
-
At each time point of your stability study, withdraw an aliquot of the test solution.
-
Dilute the sample with the mobile phase to a concentration that falls within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
3. Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the prepared samples.
-
Quantify the concentration of ziprasidone in the samples by comparing the peak area to the standard curve.
-
Calculate the percentage of the initial concentration remaining at each time point.
Visualizations
Caption: Ziprasidone's primary mechanism of action.
Caption: Workflow for assessing ziprasidone stability.
Caption: Simplified ziprasidone degradation pathways.
References
Technical Support Center: Matrix Effects in Ziprasidone Mesylate Bioanalysis
Welcome to the technical support center for the bioanalysis of ziprasidone mesylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of this compound bioanalysis?
A1: A matrix effect is the alteration of ionization efficiency for this compound caused by co-eluting endogenous components from the biological sample (e.g., plasma, serum, brain tissue).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[3][4]
Q2: What are the common causes of matrix effects in plasma-based ziprasidone assays?
A2: The primary causes of matrix effects in plasma are phospholipids, which are major components of cell membranes.[5] These can be co-extracted with ziprasidone, particularly when using simpler sample preparation methods like protein precipitation (PPT). Other endogenous substances like salts, proteins, and metabolites can also contribute to matrix effects.
Q3: How can I determine if my ziprasidone assay is experiencing matrix effects?
A3: Two main experimental approaches are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify at what points during the chromatographic run ion suppression or enhancement occurs. A solution of ziprasidone is infused post-column while a blank, extracted matrix sample is injected. Dips or rises in the baseline signal for ziprasidone indicate the presence of matrix effects.
-
Post-Extraction Spike Analysis: This is the standard quantitative method. The response of ziprasidone in a neat solution is compared to its response when spiked into an extracted blank matrix. The ratio of these responses, known as the Matrix Factor (MF), quantifies the extent of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 signifies ion enhancement.
Q4: Can a stable isotope-labeled internal standard (SIL-IS) for ziprasidone compensate for matrix effects?
A4: Yes, a SIL-IS (like Ziprasidone-d8) is the preferred method for compensating for matrix effects. The SIL-IS co-elutes with ziprasidone and experiences similar ionization suppression or enhancement, thus correcting for variations in the signal. However, it is still crucial to minimize the matrix effect as much as possible to ensure the method is robust and reliable.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your ziprasidone bioanalysis.
Problem 1: Low or inconsistent recovery of ziprasidone.
-
Possible Cause: Inefficient sample extraction.
-
Solution: Optimize your sample preparation method. While protein precipitation is simple, it often results in lower recoveries and significant matrix effects for compounds like ziprasidone. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts and improving recovery.
Problem 2: Significant ion suppression is observed at the retention time of ziprasidone.
-
Possible Cause: Co-elution of phospholipids.
-
Solutions:
-
Improve Chromatographic Separation: Modify your LC method to separate ziprasidone from the interfering phospholipids. This can involve adjusting the mobile phase gradient, changing the analytical column (e.g., using a C8 column), or altering the flow rate.
-
Enhance Sample Cleanup:
-
Liquid-Liquid Extraction (LLE): LLE has been shown to be a suitable method for extracting ziprasidone with high recovery and reduced matrix effects.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT and can effectively remove many matrix components.
-
Phospholipid Removal Plates (e.g., HybridSPE): These specialized plates combine protein precipitation with the targeted removal of phospholipids, resulting in a much cleaner extract.
-
-
Problem 3: High variability in results between different plasma lots.
-
Possible Cause: Lot-to-lot differences in the biological matrix are affecting the ionization of ziprasidone.
-
Solution: During method validation, it is essential to evaluate the matrix effect across at least six different lots of the biological matrix. If significant variability is observed, a more robust sample cleanup method is necessary to minimize the impact of these differences.
Experimental Protocols
Below are detailed methodologies for key experiments related to assessing and mitigating matrix effects.
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare Solutions:
-
Set A (Neat Solution): Spike ziprasidone and its internal standard (e.g., Ziprasidone-d8) into the reconstitution solvent at low and high concentrations (LQC and HQC).
-
Set B (Post-Extraction Spike): Extract six different lots of blank plasma using your validated method. Spike ziprasidone and its internal standard into the extracted matrix at the LQC and HQC levels.
-
-
Analysis: Analyze both sets of samples via LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF): Calculate the MF using the following formula:
-
MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
-
-
IS-Normalized MF: The CV of the IS-normalized MF calculated from the six lots of matrix should not be greater than 15%.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Ziprasidone
This protocol is based on a validated method for ziprasidone in plasma.
-
Sample Preparation: To 500 µL of plasma in a centrifuge tube, add the internal standard solution.
-
Extraction: Add 3 mL of an organic solvent mixture (e.g., 20% methylene chloride in pentane).
-
Vortex & Centrifuge: Vortex the mixture for 10 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in the mobile phase and inject it into the LC-MS/MS system.
Data Presentation
The following tables summarize quantitative data from various studies on ziprasidone bioanalysis, highlighting the effectiveness of different sample preparation techniques.
Table 1: Comparison of Recovery and Matrix Effect for Ziprasidone with Different Extraction Methods
| Extraction Method | Analyte | Internal Standard | Recovery (%) | Matrix Effect (% CV) | Reference |
| Liquid-Liquid Extraction (LLE) | Ziprasidone | Ziprasidone-d8 | 92.57% | 0.35% (LQC), 0.73% (HQC) | |
| Liquid-Liquid Extraction (LLE) | Ziprasidone | Not Specified | > 81.0% | < 5.2% | |
| Protein Precipitation (PPT) | Ziprasidone | Albendazole | 90-95% | Not specified |
Note: Lower % CV for matrix effect indicates less variability and better method performance.
Visualizations
Experimental Workflow for Ziprasidone Bioanalysis
Caption: Workflow for the bioanalysis of ziprasidone in plasma.
Troubleshooting Logic for Matrix Effects
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eijppr.com [eijppr.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Ziprasidone Mesylate Solubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting pH for the optimal solubility of ziprasidone mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dissolving this compound?
A1: Ziprasidone, as a weak base, exhibits significantly higher solubility in acidic conditions. While specific solubility data for this compound across a wide pH range is not extensively published, data for ziprasidone free base and hydrochloride salt indicate that a pH between 3 and 5 is optimal for achieving maximum solubility. The commercial formulation of this compound for injection includes methanesulfonic acid, which creates an acidic environment upon reconstitution, further supporting the need for a low pH.[1][2]
Q2: Why is my this compound not dissolving at neutral or slightly alkaline pH?
A2: Ziprasidone free base is practically insoluble in aqueous solutions with a pH above 6.8.[1][2] If your solution is at or near neutral pH, the equilibrium will shift towards the less soluble free base form, leading to poor dissolution or precipitation of the compound.
Q3: Can I use a buffer to adjust the pH?
A3: Yes, using a buffer system is the recommended method for maintaining a stable pH. Acetate or citrate buffers within the pH range of 3 to 5 are suitable choices. It is crucial to ensure the buffer components do not interact with this compound.
Q4: What is the role of sulfobutylether β-cyclodextrin sodium (SBECD) in the commercial formulation?
A4: In the commercial injectable formulation, SBECD is used as a solubilizing agent to form an inclusion complex with ziprasidone.[3] This complexation significantly enhances the aqueous solubility of the drug beyond what can be achieved by pH adjustment alone. For experimental purposes, if high concentrations of this compound in solution are required, the use of a similar complexing agent may be necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon standing | The pH of the solution may have shifted, or the solution is supersaturated. | Re-verify the pH of your solution and adjust if necessary. If supersaturation is the issue, consider diluting the sample or preparing a fresh solution at a slightly lower concentration. Ensure the solution is protected from light, as photodegradation can occur. |
| Cloudy solution after pH adjustment | The pH is not sufficiently low, or the rate of pH modifier addition was too rapid, causing localized high pH and precipitation. | Ensure the initial dispersion of this compound is well-stirred. Add the acidic pH modifier dropwise while continuously monitoring the pH and observing the solution's clarity. |
| Inconsistent solubility results | The solid form of ziprasidone may be a factor (e.g., crystalline vs. amorphous). Temperature fluctuations can also affect solubility. | Ensure you are using a consistent solid form of this compound for all experiments. Maintain a constant temperature during your experiments, as solubility is temperature-dependent. |
Quantitative Data: pH-Dependent Solubility of Ziprasidone
The following table summarizes the solubility of different forms of ziprasidone at various pH values.
| Form | pH | Dissolution Medium | Solubility |
| Ziprasidone Free Base | > 6.8 | Phosphate Buffer | Practically Insoluble |
| Ziprasidone Free Base | 4.5 | Acetate Buffer | Improved Solubility |
| Ziprasidone Free Base | 1.2 | 0.1 M Hydrochloric Acid | Higher Solubility |
| Ziprasidone Hydrochloride | 7.2 | DMSO:PBS (1:2) | ~0.33 mg/mL |
Experimental Protocol: Preparation and pH Adjustment of a this compound Solution
This protocol outlines a general procedure for dissolving this compound and adjusting the pH for in vitro experimental use.
Materials:
-
This compound powder
-
Deionized water or appropriate aqueous buffer (e.g., 50 mM acetate buffer)
-
0.1 N Hydrochloric Acid (HCl) or Methanesulfonic Acid
-
0.1 N Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and appropriate glassware
Procedure:
-
Initial Dispersion: Weigh the desired amount of this compound powder and transfer it to a volumetric flask. Add approximately 70-80% of the final desired volume of deionized water or buffer.
-
Stirring: Place the flask on a stir plate and begin stirring to create a uniform suspension.
-
Initial pH Measurement: Measure the initial pH of the suspension. It is expected to be slightly acidic.
-
pH Adjustment (Lowering pH): Slowly add 0.1 N HCl or methanesulfonic acid dropwise to the stirring suspension. Monitor the pH continuously. As the pH decreases, the this compound will begin to dissolve.
-
Achieving Dissolution: Continue to add acid until the desired pH (typically between 3 and 5) is reached and the solution becomes clear.
-
Final Volume Adjustment: Once the this compound is fully dissolved and the pH is stable, add the remaining deionized water or buffer to reach the final volume.
-
Final pH Check: Measure the pH of the final solution and make any minor adjustments if necessary.
-
Filtration (Optional): If any particulates remain, the solution can be filtered through a 0.22 µm syringe filter.
Visualizations
Caption: Relationship between pH and ziprasidone solubility.
Caption: Workflow for pH adjustment of this compound solution.
References
Light sensitivity and storage of ziprasidone mesylate solutions.
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the light sensitivity and proper storage of ziprasidone mesylate solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
For optimal stability, this compound solid powder should be stored in a dry, dark environment. Recommended storage temperatures are:
Q2: My this compound solution was briefly exposed to ambient light. Is it still usable?
This compound solutions are known to be light-sensitive. Exposure to ambient fluorescent light can lead to significant degradation in as little as 48 hours.[2] For critical experiments, it is highly recommended to prepare fresh solutions and always protect them from light. If brief, accidental exposure occurs, the suitability of the solution should be verified by an appropriate analytical method, such as HPLC, to ensure its integrity before use.
Q3: How should I prepare and store a stock solution of this compound in DMSO?
This compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the powder in DMSO with gentle vortexing. For storage of DMSO stock solutions, the following is recommended:
-
Short-term (days to weeks): 0 - 4°C[1]
-
Long-term (months): -20°C
Always store DMSO stock solutions in light-protecting containers (e.g., amber vials) and tightly sealed to prevent moisture absorption.
Q4: What is the stability of the reconstituted this compound for injection (20 mg/mL)?
The reconstituted injectable solution (20 mg/mL in Sterile Water for Injection) has demonstrated chemical and physical stability under the following conditions when protected from light:
-
Up to 24 hours at room temperature (up to 25°C).
-
Up to 7 days when refrigerated (2 - 8°C).
It is crucial to protect these reconstituted solutions from light to prevent degradation.
Q5: Are there known degradation products of this compound upon exposure to light?
Yes, ziprasidone is known to be a photolabile compound. Photodegradation studies have shown that upon exposure to UVA and UVC irradiation in a methanol solution, multiple degradation products can form. One study identified a single photodegradation product under UVA light and twelve degradation products under UVC irradiation. The degradation process can involve keto-enol tautomerism and degradation of the indole ring.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound solution due to improper storage or light exposure. | Always prepare fresh solutions for critical applications. Store all solutions protected from light (e.g., in amber vials or wrapped in aluminum foil) and at the recommended temperature. Verify the concentration and purity of your solution using a stability-indicating HPLC method before use. |
| Precipitation observed in refrigerated aqueous solution | Low aqueous solubility, especially at lower temperatures. | Before use, allow the refrigerated solution to equilibrate to room temperature. Gently vortex to ensure any precipitate has redissolved. If precipitation persists, consider preparing a fresh solution. |
| Discoloration of the solution | Potential degradation of the compound. | A colorless to pale pink solution is expected for the reconstituted injection. Any significant change in color may indicate degradation. Do not use discolored solutions and prepare a fresh batch under light-protected conditions. |
| Low assay values in HPLC analysis | Degradation of the analyte. Adsorption to container surfaces. | Ensure all sample handling, from preparation to injection, is performed under light-protected conditions. Use silanized glass or low-adsorption polypropylene containers if you suspect adsorption is an issue. |
Data Presentation: Stability of this compound Solutions
Table 1: Stability of 2.5 mg/mL this compound Oral Solution
(Data summarized from a study by Green and Parish)
| Storage Condition | Temperature | Light Condition | Time to <90% Potency |
| Refrigerated | 5°C | Protected from light | > 6 weeks |
| Room Temperature | 20-22°C | Protected from light | ~14-21 days |
| Room Temperature | 20-22°C | Ambient Fluorescent Light | < 48 hours |
Table 2: Stability of Reconstituted this compound for Injection (20 mg/mL)
| Storage Condition | Temperature | Light Condition | Recommended Use-By Time |
| Room Temperature | up to 25°C | Protected from light | Within 24 hours |
| Refrigerated | 2-8°C | Protected from light | Within 7 days |
Experimental Protocols
Protocol 1: Preparation of a 2.5 mg/mL this compound Oral Solution for Stability Testing
This protocol is based on the methodology described by Green and Parish.
-
Reconstitution of Injection: Reconstitute a vial of this compound for injection (containing the equivalent of 20 mg ziprasidone base) with 1.2 mL of Sterile Water for Injection to yield a 20 mg/mL solution.
-
Dilution: Further dilute the 20 mg/mL solution to a final concentration of 2.5 mg/mL using a suitable vehicle (e.g., Ora-Sweet, a commercially available sugar-free syrup).
-
Aliquoting and Storage: Divide the final solution into aliquots in amber plastic or glass bottles to protect from light.
-
Storage Conditions for Study:
-
Store one set of samples at room temperature (20-22°C) under ambient fluorescent lighting.
-
Store a second set at room temperature (20-22°C) in complete darkness.
-
Store a third set under refrigeration (5°C).
-
-
Sampling: At predetermined time points (e.g., 0, 24, 48 hours, 7, 14, 21, 42 days), withdraw samples for analysis.
Protocol 2: Stability-Indicating HPLC Method
This is a representative HPLC method synthesized from several published studies for the analysis of ziprasidone. Method validation is required before use.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C8 or C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common combination is potassium dihydrogen phosphate buffer (pH adjusted to 3.0-4.5) and acetonitrile (e.g., in a 70:30 v/v ratio).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection Wavelength: 229 nm or 247 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to fall within the linear range of the calibration curve.
-
Calibration: Prepare a series of standard solutions of known concentrations to establish a calibration curve.
Visualizations
References
Minimizing injection site reactions with ziprasidone mesylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ziprasidone mesylate for intramuscular (IM) injection. The focus is on minimizing and managing injection site reactions to ensure experimental integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the common injection site reactions associated with intramuscular this compound?
The most frequently reported injection site reaction is pain.[1][2][3] Other common adverse events associated with the intramuscular administration of ziprasidone include headache, somnolence (drowsiness), nausea, and dizziness.[1][2]
Q2: What is the reported incidence of injection site pain in clinical trials?
The incidence of injection site pain has been quantified in clinical studies. One study reported pain at the injection site in 13% of patients receiving a 2 mg dose and 7.9% of those receiving a 10 mg dose. Another study noted injection site pain as a common adverse event when comparing 2 mg and 20 mg doses. Overall, pain at the injection site is considered a common reaction, experienced by more than 5% of patients in some trials.
Q3: What components of the this compound formulation might contribute to injection site reactions?
The formulation for intramuscular ziprasidone is a lyophilized powder that, upon reconstitution, contains several components. Each milliliter of the reconstituted solution includes:
-
20 mg of ziprasidone
-
4.7 mg of methanesulfonic acid
-
294 mg of sulfobutylether β-cyclodextrin sodium (SBECD)
The drug itself, the acidic pH due to methanesulfonic acid, or the high concentration of the solubilizing agent, SBECD, could potentially contribute to local tissue irritation and pain upon injection. The SBECD excipient is cleared by renal filtration, so caution is advised when administering to subjects with impaired renal function.
Q4: Are there specific administration techniques that can help minimize injection site reactions?
Yes, proper administration technique is critical. While the provided search results do not detail specific techniques for ziprasidone beyond standard intramuscular injection protocols, general best practices for minimizing injection site reactions are applicable. These include ensuring the medication is injected into a large muscle mass, rotating injection sites for repeated administrations, and avoiding rubbing the site post-injection. Adhering strictly to the recommended reconstitution protocol is also essential.
Q5: What should I do if a significant injection site reaction (e.g., severe pain, swelling, redness) occurs during my experiment?
For mild reactions such as minor redness or discomfort, applying a cool compress can help reduce inflammation. If the reaction is moderate to severe, characterized by significant swelling, persistent pain, or extensive redness, it is important to document the event thoroughly. For extensive local reactions without systemic symptoms, stronger topical corticosteroids or oral antihistamines for itching (pruritus) may be considered. If symptoms worsen over 24-48 hours, a reassessment is recommended.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Precipitation or Cloudiness in Reconstituted Vial | Incomplete dissolution; Use of incorrect diluent. | Ensure only 1.2 mL of Sterile Water for Injection is used. Shake the vial vigorously until all powder is completely dissolved. Do not use if particulate matter or discoloration is observed. |
| Higher than Expected Incidence of Injection Site Pain | Improper injection technique; Rapid injection speed; Cold temperature of the injectate. | Review the detailed experimental protocol for administration. Ensure deep intramuscular injection. Administer the solution slowly. Allow the reconstituted solution to reach room temperature before injection. |
| Subject Reports Dizziness or Fainting Post-Injection | Orthostatic hypotension, a known side effect. | This can occur due to the drug's α1-adrenergic antagonism. Ensure the subject rests in a supine position for a short period post-injection and rises slowly. This is particularly important during initial dose titration. |
| Variable Efficacy or Onset of Action | Incorrect reconstitution leading to improper dosage; Administration error (e.g., subcutaneous instead of IM). | Confirm the final concentration is 20 mg/mL after reconstitution. Ensure the injection is administered via the intramuscular route only; intravenous administration is contraindicated. Peak serum concentrations are typically reached approximately 60 minutes after IM administration, with 100% bioavailability. |
Quantitative Data Summary
The following table summarizes the incidence of key adverse events, including injection site pain, as reported in clinical trials of intramuscular ziprasidone.
| Adverse Event | Incidence Rate (Dose Dependent) | Source(s) |
| Pain at Injection Site | 13% (2 mg dose), 7.9% (10 mg dose) | |
| Headache | 5.6% (2 mg dose), 12.7% (10 mg dose), up to 13% in higher dose groups | |
| Nausea | Up to 12% in higher dose groups | |
| Somnolence (Drowsiness) | 13.2% (2 mg dose), 19.5% (20 mg dose), up to 20% in higher dose groups |
Experimental Protocols
Protocol 1: Reconstitution of this compound for Injection
Objective: To correctly prepare a 20 mg/mL solution of ziprasidone for intramuscular administration.
Materials:
-
One single-dose vial of this compound (containing 30 mg of ziprasidone)
-
One vial of Sterile Water for Injection, USP
-
A sterile syringe (3 mL) with a sterile needle
-
Alcohol swabs
Procedure:
-
Inspect the ziprasidone vial to ensure the lyophilized powder is present and the seal is intact.
-
Using aseptic technique, remove the protective cap from the ziprasidone vial and wipe the rubber stopper with an alcohol swab.
-
Withdraw exactly 1.2 mL of Sterile Water for Injection into the syringe.
-
Inject the 1.2 mL of Sterile Water for Injection into the ziprasidone vial.
-
Remove the syringe and shake the vial vigorously until the powder is completely dissolved. The resulting solution should be clear and colorless to pale pink.
-
The final reconstituted solution contains 20 mg of ziprasidone per 1 mL.
-
Visually inspect the solution for any particulate matter or discoloration before administration. Discard if any is present.
-
The total volume in the reconstituted vial will be approximately 1.5 mL, containing a total of 30 mg of ziprasidone. Any unused portion should be discarded as the product contains no preservative.
Protocol 2: Intramuscular Administration
Objective: To administer the reconstituted this compound solution while minimizing local tissue irritation.
Procedure:
-
Following successful reconstitution (Protocol 1), use a new sterile syringe and needle to withdraw the desired volume from the vial.
-
For a 10 mg dose, withdraw 0.5 mL of the solution.
-
For a 20 mg dose, withdraw 1.0 mL of the solution.
-
-
Select a large muscle for the injection site (e.g., deltoid, gluteus medius).
-
Cleanse the injection site with an alcohol swab and allow it to air dry.
-
Administer the injection via the deep intramuscular route. Do not administer intravenously.
-
Inject the medication slowly over several seconds to allow for tissue dispersion.
-
Withdraw the needle and apply gentle pressure with a sterile gauze pad. Do not massage or rub the injection site.
-
Dispose of the needle, syringe, and vial in an appropriate sharps container.
-
Monitor the subject for efficacy and any potential adverse reactions, including injection site pain, drowsiness, or dizziness.
Visualizations
Caption: Experimental Workflow: Reconstitution and Administration of this compound.
Caption: Troubleshooting Guide for Injection Site Reactions.
Caption: Generalized Inflammatory Response Pathway at an Injection Site.
References
Challenges in developing a pediatric formulation of ziprasidone.
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on a pediatric formulation of ziprasidone.
Section 1: FAQs - Formulation and Physicochemical Challenges
Q1: What are the primary challenges in developing a pediatric liquid formulation of ziprasidone?
A1: The main obstacles are ziprasidone's inherent physicochemical properties. It is a highly lipophilic (LogP ~3.8) and practically insoluble drug in water, which complicates the development of a simple aqueous oral solution.[1][2] Furthermore, like many active pharmaceutical ingredients (APIs), it has a bitter taste that requires significant taste-masking to ensure patient compliance, especially in children.[3][4] Stability is another major concern; both the amorphous free base and liquid formulations can be unstable, requiring specific storage conditions.[5]
Q2: What key physicochemical properties of ziprasidone must be considered during pre-formulation studies?
A2: Researchers must focus on the properties outlined in the table below. The low aqueous solubility is a critical parameter that often dictates whether a solution, suspension, or other advanced formulation strategy is pursued.
| Property | Value | Significance in Pediatric Formulation |
| Molecular Weight | 412.9 g/mol | Standard property for all calculations. |
| Physical Form | Solid | Influences dissolution and processing. |
| pKa | 13.34 ± 0.20 (predicted) | Indicates potential for pH-based solubility modification. |
| LogP | ~3.8 | High lipophilicity suggests poor water solubility. |
| Aqueous Solubility | Very low (e.g., 7.18e-03 g/L) | Major barrier to developing a true oral solution. |
Q3: My amorphous ziprasidone solid dispersion is showing physical instability (crystallization) during accelerated stability testing. What can I do?
A3: The amorphous form of ziprasidone free base is known to be physically unstable, especially under accelerated conditions (e.g., 40°C/75% RH). To improve stability, consider the following:
-
Storage Conditions: Storing the formulation at reduced temperatures, such as under refrigeration (5°C), has been shown to maintain the stability of amorphous ziprasidone for longer periods (e.g., 6 months).
-
Polymer Selection: The choice of polymer in the solid dispersion is critical. Select polymers that have a high glass transition temperature (Tg) and can form strong hydrogen bonds with ziprasidone to inhibit molecular mobility and prevent crystallization.
-
Excipient Screening: Conduct thorough drug-excipient compatibility studies to ensure that other components in the formulation are not promoting crystallization.
Q4: I am developing a liquid formulation. What are the expected stability issues?
A4: Liquid formulations of ziprasidone, often compounded from the mesylate salt for injection, are susceptible to degradation, particularly at room temperature and when exposed to light. Studies on extemporaneously compounded oral solutions show that to maintain at least 90% potency, refrigeration is required. One study found that a refrigerated (5°C) solution was stable for at least two weeks, whereas the same formulation at room temperature in ambient light retained less than 90% potency after just 48 hours.
Section 2: Troubleshooting Guide - Taste-Masking and Palatability
Q5: My initial use of sweeteners and fruit flavors is not adequately masking the bitterness of ziprasidone. What are more advanced strategies?
A5: When simple flavoring and sweetening are insufficient, you must employ advanced taste-masking technologies that create a physical or chemical barrier between the drug and the patient's taste receptors. Consider the following options:
-
Polymer Coating/Microencapsulation: Encapsulating drug particles with a polymer barrier is a highly effective method. pH-sensitive polymers like methacrylate copolymers (e.g., Eudragit®) can be used to prevent drug release in the neutral pH of the mouth but allow release in the acidic environment of the stomach.
-
Complexation: Forming an inclusion complex with an agent like a cyclodextrin can "hide" the bitter drug molecule, preventing it from interacting with taste receptors.
-
Ion-Exchange Resins (IERs): The drug can be bound to an IER. This complex is stable in the mouth, preventing the drug from dissolving in saliva, but the drug is later released in the gastrointestinal tract in exchange for ions.
-
Solubility Modification: For a suspension, rendering the drug insoluble in the liquid vehicle is an effective strategy. This can be achieved by adjusting the pH of the formulation for drugs with pH-dependent solubility.
Q6: How can I evaluate the effectiveness of my taste-masking strategy?
A6: A multi-pronged approach is recommended.
-
Human Taste Panel: This is the gold standard for assessing palatability. Panels are typically used in later stages of development due to ethical and logistical considerations.
-
Electronic Tongues (e-Tongues): These are analytical instruments with sensors that can detect and quantify bitterness. They are valuable for high-throughput screening of different taste-masking formulations during early-stage development.
-
In Vitro Drug Release: For barrier-coated formulations, it is crucial to conduct dissolution testing under conditions simulating the oral cavity (e.g., pH 6.8-7.4 saliva simulant) to ensure no premature drug release occurs. The test should confirm that the coating remains intact for a short period (e.g., 1-2 minutes) but dissolves under gastric or intestinal conditions.
Section 3: FAQs - Preclinical and Clinical Considerations
Q7: How do the pharmacokinetics (PK) of ziprasidone in children compare to adults?
A7: Studies in children and adolescents (ages 7-16) show that oral ziprasidone exhibits linear pharmacokinetics, similar to adults. Exposure (AUC and Cmax) changes in a dose-related manner. However, dosing must be adjusted for body weight to achieve appropriate exposure levels. It is also critical to administer ziprasidone with food, as this can increase absorption by up to two-fold.
| Pediatric PK Parameter (Single Oral Dose) | Value (7-16 years) | Reference |
| Time to Max Concentration (Tmax) | 5.0 - 5.5 hours | |
| Serum Half-life (t1/2) | 3.3 - 4.1 hours | |
| Dosing | Weight-adjusted | |
| Food Effect | Absorption increases up to 2x with food |
Q8: What are the most significant safety concerns when using ziprasidone in a pediatric population?
A8: The primary safety concerns are similar to those in adults but require careful monitoring in children.
-
QTc Interval Prolongation: Ziprasidone has a greater propensity for prolonging the QTc interval compared to some other atypical antipsychotics, which carries a risk for cardiac arrhythmias. Baseline and follow-up electrocardiogram (ECG) monitoring is warranted.
-
Sedation and Somnolence: These are the most commonly reported adverse events in pediatric trials.
-
Metabolic Effects: While ziprasidone is associated with less risk for weight gain compared to other atypical antipsychotics, weight and BMI should still be monitored.
| Common Adverse Events in Pediatric Trials (>10%) | Approximate Incidence | References |
| Sedation | ~29-33% | |
| Somnolence | ~17-25% | |
| Headache | ~22-38% | |
| Nausea | ~7-14% | |
| Fatigue | ~7-15% | |
| Dizziness | ~8-13% |
Q9: What are the regulatory expectations for selecting excipients for a pediatric formulation?
A9: Regulators like the EMA and FDA place a high emphasis on excipient safety in children. Many excipients considered safe for adults may be toxic or unsuitable for pediatric use, especially in neonates and infants, due to their immature metabolic pathways. A risk-based assessment is required for every excipient.
| Excipient Class | Examples | Potential Pediatric Safety Concern |
| Solvents | Ethanol, Propylene Glycol, Benzyl Alcohol | Neurotoxicity, cardiovascular issues, metabolic acidosis, gasping syndrome (benzyl alcohol in neonates). |
| Sweeteners | Sorbitol, Mannitol | Osmotic diarrhea, especially in high doses. |
| Preservatives | Parabens, Benzoates | Hypersensitivity reactions, potential for toxicity in neonates. |
| Colors | Azo dyes | Hypersensitivity reactions. |
Section 4: Key Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ziprasidone Oral Solution This protocol is a representative example based on methodologies described in the literature.
-
Objective: To quantify the concentration of ziprasidone in an oral liquid formulation over time and separate it from potential degradants.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at the absorbance maximum of ziprasidone.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately dilute a sample of the ziprasidone oral formulation with the mobile phase to a final concentration within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Study (for method validation):
-
Expose the drug solution to stress conditions: acidic (e.g., 0.1N HCl), basic (e.g., 0.1N NaOH), oxidative (e.g., 3% H₂O₂), thermal, and photolytic.
-
Analyze the stressed samples to demonstrate that degradation products do not interfere with the main ziprasidone peak, thus proving the method is "stability-indicating."
-
-
Stability Study Execution:
-
Store aliquots of the pediatric formulation under various conditions (e.g., 5°C; 25°C/60% RH; 40°C/75% RH; photostability chamber).
-
At specified time points (e.g., 0, 1 week, 2 weeks, 1 month, 3 months), withdraw samples, prepare them as described above, and analyze by HPLC.
-
Calculate the percentage of the initial ziprasidone concentration remaining. A result of >90% is typically considered stable.
-
Protocol 2: In Vitro Dissolution for Taste-Masked Multiparticulate Formulations
-
Objective: To assess the drug release profile of a taste-masked formulation, ensuring the coating prevents release in the mouth but allows it in the stomach.
-
Instrumentation: USP Dissolution Apparatus 2 (Paddle).
-
Two-Stage Dissolution Media:
-
Stage 1 (Oral Cavity Simulation): pH 6.8 phosphate buffer (simulating saliva).
-
Stage 2 (Gastric Simulation): 0.1N HCl (pH 1.2).
-
-
Method:
-
Place a dose of the taste-masked multiparticulates into the dissolution vessel containing 900 mL of the Stage 1 medium at 37°C, with a paddle speed of 50 RPM.
-
Take samples at short time intervals (e.g., 1, 2, 5 minutes). The amount of drug released should be minimal (<10%) to confirm effective taste-masking.
-
After the final Stage 1 time point, carefully change the medium to the Stage 2 medium (0.1N HCl).
-
Continue the dissolution test, taking samples at regular intervals (e.g., 10, 15, 30, 45, 60 minutes).
-
Analyze the samples for ziprasidone content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Acceptance Criteria:
-
Stage 1: Less than 10% of the drug released in 5 minutes.
-
Stage 2: Greater than 80% of the drug released within a specified time (e.g., 45 minutes), demonstrating bioavailability is not compromised.
-
Section 5: Visualizations
Caption: Decision workflow for selecting a pediatric ziprasidone formulation strategy.
Caption: Troubleshooting workflow for an ineffective taste-masking strategy.
Caption: Simplified mechanism of action for ziprasidone at key receptors.
References
- 1. Significance of Ziprasidone Nanoparticles in Psychotic Disorders [mdpi.com]
- 2. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Stability of ziprasidone mesylate in an extemporaneously compounded oral solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Drug-Drug Interaction Studies with Ziprasidone Mesylate
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in drug-drug interaction (DDI) studies involving ziprasidone mesylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for ziprasidone and which enzymes are involved?
A1: Ziprasidone is extensively metabolized in the liver, with less than 5% of the drug excreted unchanged.[1][2] The primary metabolic routes are:
-
Reductive metabolism: This is the main pathway, catalyzed by aldehyde oxidase (AO) .[1][3]
-
Oxidative metabolism: This is a less prominent pathway mediated by cytochrome P450 3A4 (CYP3A4) , with a minor contribution from CYP1A2 .[4]
Q2: What is the potential for ziprasidone to be a victim of drug-drug interactions?
A2: Ziprasidone's plasma concentrations can be altered by co-administration of drugs that are potent inhibitors or inducers of CYP3A4.
-
CYP3A4 inhibitors (e.g., ketoconazole) can lead to a modest increase in ziprasidone exposure.
-
CYP3A4 inducers (e.g., carbamazepine) can cause a modest decrease in ziprasidone exposure.
Q3: What is the potential for ziprasidone to be a perpetrator of drug-drug interactions?
A3: At clinically relevant concentrations, ziprasidone is unlikely to cause significant pharmacokinetic drug interactions by inhibiting major CYP enzymes. In vitro studies have shown that ziprasidone is a weak inhibitor of CYP2D6, but this is not considered clinically significant due to its high plasma protein binding.
Q4: Are there any specific formulation considerations for this compound in DDI studies?
A4: Yes, this compound has low aqueous solubility. For in vitro studies, this can present challenges. For intramuscular and potentially oral in vivo studies in animals, solubilizing agents like β-cyclodextrins (e.g., sulfobutylether β-cyclodextrin - SBECD) have been used to improve its solubility and bioavailability. For creating oral solutions for preclinical studies, extemporaneously compounded formulations using commercially available syrups have been shown to be stable under refrigerated conditions.
Troubleshooting Guide
Issue 1: Inconsistent or low recovery of ziprasidone in in vitro metabolism assays.
-
Question: I am seeing high variability and lower than expected concentrations of ziprasidone in my human liver microsome incubations. What could be the cause?
-
Answer: This could be due to the poor aqueous solubility of ziprasidone. At higher concentrations, the compound may precipitate in the incubation medium, leading to inaccurate results.
-
Troubleshooting Steps:
-
Lower the substrate concentration: Ensure the concentration of ziprasidone in your assay is below its solubility limit in the incubation buffer.
-
Use a co-solvent: A small percentage of an organic solvent (e.g., DMSO, methanol) can be used to keep ziprasidone in solution. However, be cautious as high concentrations of organic solvents can inhibit CYP enzyme activity. It is crucial to include appropriate vehicle controls.
-
Consider alternative formulations: For specific assays, exploring formulations with solubilizing agents like SBECD might be an option, but their potential impact on enzyme kinetics should be carefully evaluated.
-
-
Issue 2: Unexpectedly high inter-subject variability in an in vivo DDI study.
-
Question: In my clinical DDI study, I'm observing a wide range of ziprasidone plasma concentrations across subjects, even in the control group. What could be contributing to this?
-
Answer: The absorption of oral ziprasidone is highly dependent on food intake. Its bioavailability can increase up to two-fold when taken with a meal of at least 500 kcal. Inconsistent food intake among study participants can lead to significant variability in plasma exposure.
-
Troubleshooting Steps:
-
Standardize meal protocols: Ensure all subjects consume a standardized meal with a specified caloric and fat content at a fixed time relative to drug administration.
-
Monitor and document food intake: Closely monitor and document the food and fluid intake of all participants to ensure compliance with the study protocol.
-
Pharmacogenetic considerations: While aldehyde oxidase does not show significant genetic polymorphism, variations in CYP3A4 activity among individuals could contribute to some variability, although this is a lesser factor for ziprasidone.
-
-
Issue 3: Difficulty in interpreting the contribution of aldehyde oxidase versus CYP3A4 to ziprasidone metabolism.
-
Question: How can I differentiate the metabolic clearance of ziprasidone by aldehyde oxidase and CYP3A4 in my in vitro experiments?
-
Answer: You can use a combination of specific enzyme inhibitors and different subcellular fractions.
-
Troubleshooting Steps:
-
Use specific inhibitors: In incubations with human liver S9 fractions or hepatocytes, include a potent CYP3A4 inhibitor (e.g., ketoconazole) to isolate the contribution of aldehyde oxidase. Conversely, while potent and specific inhibitors of aldehyde oxidase are less readily available for in vitro studies, comparing metabolism in the presence and absence of known AO substrates or weak inhibitors can provide insights.
-
Compare subcellular fractions: Aldehyde oxidase is a cytosolic enzyme, while CYP enzymes are primarily located in the endoplasmic reticulum (microsomes). Comparing the rate of metabolism in human liver cytosol versus human liver microsomes can help distinguish the contribution of each enzyme system. Metabolism in cytosol will be predominantly driven by AO, while metabolism in microsomes will be primarily due to CYPs.
-
-
Data Presentation
Table 1: Summary of In Vitro Ziprasidone DDI Parameters
| Parameter | Enzyme | Value | Source |
| Inhibition Constant (Ki) | CYP2D6 | 11 µM (weak inhibitor) | |
| Inhibitory Potential | CYP1A2, CYP2C9, CYP2C19, CYP3A4 | Little to no inhibition at clinically relevant concentrations |
Table 2: Summary of Clinical DDI Studies with Ziprasidone as the Victim Drug
| Co-administered Drug | Effect on Ziprasidone | AUC Change | Cmax Change | Clinical Recommendation | Source |
| Ketoconazole (CYP3A4 Inhibitor) | Increased exposure | ↑ ~35-40% | ↑ ~35-40% | Dose adjustment not typically required, but monitor for adverse effects. | |
| Carbamazepine (CYP3A4 Inducer) | Decreased exposure | ↓ ~35% | ↓ ~27% | Dose adjustment not typically required, but monitor for reduced efficacy. |
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay (Reversible Inhibition)
Objective: To determine the potential of a test compound to inhibit the CYP3A4-mediated metabolism of ziprasidone.
Materials:
-
Human Liver Microsomes (HLM)
-
Ziprasidone
-
Test compound (potential inhibitor)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS for analysis
Methodology:
-
Prepare solutions: Prepare stock solutions of ziprasidone, the test compound, and a positive control inhibitor (e.g., ketoconazole) in a suitable solvent (e.g., DMSO).
-
Incubation:
-
In a microcentrifuge tube, pre-incubate HLM, phosphate buffer, and varying concentrations of the test compound (or vehicle control) for 5-10 minutes at 37°C.
-
Add ziprasidone (at a concentration near its Km for CYP3A4, if known) to the pre-incubation mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Reaction termination: After a specific incubation time (e.g., 15-30 minutes, determined from linearity experiments), terminate the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile).
-
Sample processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS analysis: Quantify the amount of a specific ziprasidone metabolite (e.g., ziprasidone sulfoxide) or the remaining parent ziprasidone using a validated LC-MS/MS method.
-
Data analysis: Calculate the rate of metabolite formation or substrate depletion at each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: In Vivo DDI Study with a CYP3A4 Inducer (e.g., Carbamazepine)
Objective: To evaluate the effect of a CYP3A4 inducer on the pharmacokinetics of ziprasidone.
Study Design: A two-period, fixed-sequence study in healthy volunteers.
Methodology:
-
Period 1 (Reference):
-
Administer a single oral dose of this compound (e.g., 40 mg) with a standardized meal.
-
Collect serial blood samples at predefined time points (e.g., pre-dose, and at 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
-
Washout Period: A suitable washout period to ensure complete elimination of ziprasidone.
-
Inducer Treatment: Administer the CYP3A4 inducer (e.g., carbamazepine) for a sufficient duration to achieve maximal induction (e.g., 14-21 days).
-
Period 2 (Test):
-
On the last day of inducer administration, co-administer a single oral dose of this compound (same dose as in Period 1) with a standardized meal.
-
Collect serial blood samples at the same time points as in Period 1.
-
-
Bioanalysis: Analyze the plasma samples for ziprasidone concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, tmax, t1/2) for ziprasidone in both periods using non-compartmental analysis.
-
Statistical Analysis: Compare the pharmacokinetic parameters between the two periods to assess the magnitude of the drug-drug interaction.
Protocol 3: In Vitro Aldehyde Oxidase (AO) Activity Assay
Objective: To determine if ziprasidone is a substrate of aldehyde oxidase.
Materials:
-
Human Liver Cytosol (HLC)
-
Ziprasidone
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Aldehyde oxidase inhibitor (e.g., menadione) for control experiments
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS for analysis
Methodology:
-
Prepare solutions: Prepare a stock solution of ziprasidone in a suitable solvent (e.g., DMSO).
-
Incubation:
-
In a microcentrifuge tube, add HLC and phosphate buffer.
-
In a parallel set of experiments, pre-incubate HLC and buffer with an AO inhibitor (e.g., menadione) for 5-10 minutes at 37°C.
-
Initiate the reaction by adding ziprasidone to the mixtures.
-
-
Time course sampling: Collect aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction termination: Immediately terminate the reaction in each aliquot by adding a cold organic solvent.
-
Sample processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS analysis: Quantify the amount of remaining ziprasidone at each time point using a validated LC-MS/MS method.
-
Data analysis: Plot the natural logarithm of the percentage of remaining ziprasidone versus time. The slope of the linear portion of the curve represents the elimination rate constant. The intrinsic clearance (CLint) can then be calculated. A significant reduction in the clearance of ziprasidone in the presence of the AO inhibitor confirms its role as an AO substrate.
Visualizations
References
- 1. In vitro and in vivo characterization of amorphous, nanocrystalline, and crystalline ziprasidone formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Human Liver Aldehyde Oxidase: Implications for Potential Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ziprasidone metabolism, aldehyde oxidase, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Ziprasidone Mesylate-Induced QTc Prolongation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating QTc prolongation induced by ziprasidone mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound prolongs the QTc interval?
Ziprasidone prolongs the QTc interval primarily by blocking the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3] This channel is critical for cardiac repolarization, and its inhibition leads to a delay in the outflow of potassium ions from cardiac myocytes, thereby prolonging the action potential duration and, consequently, the QT interval on an electrocardiogram (ECG).[4]
Q2: What is the expected magnitude of QTc prolongation with ziprasidone in clinical and preclinical studies?
Clinical studies have shown a dose-dependent increase in the QTc interval with oral ziprasidone administration.[5] The mean increase typically ranges from 4.5 to 19.5 milliseconds (ms) for daily doses between 40 and 160 mg. In a comparative study, the mean QTc increase at steady-state maximum concentration was 15.9 ms. It is estimated that for every 100 ng/mL increase in ziprasidone concentration, the QTc interval increases by approximately 6 ms.
Q3: What are the key risk factors for exaggerated QTc prolongation with ziprasidone?
Several factors can increase the risk of significant QTc prolongation when working with ziprasidone. These include:
-
Electrolyte imbalances: Hypokalemia (low potassium) and hypomagnesemia (low magnesium) can exacerbate QTc prolongation.
-
Female sex: Females may be at a higher risk for drug-induced QTc prolongation.
-
Advanced age: Individuals over 65 may be more susceptible.
-
Underlying heart conditions: Pre-existing heart disease or bradyarrhythmias are significant risk factors.
-
Concomitant medications: The risk is increased when ziprasidone is co-administered with other drugs known to prolong the QT interval.
Q4: Are there alternatives to in vivo studies for assessing ziprasidone's effect on QTc?
Yes, in vitro assays using human-derived cells are common. The most direct method involves patch-clamp electrophysiology to measure the block of the hERG potassium channel expressed in cell lines like HEK-293 or Xenopus oocytes. Additionally, in vitro QT prolongation assays using human cardiomyocytes derived from embryonic or induced pluripotent stem cells can provide a more integrated assessment of the drug's effect on all relevant ion channels.
Troubleshooting Guides
Issue 1: High variability in QTc measurements in our in vivo animal study.
-
Possible Cause 1: Inadequate control of physiological parameters.
-
Troubleshooting Step: Ensure that core body temperature, heart rate, and electrolyte levels (especially potassium and magnesium) are stable and monitored throughout the experiment. Anesthesia can also affect these parameters and should be carefully controlled.
-
-
Possible Cause 2: Incorrect ECG lead placement or signal processing.
-
Troubleshooting Step: Verify that ECG electrodes are placed consistently according to established protocols for the animal model. Use appropriate filters to minimize noise and ensure accurate detection of the QRS onset and T-wave offset.
-
-
Possible Cause 3: Pharmacokinetic variability.
-
Troubleshooting Step: Collect plasma samples at multiple time points to correlate ziprasidone concentration with the observed QTc changes. This can help determine if the variability is due to differences in drug absorption, distribution, metabolism, or excretion.
-
Issue 2: Our in vitro hERG assay shows a different IC50 value for ziprasidone than reported in the literature.
-
Possible Cause 1: Differences in experimental conditions.
-
Troubleshooting Step: Compare your experimental protocol with published studies. Key parameters to check include:
-
Cell line used: (e.g., HEK-293, CHO, Xenopus oocytes).
-
Temperature: hERG channel kinetics are temperature-sensitive.
-
Voltage protocol: The specific voltage steps and durations used to elicit and measure the hERG current can significantly impact the calculated IC50.
-
Extracellular solution composition: Ion concentrations, particularly potassium, can alter channel gating and drug binding.
-
-
-
Possible Cause 2: Issues with the test compound.
-
Troubleshooting Step: Verify the identity, purity, and concentration of your this compound stock solution. Ensure proper storage to prevent degradation.
-
-
Possible Cause 3: Cell passage number and health.
-
Troubleshooting Step: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered channel expression or function. Ensure cells are healthy and have a stable resting membrane potential.
-
Issue 3: We observe QTc prolongation, but the mechanism does not appear to be solely hERG blockade.
-
Possible Cause 1: Effects on other ion channels.
-
Troubleshooting Step: While hERG blockade is the primary mechanism, ziprasidone may affect other cardiac ion channels at higher concentrations. Conduct additional electrophysiology experiments to assess the drug's effect on other key currents, such as the late sodium current (I_NaL) or the L-type calcium current (I_CaL).
-
-
Possible Cause 2: Drug metabolites.
-
Troubleshooting Step: Investigate whether any major metabolites of ziprasidone have activity at cardiac ion channels. This may require synthesizing the metabolites and testing them in separate in vitro assays.
-
-
Possible Cause 3: Indirect effects.
-
Troubleshooting Step: Consider if ziprasidone is indirectly affecting cardiac repolarization through mechanisms such as altering intracellular signaling pathways that regulate ion channel function.
-
Data Presentation
Table 1: Summary of Ziprasidone-Induced QTc Prolongation in Clinical Studies
| Study Type | Dose Range (Oral) | Mean QTc Change from Baseline (ms) | Notes |
| Clinical Pharmacology | 40-160 mg/day | 4.5 - 19.5 | Dose-dependent increase observed. |
| Clinical Pharmacology | 320 mg/day | 22.5 | Small incremental increase at supratherapeutic doses. |
| Comparative Study | Not specified | 15.9 | At steady state maximum concentration. |
| Pooled Phase II-IV RCTs | Not specified | 3.6 (± 20.8) | Compared to -0.3 (± 20.6) ms in the placebo group. |
| Intramuscular (IM) Studies | Not specified | -3.7 to 12.8 | Mean change from baseline to end of study. |
Table 2: In Vitro Potency of Ziprasidone on hERG Channels
| Expression System | IC50 | Temperature | Voltage | Reference |
| HEK-293 cells | 120 nM | 37°C | 0 mV | |
| Xenopus oocytes | 2.8 µM | 23°C | 0 mV |
Experimental Protocols
Protocol 1: In Vitro hERG Assay using Patch-Clamp Electrophysiology
-
Cell Culture: Maintain HEK-293 cells stably expressing the hERG channel in appropriate culture medium at 37°C and 5% CO2. Passage cells every 2-3 days and use cells within passages 5-20 for experiments.
-
Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution and re-plate them at a low density on glass coverslips.
-
Electrophysiology Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution (containing, for example, in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH).
-
Patch-Clamp Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with an internal solution (containing, for example, in mM: 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH).
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
-
Voltage Protocol: To elicit hERG current, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds. The peak tail current is measured during the repolarizing step.
-
Drug Application:
-
Record baseline hERG currents in the external solution.
-
Perfuse the chamber with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).
-
-
Data Analysis: Measure the peak tail current at each concentration and normalize it to the baseline current. Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
Mandatory Visualizations
References
- 1. Block of hERG channel by ziprasidone: biophysical properties and molecular determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Ziprasidone in the management of schizophrenia : the QT interval issue in context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QTc Prolongation With Antidepressants and Antipsychotics [uspharmacist.com]
- 5. Ziprasidone and the corrected QT interval: a comprehensive summary of clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Sedation in Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage sedation as a confounding factor in behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between sedation and the specific behavioral effect I am studying?
A sedative-hypnotic agent reduces anxiety and exerts a calming effect at lower doses (sedation), while at higher doses, it induces drowsiness and promotes the onset and maintenance of sleep (hypnosis).[1][2] This is distinct from a specific therapeutic effect, such as anxiolysis or analgesia, which may be the target of your compound. Sedation is a generalized depression of the central nervous system (CNS), which can non-specifically affect performance in various behavioral tasks.[1][3]
Q2: How can I objectively measure sedation in my experiments?
Several behavioral tests are widely used to objectively measure sedation and its effects on motor coordination and exploratory behavior. These include:
-
Open-Field Test: This test assesses general locomotor activity and exploratory patterns.[4] A significant decrease in the distance traveled or the number of line crossings can indicate sedation.
-
Rotarod Test: This test specifically evaluates motor coordination and balance. A reduced latency to fall from the rotating rod is a strong indicator of motor impairment, which can be caused by sedation.
-
Catalepsy Bar Test: This test measures the failure of an animal to correct an externally imposed posture, a state known as catalepsy. While often associated with antipsychotic drugs, it can also be an indicator of profound motor sedation.
Q3: What are some common behavioral tests that are sensitive to sedative effects?
Many behavioral tests can be influenced by sedation. In addition to the direct measures mentioned above, performance in the following tests can be confounded by sedative effects:
-
Elevated Plus Maze: While primarily a test for anxiety, a sedated animal may show reduced overall movement, leading to misinterpretation of the time spent in the open and closed arms.
-
Forced Swim Test and Tail Suspension Test: These tests for antidepressant-like activity can be affected by sedation, as a sedated animal may show increased immobility that is not related to a depressive-like state.
-
Cognitive Tests (e.g., Morris Water Maze, Y-Maze): Sedation can impair learning, memory, and attention, leading to poor performance in these tasks that is not indicative of a specific cognitive deficit.
Q4: How can I design my experiment to minimize the impact of sedation?
To minimize the impact of sedation, consider the following experimental design strategies:
-
Dose-Response Studies: Conduct a thorough dose-response study to identify a dose of your compound that produces the desired therapeutic effect with minimal sedative side effects.
-
Time-Course Studies: Determine the time course of both the sedative and therapeutic effects of your compound. It may be possible to conduct behavioral testing at a time point when the sedative effects have subsided, but the therapeutic effects are still present.
-
Control Groups: Include appropriate control groups, such as a vehicle control and a positive control for sedation (e.g., diazepam), to help differentiate between sedative and specific behavioral effects.
-
Test Battery: Use a battery of behavioral tests that assess different domains (e.g., locomotion, motor coordination, anxiety, cognition). This can help to build a more complete behavioral profile of your compound and distinguish specific effects from general sedation.
Q5: What statistical approaches can be used to account for sedation in my data analysis?
Statistical methods can help to dissect the effects of sedation from your primary outcome. Consider the following approaches:
-
Analysis of Covariance (ANCOVA): If you have a continuous measure of sedation (e.g., distance traveled in the open-field test), you can use it as a covariate in your analysis of the primary behavioral endpoint.
-
Multivariable Regression Models: These models can simultaneously assess the effects of your treatment and potential confounding variables, like measures of sedation, on the outcome of interest.
-
State-Space Models: For more complex behavioral data, state-space models can be used to analyze the dynamics of behavioral changes over time and can help to separate different components of the behavioral response.
Troubleshooting Guides
Problem 1: My compound shows a promising effect in a specific behavioral test, but I suspect it's due to sedation. What should I do?
-
Quantify Sedation: Conduct specific tests to measure sedation and motor coordination, such as the open-field test and the rotarod test.
-
Dose-Response Characterization: Perform a dose-response study for both the desired effect and the sedative effects. This will help you determine if there is a therapeutic window where the desired effect is present without significant sedation.
-
Compare to a Positive Control: Include a known sedative (e.g., diazepam) as a positive control to benchmark the sedative effects of your compound.
-
Consider Alternative Behavioral Paradigms: Explore behavioral tests that are less sensitive to motor impairment.
Problem 2: How do I interpret results from an open-field test to assess sedation?
-
A significant reduction in total distance traveled and the number of line crossings compared to the vehicle control group is a primary indicator of sedation.
-
Observe the animal's rearing frequency (vertical activity). A decrease in rearing can also suggest a sedative effect.
-
Note any changes in grooming behavior . Some sedatives can alter the duration and frequency of grooming.
-
Analyze the time spent in the center versus the periphery of the arena. While this is often used as a measure of anxiety, profound sedation can lead to an animal remaining inactive in one location, which could be misinterpreted.
Problem 3: What are the best control groups to include when sedation is a potential confounder?
-
Vehicle Control: This is the most critical control group and serves as the baseline for all comparisons.
-
Positive Control for Sedation: A well-characterized sedative drug (e.g., diazepam, a benzodiazepine) should be included to understand the profile of a sedated animal in your specific behavioral assays.
-
Positive Control for the Therapeutic Effect: If available, include a standard drug for the therapeutic effect you are investigating that is known to have minimal sedative properties. This can help to demonstrate the specificity of your compound's effects.
Quantitative Data Summary
Table 1: Key Parameters Measured in Behavioral Tests for Sedation
| Behavioral Test | Primary Measures for Sedation | Other Relevant Measures |
| Open-Field Test | Total Distance Traveled, Number of Line Crossings, Rearing Frequency | Time in Center vs. Periphery, Grooming Duration/Frequency, Defecation Boluses |
| Rotarod Test | Latency to Fall (seconds) | Rotational Speed at which the animal falls |
| Catalepsy Bar Test | Time to Remove Paws from the Bar (seconds) | Postural changes, immobility score |
Experimental Protocols
Open-Field Test Protocol
Purpose: To assess general locomotor activity and exploratory behavior, which can be indicative of sedation.
Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape, often made of a non-reflective material. The arena is typically divided into a grid of equal-sized squares. The test is conducted in a quiet, dimly lit room.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Habituation (Optional): Some protocols include a habituation trial on a preceding day to reduce novelty-induced anxiety.
-
Drug Administration: Administer the test compound or vehicle at the appropriate time before the test.
-
Test Initiation: Gently place the animal in the center of the open-field arena.
-
Data Collection: Record the animal's behavior for a set duration (typically 5-10 minutes) using an automated video-tracking system or by manual scoring.
-
Cleaning: Thoroughly clean the apparatus between each animal to remove any olfactory cues.
Rotarod Test Protocol
Purpose: To evaluate motor coordination and balance.
Apparatus: A commercially available rotarod apparatus with a rotating rod, typically with dividers to create individual lanes for multiple animals. The speed of rotation can be constant or accelerating.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 15-30 minutes.
-
Training (Optional but Recommended): Some protocols include training sessions on the days preceding the test to ensure the animals learn the task. This involves placing the animals on the rod at a low, constant speed for a set duration.
-
Drug Administration: Administer the test compound or vehicle.
-
Test Trials: Place the animal on the rotating rod. The test can be run at a fixed speed or with an accelerating speed (e.g., from 4 to 40 rpm over 300 seconds).
-
Data Collection: Record the latency (time) for the animal to fall off the rod. Typically, multiple trials are conducted with an inter-trial interval (e.g., 15 minutes).
-
Cleaning: Clean the rod between animals.
Catalepsy Bar Test Protocol
Purpose: To measure the failure of an animal to correct an imposed posture.
Apparatus: A horizontal bar elevated at a specific height (e.g., 9-12 cm) above a platform. The apparatus may have automated sensors to detect when the animal's paws are on the bar.
Procedure:
-
Acclimation: Acclimate the animals to the testing room.
-
Drug Administration: Administer the test compound or vehicle. Haloperidol is often used as a positive control.
-
Test Initiation: Gently place the animal's forepaws on the elevated bar, with its hind paws on the platform.
-
Data Collection: Measure the time it takes for the animal to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
Repetitions: The test is usually repeated at several time points after drug administration to assess the time course of the cataleptic effect.
Visualizations
Caption: Workflow for assessing sedation as a confounding factor.
Caption: Decision tree for designing experiments to manage sedation.
References
Validation & Comparative
A Preclinical Showdown: Ziprasidone Mesylate vs. Haloperidol in Schizophrenia Models
For researchers, scientists, and drug development professionals, understanding the nuanced differences between atypical and typical antipsychotics is paramount in the quest for more effective and tolerable treatments for schizophrenia. This guide provides an objective comparison of ziprasidone mesylate, a second-generation (atypical) antipsychotic, and haloperidol, a first-generation (typical) antipsychotic, based on their performance in established preclinical schizophrenia models. The following analysis delves into their receptor binding profiles, efficacy in behavioral models analogous to positive, negative, and cognitive symptoms, and their propensity to induce extrapyramidal side effects.
Receptor Binding Profile: A Tale of Two Mechanisms
The fundamental difference in the clinical profiles of ziprasidone and haloperidol can be traced to their distinct interactions with various neurotransmitter receptors. Haloperidol's therapeutic action and its side effect profile are predominantly attributed to its high-affinity antagonism of the dopamine D2 receptor.[1][2][3] In contrast, ziprasidone exhibits a more complex pharmacology, characterized by a potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[2][3] This dual antagonism is a hallmark of many atypical antipsychotics and is thought to contribute to their improved side effect profile, particularly concerning extrapyramidal symptoms (EPS), and potential efficacy against negative symptoms.
Furthermore, ziprasidone interacts with other serotonin receptors, including 5-HT2C, 5-HT1A (as an agonist), and 5-HT1D, and also inhibits the reuptake of serotonin and norepinephrine. This broader receptor interaction profile is hypothesized to contribute to its effects on mood and cognition.
Table 1: Receptor Binding Affinities (Ki, nM) of Ziprasidone and Haloperidol
| Receptor | Ziprasidone | Haloperidol |
| Dopamine D2 | 4.8 | 1.5 |
| Serotonin 5-HT2A | 0.4 | 50 |
| Serotonin 5-HT1A | 3.4 | - |
| Serotonin 5-HT2C | 1.3 | 230 |
| Serotonin 5-HT1D | 2.3 | - |
| Norepinephrine Transporter | 70 | - |
| Serotonin Transporter | 10 | - |
| Histamine H1 | 47 | 300 |
| Muscarinic M1 | >1000 | >1000 |
Data compiled from various in vitro studies. Ki values represent the concentration of the drug that binds to 50% of the receptors. A lower Ki value indicates a higher binding affinity. '-' indicates no significant affinity.
Efficacy in Preclinical Models of Schizophrenia
The differential effects of ziprasidone and haloperidol are further elucidated in various animal models designed to mimic the symptom domains of schizophrenia.
Positive Symptoms: Conditioned Avoidance Response
The conditioned avoidance response (CAR) test is a classic preclinical model used to predict the efficacy of antipsychotic drugs against the positive symptoms of schizophrenia. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding neutral stimulus (e.g., a light or tone). Clinically effective antipsychotics selectively suppress this conditioned avoidance behavior without impairing the animal's ability to escape the aversive stimulus, indicating a specific effect on motivated behavior rather than a general motor deficit.
While direct head-to-head comparative data in the CAR model is limited in the readily available literature, the established pharmacology of both drugs predicts that both haloperidol and ziprasidone would be effective in suppressing the conditioned avoidance response due to their D2 receptor antagonism. However, the higher 5-HT2A/D2 receptor affinity ratio of ziprasidone might contribute to a wider therapeutic window before motor side effects interfere with the response.
Cognitive Symptoms: Phencyclidine (PCP)-Induced Deficits
Cognitive impairment is a core feature of schizophrenia that is poorly addressed by many current treatments. The non-competitive NMDA receptor antagonist phencyclidine (PCP) is used in animal models to induce cognitive deficits relevant to the disease.
A study investigating the effects of ziprasidone and haloperidol on PCP-induced cognitive deficits in a reversal learning task in rats found that ziprasidone, but not haloperidol, was able to ameliorate the PCP-induced impairment. This suggests a potential advantage for ziprasidone in treating the cognitive symptoms of schizophrenia.
Table 2: Effect of Ziprasidone and Haloperidol on PCP-Induced Cognitive Deficits in a Reversal Learning Task
| Treatment Group | Mean Number of Errors (± SEM) |
| Vehicle | 15.2 ± 2.1 |
| PCP (1.5 mg/kg) | 35.6 ± 3.5 |
| PCP + Haloperidol (0.05 mg/kg) | 32.1 ± 4.2 |
| PCP + Ziprasidone (2.5 mg/kg) | 18.9 ± 2.8** |
*p < 0.05 compared to Vehicle; **p < 0.05 compared to PCP. Data adapted from a study in socially housed rats.
Side Effect Profile: Extrapyramidal Symptoms
A major limitation of typical antipsychotics like haloperidol is their high propensity to induce extrapyramidal symptoms (EPS), including parkinsonism, dystonia, and tardive dyskinesia. These side effects are primarily linked to high D2 receptor occupancy in the nigrostriatal pathway. Atypical antipsychotics, such as ziprasidone, were developed to minimize these debilitating side effects.
Preclinical models used to assess the risk of EPS include the catalepsy bar test and the measurement of vacuous chewing movements (VCMs) in rats.
Catalepsy
Catalepsy, a state of motor immobility and waxy flexibility, is a well-established preclinical predictor of EPS liability. Haloperidol is a potent inducer of catalepsy in rodents. In contrast, atypical antipsychotics like ziprasidone generally exhibit a lower propensity to induce catalepsy at clinically relevant doses. This difference is attributed to ziprasidone's lower D2 receptor affinity and its potent 5-HT2A receptor antagonism, which is thought to mitigate the extrapyramidal effects of D2 blockade.
Vacuous Chewing Movements
Signaling Pathways and Experimental Workflows
The distinct pharmacological profiles of ziprasidone and haloperidol translate into different effects on downstream signaling pathways and are evaluated using specific experimental workflows.
Figure 1: Simplified signaling pathways of Haloperidol and Ziprasidone.
Figure 2: Experimental workflow for assessing cognitive effects.
Experimental Protocols
Conditioned Avoidance Response (CAR)
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. A light or a speaker is used to present the conditioned stimulus (CS).
-
Procedure:
-
Acquisition Training: A rat is placed in the shuttle box. Each trial consists of the presentation of a CS (e.g., a light) for a specific duration (e.g., 10 seconds), followed by the unconditioned stimulus (US; e.g., a 0.5 mA footshock) for a short period (e.g., 5 seconds). If the rat moves to the other compartment during the CS presentation, the CS is terminated, and the response is recorded as an avoidance. If the rat moves to the other compartment during the US presentation, it is recorded as an escape.
-
Drug Testing: Once the animals have reached a stable baseline of avoidance responding (e.g., >80% avoidance), they are administered either vehicle, this compound, or haloperidol at various doses.
-
Test Session: Following a pre-treatment period, the animals are placed back in the shuttle box, and a test session is conducted under the same parameters as the training sessions.
-
-
Data Analysis: The number of avoidances, escapes, and failures to escape are recorded. A significant decrease in the number of avoidances without a significant increase in escape failures is indicative of antipsychotic-like activity.
PCP-Induced Deficit in Reversal Learning
-
Apparatus: Standard operant conditioning chambers equipped with two retractable levers, a food pellet dispenser, and a house light.
-
Procedure:
-
Acquisition: Food-deprived rats are trained to press one of two levers (the "correct" lever) to receive a food reward. The position of the correct lever is counterbalanced across animals. Training continues until a criterion of a certain number of correct responses is met.
-
Reversal: Once the initial discrimination is learned, the contingencies are reversed, such that the previously incorrect lever now delivers the reward.
-
Drug Treatment: Prior to the reversal learning session, rats are administered PCP (e.g., 1.5 mg/kg, i.p.) or vehicle. A separate group of PCP-treated rats is co-administered with either this compound (e.g., 2.5 mg/kg, i.p.) or haloperidol (e.g., 0.05 mg/kg, i.p.).
-
-
Data Analysis: The primary measure is the number of errors made before reaching the criterion on the reversal phase. An increase in errors indicates a cognitive deficit, and a reduction in errors by a treatment indicates a pro-cognitive effect.
Catalepsy Bar Test
-
Apparatus: A horizontal bar raised to a specific height from the base (e.g., 9 cm for rats).
-
Procedure:
-
Drug Administration: Rats are administered various doses of this compound, haloperidol, or vehicle.
-
Testing: At specified time points after drug administration, the rat's forepaws are gently placed on the bar.
-
Measurement: The time it takes for the rat to remove both forepaws from the bar is recorded. A trial is typically terminated after a set period (e.g., 180 seconds).
-
-
Data Analysis: The latency to descend from the bar is measured. A significant increase in the descent latency is indicative of catalepsy.
Conclusion
The preclinical data strongly suggest that this compound and haloperidol have distinct pharmacological and behavioral profiles. Haloperidol's potent D2 antagonism is effective in models of positive symptoms but comes with a high liability for EPS. Ziprasidone's broader receptor profile, particularly its potent 5-HT2A antagonism in addition to D2 blockade, appears to confer a significant advantage in terms of a lower risk of EPS and potential benefits for cognitive deficits associated with schizophrenia. These preclinical findings align with the clinical observations of ziprasidone's "atypical" profile and underscore the value of targeting multiple neurotransmitter systems for a more comprehensive treatment of schizophrenia. Further head-to-head preclinical studies across a wider range of behavioral models will continue to refine our understanding of the unique therapeutic potential of different antipsychotic agents.
References
A Comparative Guide to the Long-Term Efficacy of Ziprasidone and Risperidone in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy and tolerability of two widely prescribed second-generation antipsychotics, ziprasidone and risperidone, in the management of schizophrenia. The information presented is based on data from long-term clinical studies, with a focus on quantitative outcomes and detailed experimental methodologies.
Efficacy in Long-Term Studies
Long-term studies indicate that both ziprasidone and risperidone are effective in managing the symptoms of schizophrenia, with no statistically significant differences observed in the primary efficacy outcomes in studies extending up to 44 weeks.[1][2][3] Both medications demonstrated statistical improvement from baseline in the Positive and Negative Syndrome Scale (PANSS) total score and the Clinical Global Impression - Severity (CGI-S) score at the endpoint of these studies.[1][2]
While overall efficacy appears comparable, some nuances have been observed. In a 44-week extension study, patients treated with ziprasidone who completed the trial showed greater improvement in depressive symptoms, as measured by the Montgomery and Asberg Depression Rating Scale (MADRS), compared to those treated with risperidone.
Shorter-term studies provide more granular data on efficacy. In a 6-week, double-blind trial involving Chinese patients with acute exacerbation of schizophrenia, both drugs showed comparable and significant improvement in PANSS total scores.
Table 1: Comparative Efficacy Data from a 6-Week, Double-Blind Study
| Efficacy Measure | Ziprasidone (n=118) | Risperidone (n=121) |
| PANSS Total Score Improvement (reduction) from Baseline | -35.6 (95% CI: -38.6, -32.6) | -37.1 (95% CI: -39.9, -34.4) |
| PANSS Responder Rate (≥30% reduction in total score) | 64.4% | 71.9% |
| CGI-I Score at Week 6 (mean, SD) | 2.6 (1.31) | 2.2 (1.15) |
Data from Zhang et al., 2011.
Tolerability and Safety Profile
The long-term tolerability profiles of ziprasidone and risperidone show notable differences, particularly concerning metabolic and endocrine side effects.
Metabolic Effects: Ziprasidone is associated with a more favorable metabolic profile. In a 6-week study, a significantly lower percentage of patients treated with ziprasidone experienced clinically significant weight gain (≥7% increase from baseline) compared to those on risperidone. This finding is consistent with the general understanding that ziprasidone has a lower propensity for weight gain.
Endocrine Effects: Risperidone is associated with a significant increase in prolactin levels, while ziprasidone appears to have a neutral or even reducing effect on prolactin. In the same 6-week study, mean prolactin levels decreased in the ziprasidone group but significantly increased in the risperidone group.
Extrapyramidal Symptoms (EPS): Ziprasidone is generally associated with a lower incidence of extrapyramidal symptoms compared to risperidone. A meta-analysis of head-to-head comparisons found that risperidone produced more extrapyramidal symptoms as measured by the Simpson-Angus Scale (SAS) than ziprasidone.
Table 2: Comparative Tolerability Data
| Tolerability Measure | Ziprasidone | Risperidone | Study Duration |
| Clinically Significant Weight Gain (≥7%) | 4.2% | 14.9% | 6 Weeks |
| Mean Change in Prolactin Levels | -3.5 ng/mL | +61.1 ng/mL | 6 Weeks |
| Extrapyramidal Symptoms | Lower incidence | Higher incidence | Long-term |
Weight gain and prolactin data from Zhang et al., 2011. EPS data is a qualitative summary from multiple sources.
Study Completion and Discontinuation Rates
In a 44-week continuation study, a higher percentage of patients in the risperidone group completed the study compared to the ziprasidone group, although this difference was not statistically significant. A meta-analysis suggested that ziprasidone may be a less acceptable treatment than risperidone, with a higher rate of discontinuation for any reason. Reasons for discontinuation can be multifactorial, including lack of efficacy and adverse events.
Table 3: Study Completion Rates in a 44-Week Study
| Treatment Group | Completion Rate |
| Ziprasidone | 33.9% |
| Risperidone | 41.6% |
Data from a 44-week, double-blind, continuation study.
Experimental Protocols
The data presented in this guide are primarily drawn from randomized, double-blind, multicenter clinical trials.
Example: 44-Week Continuation Study Methodology
-
Study Design: A randomized, double-blind, multicenter extension study.
-
Patient Population: Patients with schizophrenia or schizoaffective disorder who had previously responded to 8 weeks of acute treatment with either ziprasidone or risperidone.
-
Intervention:
-
Ziprasidone: 80 to 160 mg/day (median dosage: 120 mg/day).
-
Risperidone: 6 to 10 mg/day (median dosage: 8 mg/day).
-
-
Primary Efficacy Variables:
-
Change from baseline in Positive and Negative Syndrome Scale (PANSS) total score.
-
Change from baseline in Clinical Global Impression - Severity (CGI-S) score.
-
-
Tolerability and Safety Assessments:
-
Movement disorder rating scales.
-
Adverse event reporting.
-
Study discontinuation rates.
-
Weight and metabolic parameters.
-
Example: 6-Week Acute Exacerbation Study Methodology
-
Study Design: A six-week, double-blind, randomized, flexible-dose study.
-
Patient Population: Chinese patients with an acute exacerbation of schizophrenia, meeting the criteria of the Chinese Classification of Mental Disorders and having a PANSS total score ≥60.
-
Intervention:
-
Ziprasidone: 40–80 mg twice daily.
-
Risperidone: 1–3 mg twice daily.
-
-
Primary Efficacy Endpoint: Change from baseline in PANSS total score. Noninferiority was to be demonstrated.
-
Safety Assessments: Monitoring of adverse events, weight gain, and serum prolactin levels.
Visualizations
Comparative Receptor Binding Profiles and Signaling Pathways
The therapeutic and side-effect profiles of ziprasidone and risperidone can be partly explained by their differing affinities for various neurotransmitter receptors. Both are antagonists at dopamine D2 and serotonin 5-HT2A receptors, a key mechanism for their antipsychotic action. However, their affinities for these and other receptors vary, influencing their side-effect profiles.
Caption: Comparative receptor binding profiles of ziprasidone and risperidone.
Experimental Workflow for a Long-Term Comparative Study
The following diagram illustrates a typical workflow for a long-term, randomized, double-blind clinical trial comparing ziprasidone and risperidone.
Caption: Workflow of a long-term comparative clinical trial.
References
Ziprasidone Mesylate for Negative Symptoms of Schizophrenia: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ziprasidone mesylate's efficacy in treating the negative symptoms of schizophrenia against two other atypical antipsychotics, amisulpride and cariprazine. The information is supported by data from clinical trials and an exploration of the distinct pharmacological mechanisms of each compound.
Comparative Efficacy: Quantitative Data from Clinical Trials
The following tables summarize the primary efficacy data from key clinical trials investigating the effects of ziprasidone, amisulpride, and cariprazine on the negative symptoms of schizophrenia. The Positive and Negative Syndrome Scale (PANSS) negative subscale or a factor score derived from it was the primary measure of efficacy in these studies.
Table 1: Ziprasidone vs. Amisulpride for Predominantly Negative Symptoms [1]
| Parameter | Ziprasidone | Amisulpride |
| Study Design | 12-week, multicenter, randomized, double-blind | 12-week, multicenter, randomized, double-blind |
| Patient Population | n=60, chronic schizophrenia with predominantly negative symptoms | n=63, chronic schizophrenia with predominantly negative symptoms |
| Dosing | 40-80 mg b.i.d. (mean daily dose: 118.0 mg) | 50-100 mg b.i.d. (mean daily dose: 144.7 mg) |
| Primary Outcome | Change from baseline in PANSS Negative Subscale score | Change from baseline in PANSS Negative Subscale score |
| Results | Statistically significant improvement from baseline | Statistically significant improvement from baseline |
| Comparison | Ziprasidone demonstrated comparable efficacy to amisulpride in improving negative symptoms. | Amisulpride demonstrated comparable efficacy to ziprasidone in improving negative symptoms. |
Table 2: Cariprazine vs. Risperidone for Predominant Negative Symptoms [2][3]
| Parameter | Cariprazine | Risperidone |
| Study Design | 26-week, randomized, double-blind, active-controlled | 26-week, randomized, double-blind, active-controlled |
| Patient Population | n=230, adults with stable schizophrenia and predominant negative symptoms | n=231, adults with stable schizophrenia and predominant negative symptoms |
| Dosing | 3-6 mg/day (mean daily dose: 4.2 mg) | 3-6 mg/day (mean daily dose: 3.8 mg) |
| Primary Outcome | Change from baseline in PANSS factor score for negative symptoms (PANSS-FSNS) | Change from baseline in PANSS factor score for negative symptoms (PANSS-FSNS) |
| Results (LS Mean Change) | -8.90 | -7.44 |
| Comparison | Cariprazine showed a statistically significant greater improvement in PANSS-FSNS compared to risperidone (p=0.0022).[2] | Risperidone showed less improvement in PANSS-FSNS compared to cariprazine.[2] |
Table 3: Ziprasidone vs. Risperidone for Acute Exacerbation of Schizophrenia
| Parameter | Ziprasidone | Risperidone |
| Study Design | 6-week, double-blind | 6-week, double-blind |
| Patient Population | n=118, Chinese patients with acute exacerbation of schizophrenia | n=121, Chinese patients with acute exacerbation of schizophrenia |
| Dosing | 40-80 mg b.i.d. | 1-3 mg b.i.d. |
| Primary Outcome | Change from baseline in PANSS total score | Change from baseline in PANSS total score |
| Results (PANSS Total Score Change) | -35.6 | -37.1 |
| PANSS Negative Subscale | Equivalence in improvement was demonstrated in an 8-week trial. | Equivalence in improvement was demonstrated in an 8-week trial. |
| Comparison | Ziprasidone was non-inferior to risperidone in improving overall symptoms. | Risperidone was not superior to ziprasidone in improving overall symptoms. |
Experimental Protocols
Olié JP, et al. (2006): Ziprasidone vs. Amisulpride
-
Objective: To compare the efficacy and safety of ziprasidone and amisulpride in treating negative symptoms of schizophrenia.
-
Design: A 12-week, multicenter, randomized, double-blind, parallel-group study.
-
Participants: 123 patients with a diagnosis of chronic schizophrenia with predominantly negative symptoms (PANSS Negative Subscale score ≥6 points greater than the Positive Subscale score).
-
Intervention: Patients were randomly assigned to receive flexible doses of ziprasidone (40-80 mg twice daily) or amisulpride (50-100 mg twice daily).
-
Primary Efficacy Measure: Change from baseline in the PANSS Negative Subscale score.
-
Randomization and Blinding: Details on the specific randomization method were not provided in the abstract. The study was double-blind, with both patients and investigators unaware of the treatment allocation.
Németh G, et al. (2017): Cariprazine vs. Risperidone
-
Objective: To assess the efficacy of cariprazine versus risperidone for the treatment of predominant negative symptoms in patients with schizophrenia.
-
Design: A 26-week, randomized, double-blind, active-controlled, phase 3b trial.
-
Participants: 461 adult patients (aged 18-65 years) with stable schizophrenia for at least 2 years and predominant negative symptoms for at least 6 months.
-
Intervention: Patients were randomly assigned (1:1) to receive monotherapy with fixed-dosed oral cariprazine (3 mg, 4.5 mg [target dose], or 6 mg per day) or risperidone (3 mg, 4 mg [target dose], or 6 mg per day). Previous medications were discontinued over a 2-week period.
-
Primary Efficacy Measure: Change from baseline to week 26 in the PANSS factor score for negative symptoms (PANSS-FSNS).
-
Randomization and Blinding: An interactive web response system was used for randomization. The study was double-blinded.
Signaling Pathways and Mechanisms of Action
The distinct clinical profiles of these antipsychotics in treating negative symptoms can be attributed to their unique interactions with various neurotransmitter systems.
Ziprasidone: Serotonin-Dopamine Antagonist
Ziprasidone's efficacy in addressing negative symptoms is thought to be mediated by its potent antagonism of both serotonin 5-HT2A and dopamine D2 receptors. It also exhibits agonist activity at the 5-HT1A receptor and inhibits the reuptake of serotonin and norepinephrine, which may contribute to its effects on mood and negative symptoms.
Amisulpride: Dose-Dependent D2/D3 Antagonism
Amisulpride exhibits a unique dose-dependent mechanism. At low doses, it preferentially blocks presynaptic D2 and D3 autoreceptors, which leads to an increase in dopamine release in the synaptic cleft. This is hypothesized to alleviate negative symptoms by enhancing dopaminergic transmission in brain regions where it may be hypoactive. At higher doses, it acts as a conventional postsynaptic D2/D3 antagonist, which is effective for positive symptoms.
Cariprazine: D3-Preferring D2/D3 Partial Agonism
Cariprazine's unique profile is characterized by its partial agonism at dopamine D2 and D3 receptors, with a higher affinity for D3 receptors. This D3-preferring activity is thought to be crucial for its efficacy against negative symptoms. As a partial agonist, cariprazine can modulate dopaminergic activity, acting as an antagonist in a hyperdopaminergic state and as an agonist in a hypodopaminergic state, which is theorized to underlie negative symptoms.
Experimental Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial evaluating the efficacy of an antipsychotic on negative symptoms of schizophrenia.
Conclusion
This compound demonstrates efficacy in treating the negative symptoms of schizophrenia, with a performance comparable to amisulpride in a head-to-head trial. Cariprazine has shown superiority over risperidone in a population with predominant negative symptoms, suggesting a robust effect in this domain. While direct comparative data between ziprasidone and cariprazine are lacking, both appear to be viable options. The choice of agent may be guided by the specific clinical presentation, the patient's history of response to treatment, and the distinct side-effect profiles of each medication. The unique mechanisms of action—serotonin-dopamine antagonism for ziprasidone, dose-dependent presynaptic D2/D3 antagonism for amisulpride, and D3-preferring partial agonism for cariprazine—provide a rationale for their differential effects and a basis for further research into personalized treatment approaches for the negative symptoms of schizophrenia.
References
- 1. Ziprasidone and amisulpride effectively treat negative symptoms of schizophrenia: results of a 12-week, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cariprazine versus risperidone monotherapy for treatment of predominant negative symptoms in patients with schizophrenia: a randomised, double-blind, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. website-prod-cm.gedeonrichter.com [website-prod-cm.gedeonrichter.com]
Ziprasidone vs. Olanzapine: A Comparative Guide on Metabolic Impact
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of two second-generation antipsychotics, ziprasidone and olanzapine. The information presented is collated from a range of clinical studies and is intended to support research and drug development efforts in psychiatry and metabolic medicine.
Executive Summary
Olanzapine is consistently associated with a greater propensity for adverse metabolic changes compared to ziprasidone. Clinical data indicate that olanzapine treatment is linked to significant weight gain, and unfavorable alterations in glucose and lipid metabolism. In contrast, ziprasidone demonstrates a more favorable metabolic profile, often associated with weight neutrality or even slight weight loss, and minimal impact on glucose and lipid parameters. These differences are critical considerations in the long-term management of patients requiring antipsychotic therapy.
Data Presentation: Quantitative Comparison of Metabolic Parameters
The following tables summarize the mean changes in key metabolic parameters observed in head-to-head clinical trials comparing ziprasidone and olanzapine.
Table 1: Changes in Body Weight and Body Mass Index (BMI)
| Parameter | Ziprasidone (Mean Change) | Olanzapine (Mean Change) | Study Duration | Reference |
| Weight (kg) | -0.84 (SD 2.04) | +4.22 (SD 3.49) | 6 weeks | [1] |
| BMI ( kg/m ²) | -0.30 (SD 0.74) | +1.59 (SD 1.37) | 6 weeks | [1] |
| Weight (kg) | -1.3 | +2.8 | Median exposure: 89 vs 168 days | [2] |
| Weight Gain ≥7% | 11.1% of patients | 47.8% of patients | 24 weeks | |
| Fat Mass (% change) | +7.84% | +31.57% | 12 weeks |
Table 2: Changes in Glucose and Insulin Metabolism
| Parameter | Ziprasidone (Mean Change) | Olanzapine (Mean Change) | Study Duration | Reference |
| Fasting Glucose (mg/dL) | Statistically insignificant change | Significant increase | 6 weeks | [1] |
| Fasting Insulin (µU/mL) | Statistically insignificant change | Significant increase | 6 weeks | [1] |
| HOMA-IR | Statistically insignificant change | Significant increase | 6 weeks | |
| Hemoglobin A1c (%) | Favorable changes | Significant adverse changes | Retrospective |
Table 3: Changes in Lipid Profile
| Parameter | Ziprasidone (Mean Change) | Olanzapine (Mean Change) | Study Duration | Reference |
| Total Cholesterol (mg/dL) | Favorable changes | Significant adverse changes | Retrospective | |
| Triglycerides (mg/dL) | Statistically insignificant change | Significant increase | 6 weeks | |
| LDL Cholesterol (mg/dL) | Favorable changes | Significant adverse changes | Retrospective | |
| HDL Cholesterol (mg/dL) | Favorable changes | No significant change | Retrospective |
Experimental Protocols
This section details the methodologies employed in the cited clinical studies to assess metabolic parameters.
Measurement of Anthropometric Parameters
-
Body Weight and BMI: Body weight was measured to the nearest 0.1 kg using a calibrated scale. Height was measured to the nearest 0.5 cm. Body Mass Index (BMI) was calculated as weight in kilograms divided by the square of height in meters ( kg/m ²). Measurements were typically taken at baseline and at specified follow-up intervals.
Assessment of Body Composition
-
Dual-Energy X-ray Absorptiometry (DXA):
-
Patient Preparation: Patients are instructed to wear clothing without metal and to remove any jewelry or other objects that might interfere with the scan.
-
Scanning Procedure: The patient lies supine on the DXA table. A C-arm containing an X-ray source and a detector passes over the patient's body. The system emits X-rays at two different energy levels.
-
Data Analysis: The differential attenuation of the two X-ray beams by bone and soft tissue allows for the quantification of bone mineral content, fat mass, and lean body mass. Standardized software is used to analyze the scans and provide data on total and regional body composition.
-
-
Bioelectrical Impedance Analysis (BIA):
-
Patient Preparation: Patients are required to be in a fasted state and to have urinated within 30 minutes of the measurement. They should also avoid alcohol and strenuous exercise for a specified period before the test.
-
Procedure: Electrodes are placed on the patient's hand and foot. A low-level electrical current is passed through the body.
-
Measurement: The instrument measures the impedance (resistance and reactance) to the electrical current.
-
Data Analysis: The measured impedance, along with the patient's height, weight, age, and sex, is used in validated equations to estimate total body water, from which fat-free mass and fat mass are derived.
-
Biochemical Analysis of Metabolic Markers
-
Blood Sample Collection: Venous blood samples were collected in the morning after an overnight fast of at least 8-12 hours. Samples were centrifuged to separate plasma or serum, which was then stored at -80°C until analysis.
-
Glucose and Insulin Assays:
-
Fasting plasma glucose was measured using a standard enzymatic (glucose oxidase) method.
-
Fasting serum insulin was determined using a radioimmunoassay or an enzyme-linked immunosorbent assay (ELISA).
-
Insulin resistance was estimated using the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR), calculated as: (fasting insulin [µU/mL] x fasting glucose [mmol/L]) / 22.5.
-
-
Lipid Profile Analysis:
-
Enzymatic Assays: Serum total cholesterol, triglycerides, and high-density lipoprotein cholesterol (HDL-C) were measured using standardized enzymatic colorimetric methods.
-
Low-Density Lipoprotein Cholesterol (LDL-C) Calculation: LDL-C was typically calculated using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5), provided the triglyceride level was below 400 mg/dL. In cases of higher triglyceride levels, direct LDL-C measurement methods were employed.
-
Signaling Pathways and Mechanisms of Action
The differential metabolic effects of olanzapine and ziprasidone can be partly attributed to their distinct receptor binding profiles and subsequent impact on intracellular signaling cascades.
Role of the Serotonin 2C (5-HT2C) Receptor
A key differentiator is their interaction with the 5-HT2C receptor. Olanzapine is a potent antagonist of the 5-HT2C receptor, while ziprasidone has a lower affinity for this receptor.
-
Olanzapine's Mechanism: Antagonism of the 5-HT2C receptor by olanzapine is thought to disinhibit downstream pathways that regulate appetite and energy expenditure. This can lead to increased food intake (hyperphagia) and a subsequent increase in body weight and adiposity. The blockade of 5-HT2C receptors can also influence glucose and lipid metabolism through complex interactions with other neurotransmitter systems and hormonal signaling.
-
Ziprasidone's Mechanism: Due to its weaker antagonism at the 5-HT2C receptor, ziprasidone has a much lower propensity to induce hyperphagia and weight gain.
Below is a simplified diagram illustrating the proposed signaling pathway.
Caption: Proposed signaling pathway of olanzapine and ziprasidone's metabolic effects.
Experimental Workflow for a Comparative Clinical Trial
The following diagram outlines a typical workflow for a clinical trial comparing the metabolic effects of ziprasidone and olanzapine.
Caption: Workflow of a comparative metabolic effects clinical trial.
References
A Comparative Guide to Analytical Methods for Ziprasidone Mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of ziprasidone mesylate, a critical atypical antipsychotic. The following sections detail the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Visible Spectrophotometry, supported by experimental data to aid in method selection and validation for research, quality control, and drug development purposes.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, selectivity, speed, and the nature of the sample matrix. This comparison focuses on three widely employed techniques for the analysis of this compound.
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method | UV-Vis Spectrophotometry (Acetate Buffer) | UV-Vis Spectrophotometry (Phosphate Buffer) |
| Linearity Range | 50-150 µg/mL[1] | 1-10 µg/mL[2] | 80 µg/mL (tested concentration)[3] | 0.5-30 µg/mL[4] | 1-120 µg/mL[4] |
| Accuracy (% Recovery) | Not explicitly stated | > 98% | Not explicitly stated | 97.41-99.47% | 96.61-98.97% |
| Precision (%RSD) | Not explicitly stated | < 2% | Not explicitly stated | 0.76 - 0.98% | 0.72 - 0.94% |
| Limit of Detection (LOD) | Not explicitly stated | 0.1 µg/mL | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Limit of Quantitation (LOQ) | Not explicitly stated | 0.5 µg/mL | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Wavelength (λmax) | 230 nm | Not explicitly stated | 318 nm | 315.00 nm | 315.40 nm |
| Run Time | 7-9 min | Not explicitly stated | 3 min | Not applicable | Not applicable |
Note: The data presented is a summary from various validated methods and may not be directly comparable due to differences in experimental conditions.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate replication and cross-validation.
High-Performance Liquid Chromatography (HPLC) Method 1
This reversed-phase HPLC method is designed for the determination of Ziprasidone HCl in capsule form.
-
Column: ODS C18
-
Mobile Phase: A mixture of buffer solution, acetonitrile, and methanol in a ratio of 45:40:15 (v/v/v)
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 230 nm
-
Retention Time: Approximately 7-9 minutes
-
Sample Preparation: A stock solution is prepared by dissolving the capsule contents in the mobile phase to achieve a concentration within the linear range of 50-150 µg/mL.
High-Performance Liquid Chromatography (HPLC) Method 2
This RP-HPLC method is also for the determination of ziprasidone hydrochloride in capsule dosage form.
-
Mobile Phase: A mixture of potassium dihydrogen orthophosphate, acetonitrile (ACN), and methanol in a ratio of 30:70 (v/v), with the pH adjusted to 4.9.
-
Flow Rate: 1.0 mL/min
-
Sample Preparation: Powder from capsules equivalent to 10 mg of the drug is dissolved in methanol, sonicated, and diluted to fall within the linearity range of 1-10 μg/mL.
Ultra-Performance Liquid Chromatography (UPLC) Method
A stability-indicating UPLC assay method for ziprasidone active pharmaceutical ingredient.
-
Column: Supelco C18, 2.7 µm, (100 × 2.1) mm i.d.
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate with the pH adjusted to 6.7±0.1.
-
Flow Rate: 0.35 mL/min
-
Injection Volume: 5 µL
-
Detection: UV at 318 nm
-
Sample Preparation: A standard solution is prepared by dissolving 80 mg of the standard substance in a water:ACN (60:40 v/v) mixture to obtain a solution containing 80 µg/mL of ziprasidone.
UV-Visible Spectrophotometry
Two spectrophotometric methods have been developed for the determination of Ziprasidone in capsules.
-
Method I (Acetate Buffer):
-
Solvent: Acetate buffer (pH 4.0)
-
Wavelength (λmax): 315.00 nm
-
Sample Preparation: A stock solution of Ziprasidone hydrochloride monohydrate is prepared in methanol (1000 µg/mL) and then diluted with acetate buffer to concentrations ranging from 0.5-30 µg/mL.
-
-
Method II (Phosphate Buffer):
-
Solvent: Phosphate buffer (pH 5.0)
-
Wavelength (λmax): 315.40 nm
-
Sample Preparation: A stock solution is prepared similarly and diluted with phosphate buffer to concentrations ranging from 1-120 µg/mL.
-
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, as recommended by the International Council for Harmonisation (ICH) guidelines.
Caption: A typical workflow for analytical method validation.
References
A Head-to-Head Comparison of Ziprasidone and Other Atypical Antipsychotics: A Guide for Researchers and Drug Development Professionals
An objective analysis of clinical trial data on the efficacy, safety, and pharmacological profiles of ziprasidone relative to other second-generation antipsychotics.
This guide provides a comprehensive comparison of ziprasidone with other commonly prescribed atypical antipsychotics, including olanzapine, risperidone, quetiapine, aripiprazole, and clozapine. By synthesizing data from head-to-head clinical trials, this document aims to equip researchers, scientists, and drug development professionals with the detailed information necessary to inform preclinical and clinical research strategies. The following sections present quantitative data in structured tables, detail the experimental protocols of key comparative studies, and visualize relevant biological pathways and experimental workflows.
Efficacy: Comparative Clinical Trial Outcomes
The efficacy of ziprasidone in treating the symptoms of schizophrenia and schizoaffective disorder has been extensively evaluated against other atypical antipsychotics. The primary measures of efficacy in these trials are typically the Positive and Negative Syndrome Scale (PANSS) total score and the Clinical Global Impression (CGI) scale.
A meta-analysis of nine randomized controlled trials (RCTs) with 3361 participants found that ziprasidone may be slightly less efficacious than amisulpride, olanzapine, and risperidone.[1] Specifically, in four RCTs involving 1291 patients, the mean difference in PANSS total score favored olanzapine.[1] Similarly, in three RCTs with 1016 participants, the PANSS total score difference favored risperidone.[1] However, in a long-term 44-week continuation study, ziprasidone and risperidone demonstrated similar efficacy in improving PANSS and CGI-S scores from baseline, with no significant differences between the treatment groups.[2]
When compared to aripiprazole in a 4-week study of acutely ill patients with schizophrenia, noninferiority for ziprasidone was established for the CGI-S score but not for the Brief Psychiatric Rating Scale (BPRSd) total score.[3] In a study of treatment-refractory schizophrenia, ziprasidone showed comparable efficacy to clozapine, with similar baseline-to-endpoint decreases in PANSS total scores.
Table 1: Comparative Efficacy of Ziprasidone vs. Other Atypical Antipsychotics (PANSS and CGI Scores)
| Comparison Drug | Number of Studies (n) | Key Findings |
| Olanzapine | 4 RCTs (n=1291) | Olanzapine showed a statistically significant advantage over ziprasidone in the reduction of PANSS total scores. In another 8-week trial with patients with recent-onset schizophrenia, both drugs showed equal efficacy as measured by PANSS and CGI scales. |
| Risperidone | 3 RCTs (n=1016) | Risperidone demonstrated a statistically significant, though modest, advantage over ziprasidone in PANSS total score reduction. A separate 44-week study found no significant difference in PANSS or CGI-S score changes between the two drugs. |
| Quetiapine | 2 RCTs (n=754) | Data suggests comparable efficacy between ziprasidone and quetiapine. |
| Aripiprazole | 1 RCT (n=253) | Ziprasidone and aripiprazole exhibited similar efficacy and tolerability profiles in the treatment of acute schizophrenia. |
| Clozapine | 1 RCT (n=147) | In treatment-refractory patients, ziprasidone and clozapine demonstrated comparable efficacy in reducing PANSS total scores. |
| Amisulpride | 1 RCT (n=123) | Ziprasidone was found to be less efficacious, with more patients discontinuing due to inefficacy compared to amisulpride. |
Safety and Tolerability Profile
A key differentiator among atypical antipsychotics is their side-effect profile. Ziprasidone is often noted for its relatively favorable metabolic profile.
Metabolic Effects: Multiple studies have consistently shown that ziprasidone is associated with less weight gain compared to olanzapine, quetiapine, and risperidone. In an 8-week study, the mean weight gain was significantly higher in the olanzapine group (6.8 kg) compared to the ziprasidone group (0.1 kg). Furthermore, ziprasidone has been associated with less of an increase in cholesterol compared to olanzapine, quetiapine, and risperidone. A retrospective study also found that olanzapine treatment was associated with significant adverse effects on total cholesterol, triglycerides, and HbA1c, whereas ziprasidone-treated patients showed favorable effects on these metabolic markers.
Cardiovascular Effects: Ziprasidone is known to be associated with a dose-related prolongation of the QTc interval. However, in a comparison with risperidone, there was no significant difference between the two drugs in terms of QTc interval prolongation. It's important to note that while ziprasidone causes a relatively higher degree of change in QTc, there have been no reported cases of mortality from overdoses or torsade de pointes.
Extrapyramidal Symptoms (EPS): Ziprasidone has a lower propensity for inducing movement disorders. Compared to risperidone, ziprasidone was associated with a more favorable effect on EPS measures. However, some studies suggest ziprasidone may produce slightly more extrapyramidal side effects than olanzapine.
Table 2: Comparative Safety and Tolerability of Ziprasidone
| Adverse Event | Comparison Drug(s) | Key Findings |
| Weight Gain | Olanzapine, Quetiapine, Risperidone | Ziprasidone is associated with significantly less weight gain. |
| Metabolic Changes (Cholesterol, Triglycerides) | Olanzapine, Quetiapine, Risperidone | Ziprasidone has a more favorable profile with less impact on lipid levels. |
| QTc Prolongation | General Profile | Ziprasidone is associated with a dose-related increase in the QTc interval. |
| Risperidone | No significant difference in QTc prolongation compared to risperidone. | |
| Extrapyramidal Symptoms (EPS) | Risperidone | Ziprasidone is associated with a lower incidence of EPS. |
| Olanzapine | Ziprasidone may cause slightly more EPS than olanzapine. | |
| Prolactin Increase | Risperidone | Ziprasidone is associated with less prolactin elevation. |
| Quetiapine | Ziprasidone is associated with more prolactin increase than quetiapine. |
Pharmacological Profile: Receptor Binding Affinities
The distinct efficacy and side-effect profiles of atypical antipsychotics can be largely attributed to their unique receptor binding affinities. Ziprasidone is characterized by its high affinity for dopamine D2 and serotonin 5-HT2A receptors, with a particularly high 5-HT2A/D2 receptor affinity ratio compared to other first-line atypical antipsychotics. This high ratio is thought to contribute to its lower risk of EPS.
In addition to its D2 and 5-HT2A antagonism, ziprasidone also exhibits potent interactions with 5-HT2C, 5-HT1D, and 5-HT1A receptors, which may contribute to its effects on negative symptoms, mood, and cognition. Its moderate affinity for serotonin and norepinephrine reuptake sites may underlie potential antidepressant and anxiolytic activity. Conversely, its low affinity for alpha1-adrenergic, histamine H1, and muscarinic M1 receptors is associated with a lower incidence of orthostatic hypotension, sedation, cognitive disturbances, and weight gain.
Table 3: Receptor Binding Affinities (Ki, nM) of Ziprasidone and Other Atypical Antipsychotics
| Receptor | Ziprasidone | Olanzapine | Risperidone | Quetiapine | Aripiprazole | Clozapine |
| Dopamine D2 | 4.8 | 11 | 3.3 | 160 | 0.34 | 125 |
| Serotonin 5-HT2A | 0.4 | 4 | 0.12 | 148 | 3.4 | 13 |
| Serotonin 5-HT1A | 3.4 | - | - | - | 1.7 | - |
| Serotonin 5-HT2C | 1.3 | 11 | 25 | 1150 | 15 | 13 |
| Serotonin 5-HT1D | 2.3 | - | - | - | - | - |
| Histamine H1 | 47 | 7 | 200 | 11 | 61 | 6.3 |
| Muscarinic M1 | >1000 | 1.9 | >1000 | >1000 | >1000 | 1.9 |
| Alpha-1 Adrenergic | 10 | 19 | 0.8 | 7 | 57 | 6.8 |
| Lower Ki value indicates higher binding affinity. Data compiled from multiple sources. |
Experimental Protocols
To provide a framework for future comparative studies, this section outlines a representative experimental protocol based on common elements from the reviewed head-to-head clinical trials.
A Representative Randomized, Double-Blind, Comparative Trial Protocol
-
Study Design: A multi-center, randomized, double-blind, parallel-group study comparing the efficacy and safety of ziprasidone with another atypical antipsychotic over a specified period (e.g., 8 to 52 weeks).
-
Participant Selection:
-
Inclusion Criteria: Patients aged 18-65 with a DSM-IV/5 diagnosis of schizophrenia or schizoaffective disorder, currently experiencing an acute exacerbation of psychotic symptoms. A minimum baseline score on the PANSS (e.g., >80) and CGI-S (e.g., >4) is typically required.
-
Exclusion Criteria: History of treatment resistance to the comparator drug, clinically significant unstable medical conditions (particularly cardiovascular), pregnancy or lactation, and substance use disorder within a specified timeframe.
-
-
Randomization and Blinding: Participants are randomly assigned to receive either ziprasidone or the comparator drug in a 1:1 ratio. A double-dummy design is often employed to maintain blinding, where patients receive both the active drug and a placebo identical in appearance to the comparator drug.
-
Intervention and Titration:
-
Ziprasidone: Initiated at a dose of 40 mg twice daily, with titration up to a target dose range of 120-160 mg/day based on clinical response and tolerability.
-
Comparator Drug (e.g., Olanzapine): Initiated at a dose of 10 mg once daily, with titration to a target range of 10-20 mg/day.
-
All study medications are administered with food to ensure optimal absorption of ziprasidone.
-
-
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in PANSS total score at the end of the study.
-
Secondary Endpoints: Change from baseline in CGI-S and CGI-I scores, PANSS subscale scores (positive, negative, and general psychopathology), and response rates (defined as a ≥30% reduction in PANSS total score). Assessments are conducted at baseline and at regular intervals (e.g., weeks 1, 2, 4, 6, 8, and end of study).
-
-
Safety and Tolerability Assessments:
-
Metabolic Monitoring: Body weight, waist circumference, fasting glucose, HbA1c, and a lipid panel are measured at baseline and at specified follow-up visits.
-
Cardiovascular Monitoring: ECGs are performed at baseline and periodically throughout the study to monitor the QTc interval. Vital signs are monitored at each visit.
-
Extrapyramidal Symptoms: Assessed using standardized scales such as the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS), and the Abnormal Involuntary Movement Scale (AIMS).
-
Adverse Events: All adverse events are recorded and assessed for severity and relationship to the study medication at each visit.
-
-
Statistical Analysis: Efficacy analyses are typically performed on the intent-to-treat (ITT) population, using mixed-model repeated measures (MMRM) to analyze changes from baseline in continuous efficacy variables. Safety analyses are conducted on the safety population, which includes all randomized patients who received at least one dose of study medication.
Visualizations
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
Caption: Simplified signaling pathway of ziprasidone's action on D2 and 5-HT2A receptors.
Caption: A typical experimental workflow for a randomized controlled trial comparing ziprasidone.
References
- 1. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anatomical relationships between serotonin 5-HT2A and dopamine D2 receptors in living human brain | PLOS One [journals.plos.org]
Reproducibility of Ziprasidone Mesylate's Effects on Receptor Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profile of ziprasidone mesylate against other commonly prescribed atypical antipsychotics. The data presented is intended to offer a comprehensive overview of its in vitro effects, supported by detailed experimental methodologies to aid in the reproducibility of findings.
Comparative Receptor Binding Affinity
The therapeutic efficacy and side-effect profile of atypical antipsychotics are largely determined by their affinity for a wide range of neurotransmitter receptors. Ziprasidone is characterized by a high affinity for dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics. Notably, it exhibits a higher 5-HT2A/D2 receptor affinity ratio compared to several other agents in its class, which is thought to contribute to a lower risk of extrapyramidal symptoms.[1] Furthermore, ziprasidone demonstrates potent interactions with other serotonin receptor subtypes, including 5-HT2C, 5-HT1D, and as an agonist at 5-HT1A receptors, which may underlie its efficacy against negative symptoms and mood disturbances.[1][2] It also moderately inhibits the reuptake of serotonin and norepinephrine, a characteristic that may contribute to its antidepressant and anxiolytic properties.[2]
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of ziprasidone compared to other commonly used atypical antipsychotics. Lower Ki values indicate a higher binding affinity. It is important to note that Ki values can vary between studies due to differences in experimental conditions. The data presented here are compiled from various sources to provide a comprehensive overview.
| Receptor | Ziprasidone (Ki, nM) | Olanzapine (Ki, nM) | Quetiapine (Ki, nM) | Risperidone (Ki, nM) | Aripiprazole (Ki, nM) |
| Dopamine D2 | 4.8 | 11 | 160 | 3.3 | 0.34 |
| Serotonin 5-HT2A | 0.4 | 4 | 148 | 0.12 | 3.5 |
| Serotonin 5-HT1A | 3.4 | - | - | 4.2 | 4.4 |
| Serotonin 5-HT2C | 1.3 | 11 | 27 | 5.3 | 15 |
| Histamine H1 | 47 | 7 | 11 | 20 | 61 |
| Adrenergic α1 | 10 | 19 | 7 | 0.8 | 57 |
| Muscarinic M1 | >10,000 | 1.9 | >1,000 | >1,000 | >1,000 |
Data compiled from multiple sources. Absolute values may vary based on experimental conditions.
Experimental Protocols
To ensure the reproducibility of the presented data, detailed methodologies for key receptor binding assays are provided below. These protocols are based on standard radioligand binding assays.
Dopamine D2 Receptor Binding Assay (Human Recombinant)
-
Source: CHO-K1 cells stably expressing the human D2 dopamine receptor.
-
Radioligand: [³H]-Spiperone (final concentration ~0.5 nM).
-
Membrane Preparation:
-
Harvest CHO-K1/D2/Gα15 cells and wash with PBS (pH 7.4).
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a buffer containing 10% sucrose for storage at -80°C.
-
Determine protein concentration using a BCA assay.
-
-
Assay Procedure (Competition Assay):
-
In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein), [³H]-Spiperone, and varying concentrations of the test compound (ziprasidone or comparators) in a total volume of 250 µL.
-
Define non-specific binding using a high concentration of a competing ligand (e.g., 10 µM haloperidol).
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Serotonin 5-HT2A Receptor Binding Assay (Human Recombinant)
-
Source: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin (final concentration ~1-2 nM).
-
Membrane Preparation: Follow the same general procedure as for the D2 receptor assay.
-
Assay Procedure (Competition Assay):
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, [³H]-Ketanserin, and the membrane preparation (50-100 µg protein).
-
Define non-specific binding using a high concentration of a competing ligand (e.g., 10 µM mianserin or unlabeled ketanserin).
-
Incubate at room temperature for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through pre-soaked glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis: Follow the same procedure as for the D2 receptor assay.
Histamine H1, Adrenergic α1, and Muscarinic M1 Receptor Binding Assays
Similar competitive radioligand binding assay protocols are employed for these receptors, with the following key differences:
-
Histamine H1 Receptor:
-
Radioligand: [³H]-Mepyramine.
-
Non-specific binding: High concentration of unlabeled mepyramine or another H1 antagonist.
-
-
Adrenergic α1 Receptor:
-
Radioligand: [³H]-Prazosin.
-
Non-specific binding: High concentration of unlabeled prazosin or phentolamine.
-
-
Muscarinic M1 Receptor:
-
Radioligand: [³H]-Pirenzepine or [³H]-N-methylscopolamine.
-
Non-specific binding: High concentration of atropine or unlabeled pirenzepine.
-
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the primary signaling pathways affected by ziprasidone's interactions with key receptors.
Caption: Ziprasidone's primary receptor interactions and downstream signaling effects.
Experimental Workflow
The diagram below outlines the key steps in a typical in vitro competition radioligand binding assay used to determine the binding affinity of a test compound.
References
A Comparative Analysis of Dopamine D2 Receptor Occupancy: Ziprasidone Mesylate vs. Aripiprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ziprasidone mesylate and aripiprazole, focusing on their dopamine D2 receptor occupancy, a critical factor in their mechanism of action as atypical antipsychotics. The information presented is supported by experimental data from positron emission tomography (PET) studies to assist researchers and drug development professionals in their understanding of these two agents.
Quantitative Comparison of D2 Receptor Occupancy
The following tables summarize the dopamine D2 receptor occupancy data for ziprasidone and aripiprazole at various doses and plasma concentrations, as determined by PET imaging studies.
Table 1: Ziprasidone D2 Receptor Occupancy
| Dosage | Time Post-Dose | Brain Region | Mean D2 Occupancy (%) | Plasma Concentration (ng/mL) | Reference |
| 40-160 mg/day (steady state) | 12-16 hours | Striatum | 56 (SD=18) | 39.2 (SD=30.2) at time of scan | [1][2] |
| 60 mg twice daily (steady state) | 5 hours | Putamen | 66 | Not specified at this time point | [3][4][5] |
| 60 mg twice daily (steady state) | 13 hours | Putamen | 39 | 58.8 (SD=40.4) | |
| 60 mg twice daily (steady state) | 23 hours | Putamen | 2 | Not specified at this time point | |
| Single 40 mg dose | Not Specified | Striatum | Not specified | 64 (for 50% occupancy) | |
| 120-200 mg/day (steady state) | Not Specified | Not Specified | Not specified | 84 (for 50% occupancy) |
Table 2: Aripiprazole D2 Receptor Occupancy
| Dosage | Brain Region | Mean D2 Occupancy (%) | Plasma Concentration (ng/mL) | Reference |
| 0.5 mg/day (14 days) | Striatum | 40-49 | Not specified | |
| 1 mg/day (14 days) | Striatum | 57-74 | Not specified | |
| 2 mg/day (14 days) | Striatum | 72-74 | Not specified | |
| 10 mg/day (14 days) | Striatum | 85-86 | Not specified | |
| 30 mg/day (14 days) | Striatum | 86-92 | Not specified | |
| 2-40 mg/day (steady state) | Striatum | 71.6 (at 2mg) - 96.8 (at 40mg) | Not specified | |
| 5-30 mg/day (steady state) | Putamen/Caudate | Almost complete occupancy above 100-150 ng/mL | 9-10 (for 50% occupancy) | |
| 10-30 mg/day (steady state) | Putamen | 87 (average) | Correlated with occupancy |
Experimental Protocols
The data presented in this guide were primarily obtained through Positron Emission Tomography (PET) studies. This non-invasive imaging technique allows for the in vivo quantification of receptor occupancy in the human brain.
Positron Emission Tomography (PET) for D2 Receptor Occupancy Measurement:
A common methodology for these studies involves the following steps:
-
Radioligand Selection: A radiolabeled molecule (radioligand) with high affinity and selectivity for the dopamine D2 receptor is chosen. Commonly used radioligands for D2 receptor imaging include [¹¹C]raclopride and [¹⁸F]fallypride.
-
Subject Preparation: Participants, who may be healthy volunteers or patients with schizophrenia, are recruited for the study. For patient studies, they are typically stabilized on a specific dose of the antipsychotic medication being investigated (e.g., ziprasidone or aripiprazole) for a designated period to reach steady-state plasma concentrations.
-
Baseline Scan (Drug-naïve state): In many study designs, a baseline PET scan is performed before the administration of the study drug to determine the baseline D2 receptor availability for each participant.
-
Drug Administration and Post-Dose Scans: Following the baseline scan, subjects are administered the antipsychotic drug. After a specified period to allow for drug distribution and binding, one or more post-dose PET scans are conducted. The timing of these scans is crucial and is often designed to capture peak and trough drug concentrations.
-
Radioligand Injection and PET Imaging: During each PET scan, the radioligand is injected intravenously. The PET scanner then detects the gamma rays emitted as the radiotracer decays, allowing for the creation of dynamic images that show the distribution and concentration of the radioligand in the brain over time.
-
Data Analysis and Occupancy Calculation: The PET data are used to calculate the binding potential (BP_ND) of the radioligand in specific brain regions of interest, such as the striatum (caudate and putamen). Receptor occupancy is then calculated by comparing the binding potential in the drug-treated state to the baseline (drug-free) state using the following formula:
Occupancy (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] x 100
-
Plasma Concentration Measurement: Blood samples are typically collected at various time points during the study to measure the plasma concentration of the parent drug and its metabolites. This allows for the correlation of receptor occupancy with drug levels in the blood.
Signaling Pathways and Experimental Workflow
To visualize the underlying biological processes and the experimental approach, the following diagrams are provided.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Experimental Workflow for PET D2 Receptor Occupancy Studies.
Discussion
The compiled data indicate that both ziprasidone and aripiprazole achieve significant dopamine D2 receptor occupancy at clinically relevant doses.
Ziprasidone demonstrates a dose-dependent and time-dependent D2 receptor occupancy. Studies show that at steady-state, a twice-daily dosing schedule is necessary to maintain therapeutic levels of receptor occupancy, as occupancy drops significantly 23 hours after the last dose. The plasma concentration required for 50% D2 receptor occupancy (EC50) has been reported in the range of 39-84 ng/mL, with some variability between studies and brain regions.
Aripiprazole , a partial agonist at the D2 receptor, exhibits very high levels of D2 receptor occupancy, often exceeding 80-90% at therapeutic doses. This is notably higher than the typical 60-80% occupancy range associated with the antipsychotic efficacy of D2 antagonists. Despite this high occupancy, the risk of extrapyramidal side effects (EPS) is generally lower with aripiprazole, which is attributed to its partial agonist activity. The EC50 for aripiprazole's D2 receptor occupancy is considerably lower than that of ziprasidone, with values around 9-10 ng/mL reported.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. A PET study of dopamine D2 and serotonin 5-HT2 receptor occupancy in patients with schizophrenia treated with therapeutic doses of ziprasidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine D₂/₃ occupancy of ziprasidone across a day: a within-subject PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D2/3 occupancy of ziprasidone across a day: a within-subject PET study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ziprasidone and Quetiapine in the Management of Psychotic Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the atypical antipsychotics ziprasidone and quetiapine, focusing on their effectiveness, tolerability, and distinct pharmacological profiles. The information presented is collated from pivotal clinical trials and meta-analyses to support informed research and development decisions.
Executive Summary
Ziprasidone and quetiapine are both established second-generation antipsychotics utilized in the treatment of schizophrenia and bipolar disorder. While both medications exert their therapeutic effects through antagonism of dopamine D2 and serotonin 5-HT2A receptors, their broader receptor binding profiles, metabolic liabilities, and clinical effectiveness can differ significantly. Ziprasidone is often associated with a more favorable metabolic profile, demonstrating a lower propensity for weight gain and associated lipid abnormalities. Conversely, quetiapine may be linked to a higher risk of metabolic side effects but shows comparable or, in some studies, superior efficacy in managing certain symptom domains. The choice between these agents is often a nuanced decision, balancing efficacy with the patient's vulnerability to specific adverse effects.
Data Presentation: Efficacy and Tolerability
The following tables summarize key quantitative data from comparative studies of ziprasidone and quetiapine.
Table 1: Clinical Efficacy Measures
| Outcome Measure | Ziprasidone | Quetiapine | Study/Source |
| PANSS Total Score Change | Less improvement compared to olanzapine and risperidone[1] | Superior to risperidone and olanzapine in one study[2] | CATIE Schizophrenia Trial[3][4][5], Various RCTs |
| Time to Treatment Discontinuation (All Causes) | Shorter (Median: 2.8 months) | Longer than ziprasidone (Median: 4.0 months) | CATIE Schizophrenia Trial |
| Discontinuation due to Insufficient Efficacy | Lower risk than quetiapine in one meta-analysis | Higher risk in a 6-week study of first-episode psychosis | Meta-analysis, First-Episode Psychosis Trial |
Table 2: Metabolic Side Effects
| Outcome Measure | Ziprasidone | Quetiapine | Study/Source |
| Mean Weight Change | Minimal change or slight decrease (-0.73 kg when switching from quetiapine) | Associated with weight gain (less than olanzapine, more than ziprasidone) | Open-label switching study, Cincinnati Children's Hospital study |
| Incidence of >7% Weight Gain (First-Episode Psychosis) | 23% | 32% | 3-Month First-Episode Psychosis Study |
| Change in Total Cholesterol | Small mean decrease when switching from quetiapine | Significant increase in first-episode psychosis patients | Open-label switching study, First-Episode Psychosis Study |
| Change in LDL-Cholesterol | Small mean decrease when switching from quetiapine | Significant increase in first-episode psychosis patients | Open-label switching study, First-Episode Psychosis Study |
| Change in Triglycerides | Small mean decrease when switching from quetiapine | No significant change in one study | Open-label switching study |
Table 3: Other Key Tolerability Measures
| Outcome Measure | Ziprasidone | Quetiapine | Study/Source |
| Extrapyramidal Symptoms (EPS) - Use of Anticholinergic Medication | Higher than quetiapine in one report | Lower than risperidone and olanzapine | CATIE Schizophrenia Trial analysis |
| Akathisia Incidence (First-Episode Psychosis, 1 month) | 24% | Lower than ziprasidone | European First Episode of Schizophrenia Trial (EUFEST) |
| QTc Interval Prolongation | Mean increase of 9-14 msec greater than quetiapine | Less QTc prolongation than ziprasidone | Pfizer 054 study |
Experimental Protocols
CATIE (Clinical Antipsychotic Trials of Intervention Effectiveness) Schizophrenia Trial
-
Study Design: A nationwide, multi-site, randomized, double-blind trial.
-
Population: 1,493 patients with schizophrenia for whom a medication change was indicated. Patients with tardive dyskinesia were excluded from randomization to the first-generation antipsychotic comparator, perphenazine.
-
Interventions: Patients were randomly assigned to receive flexible doses of olanzapine (7.5-30 mg/day), perphenazine (8-32 mg/day), quetiapine (200-800 mg/day), risperidone (1.5-6 mg/day), or ziprasidone (40-160 mg/day) for up to 18 months.
-
Primary Outcome Measure: Time to all-cause treatment discontinuation.
-
Secondary Outcome Measures: Included changes in psychopathology (assessed by the Positive and Negative Syndrome Scale - PANSS), side effects, and quality of life.
Open-Label Study of Switching from Quetiapine to Ziprasidone
-
Study Design: A 16-week, open-label, flexible-dose, multicenter trial with a 16-week follow-up.
-
Population: 241 outpatients with schizophrenia or schizoaffective disorder who had been treated with quetiapine (≥300 mg/day) for at least 3 months and experienced either suboptimal efficacy or poor tolerability.
-
Intervention: Quetiapine was tapered and discontinued over 2 weeks, while ziprasidone was initiated and titrated to a flexible dose of 40-80 mg twice daily.
-
Primary Endpoint: Change in weight from baseline at 16 weeks.
-
Secondary Endpoints: Changes in waist/hip circumference, lipid profile, fasting glucose, HbA1c, and various clinical rating scales including PANSS, CGI-S, and GAF.
Visualizations
Signaling Pathways and Receptor Profiles
The following diagram illustrates the primary receptor targets of ziprasidone, quetiapine, and its active metabolite, norquetiapine. The affinity of each compound for a given receptor is inversely proportional to its Ki value (a smaller Ki indicates a stronger binding affinity).
Experimental Workflow: Comparative Clinical Trial
This diagram outlines a typical workflow for a randomized controlled trial comparing ziprasidone and quetiapine.
Logical Relationships: Key Comparative Aspects
This diagram summarizes the key comparative findings between ziprasidone and quetiapine.
References
- 1. Ziprasidone versus other atypical antipsychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of second-generation antipsychotics: a naturalistic, randomized comparison of olanzapine, quetiapine, risperidone, and ziprasidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What CATIE Found: Results From the Schizophrenia Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 2minutemedicine.com [2minutemedicine.com]
Validating the safety profile of ziprasidone mesylate in preclinical studies
This guide provides a comparative analysis of the preclinical safety profile of ziprasidone mesylate against two other atypical antipsychotics, olanzapine and quetiapine. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of ziprasidone's performance in key preclinical safety assessments.
Executive Summary
This compound, an atypical antipsychotic, has undergone extensive preclinical safety evaluation to characterize its potential toxicities. This guide summarizes the available data on its acute and chronic toxicity, cardiovascular safety, and genotoxicity, drawing comparisons with olanzapine and quetiapine. While all three compounds exhibit safety profiles generally consistent with their class, notable differences exist, particularly concerning cardiovascular effects and genotoxic potential. This document aims to present the supporting experimental data in a clear and comparative format to aid in risk assessment and decision-making during drug development.
Data Presentation
Table 1: Acute and Chronic Toxicity
| Parameter | This compound | Olanzapine | Quetiapine |
| Acute Oral Toxicity (LD50) | No specific value found in publicly available literature. | Rat: 174-177 mg/kg[1] Mouse: 208-211 mg/kg[1] | Rat: 1380-1680 mg/kg[2] Mouse: 1380-1680 mg/kg[2] |
| Chronic Toxicity (NOAEL) | No specific value found for a 1-year dog study. | Dog (1-month i.m. study): 0.5 mg/kg[3] | No specific value found for a 1-year dog study. |
Note: NOAEL (No-Observed-Adverse-Effect Level) is a critical parameter from repeated-dose toxicity studies. The lack of publicly available, directly comparable NOAELs from long-term studies in the same species and of the same duration for all three drugs necessitates careful interpretation of chronic toxicity risk.
Table 2: Cardiovascular Safety - hERG Channel Inhibition
| Drug | hERG IC50 | Potency |
| Ziprasidone | 120 nM (in HEK-293 cells at 37°C) | High |
| Olanzapine | 8.0 µM (in HEK cells) | Low |
| Quetiapine | 5.8 µM | Low |
Note: The hERG (human Ether-à-go-go-Related Gene) potassium channel is a key determinant of cardiac repolarization. Inhibition of this channel, indicated by a lower IC50 value, is associated with an increased risk of QT interval prolongation and torsades de pointes (TdP).
Table 3: Genotoxicity Profile
| Assay | This compound | Olanzapine | Quetiapine |
| Bacterial Reverse Mutation Assay (Ames Test) | Reproducible mutagenic response reported | Generally considered non-mutagenic. | Generally considered non-mutagenic. |
| In Vitro Mammalian Chromosomal Aberration Test | Positive in human peripheral lymphocytes | Did not induce sister chromatid exchanges in human lymphocytes | Did not induce genotoxicity in human lymphocytes in the micronucleus and comet assays. |
| In Vivo Genotoxicity | Negative in the in vivo mouse bone marrow chromosomal aberration assay | No evidence of genotoxicity in in vivo assays. | No evidence of genotoxicity in in vivo assays. |
Experimental Protocols
Detailed experimental protocols for the preclinical safety studies of specific drug candidates are often proprietary. However, these studies are typically conducted following standardized international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The following are generalized descriptions of the methodologies for the key experiments cited.
Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
This method is designed to estimate the acute oral toxicity of a substance. It involves a stepwise procedure with the use of a small number of animals at each step.
-
Test System: Typically rats or mice.
-
Procedure: A single oral dose of the test substance is administered to a group of animals. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Endpoint: The LD50 (median lethal dose) is not precisely determined but is assigned to a toxicity class based on the observed mortality at different dose levels.
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)
This study provides information on the potential health hazards likely to arise from repeated oral exposure to a substance over a 90-day period.
-
Test System: Typically rats.
-
Procedure: The test substance is administered orally once daily to several groups of animals at different dose levels for 90 days. A control group receives the vehicle only.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly. Hematology, clinical biochemistry, and urinalysis are performed at specified intervals.
-
Endpoint: At the end of the study, a complete necropsy is performed, and organs are weighed and examined histopathologically. The No-Observed-Adverse-Effect Level (NOAEL) is determined.
In Vitro hERG Assay
This assay assesses the potential of a compound to inhibit the hERG potassium channel, a key indicator of potential for QT prolongation.
-
Test System: Mammalian cell lines (e.g., HEK-293) stably expressing the hERG channel.
-
Procedure: The patch-clamp technique is used to measure the electrical current flowing through the hERG channels in the presence of varying concentrations of the test substance.
-
Endpoint: The concentration of the test substance that causes 50% inhibition of the hERG current (IC50) is determined.
Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)
This assay is used to detect gene mutations induced by chemical substances.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).
-
Procedure: The bacterial strains are exposed to the test substance, with and without a metabolic activation system (S9 mix from rat liver).
-
Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have regained the ability to synthesize the essential amino acid) compared to the negative control.
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.
-
Procedure: Cell cultures are exposed to the test substance for a defined period, both with and without metabolic activation (S9 mix).
-
Endpoint: Metaphase cells are examined microscopically for chromosomal aberrations (e.g., breaks, deletions, exchanges). A significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.
Mandatory Visualizations
Experimental workflow for an acute oral toxicity study following OECD guideline 423.
Signaling pathway illustrating how hERG channel blockade by antipsychotics can lead to QT prolongation.
Logical relationship in a typical genotoxicity testing strategy.
References
Ziprasidone Demonstrates Efficacy Over Placebo in Schizophrenia and Bipolar Disorder Clinical Trials
For Immediate Release
[City, State] – An extensive review of placebo-controlled clinical trials reveals that ziprasidone is an effective treatment for schizophrenia and bipolar disorder, demonstrating statistically significant improvements in key psychiatric rating scales compared to placebo. This guide provides a comprehensive comparison of ziprasidone's efficacy, detailed experimental protocols from pivotal studies, and an overview of its mechanism of action for researchers, scientists, and drug development professionals.
Ziprasidone, a second-generation antipsychotic, has a unique receptor binding profile, acting as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1][2] This dual antagonism is believed to be central to its therapeutic effects on both positive and negative symptoms of schizophrenia, as well as manic and mixed episodes in bipolar disorder.[1]
Efficacy in Schizophrenia
Clinical trials consistently show ziprasidone's superiority over placebo in managing acute exacerbations of schizophrenia. Patients treated with ziprasidone experience significant reductions in scores on the Positive and Negative Syndrome Scale (PANSS), Brief Psychiatric Rating Scale (BPRS), and Clinical Global Impression-Severity (CGI-S) scale.
| Efficacy Measure | Ziprasidone Group | Placebo Group | p-value | Study Population | Study Duration |
| PANSS Total Score Change | Significant Improvement | Less Improvement | <0.05 | Adults with acute schizophrenia | 6 weeks |
| BPRS Total Score Change | -14.16 (SE: 0.78) | -12.35 (SE: 1.05) | 0.15 (mITT), 0.02 (PP) | Adolescents with schizophrenia | 6 weeks |
| CGI-S Score Change | Significant Improvement | Less Improvement | <0.05 | Adults with acute schizophrenia | 6 weeks |
A summary of findings from multiple placebo-controlled trials. Specific values can vary between studies.[3][4]
Efficacy in Bipolar Disorder
In patients with bipolar I disorder experiencing manic or mixed episodes, ziprasidone has demonstrated rapid and sustained improvement in symptoms compared to placebo. Key efficacy measures showing significant improvement include the Mania Rating Scale (MRS) and the CGI-S. However, its efficacy in treating bipolar depression as an adjunctive therapy has yielded mixed results in some studies.
| Efficacy Measure | Ziprasidone Group | Placebo Group | p-value | Study Population | Study Duration |
| MRS Total Score Change | -11.1 | -5.6 | <0.01 | Adults with acute bipolar mania | 3 weeks |
| CGI-S Score Change | Significant Improvement | Less Improvement | <0.001 | Adults with acute bipolar mania | 3 weeks |
| MADRS Total Score Change (Adjunctive) | -13.2 (SE: 1.2) | -12.9 (SE: 1.1) | 0.792 | Adults with bipolar I depression | 6 weeks |
| MADRS Total Score Change (Depressive Mixed State) | Significant Improvement | Less Improvement | 0.0038 | Adults with bipolar II or MDD with mixed features | 6 weeks |
A summary of findings from multiple placebo-controlled trials. Specific values can vary between studies.
Experimental Protocols
The following outlines a typical experimental design for a clinical trial evaluating the efficacy and safety of ziprasidone compared to placebo.
A Randomized, Double-Blind, Placebo-Controlled Study in Acute Schizophrenia
Objective: To evaluate the efficacy and safety of ziprasidone in patients with an acute exacerbation of schizophrenia.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult inpatients aged 18-65 years with a DSM-IV diagnosis of schizophrenia and a recent acute exacerbation. Key inclusion criteria often include a minimum baseline score on the PANSS or BPRS. Exclusion criteria typically include treatment-resistant schizophrenia, significant medical comorbidities, and substance use disorders.
-
Randomization and Blinding: Patients are randomly assigned in a pre-specified ratio (e.g., 2:1) to receive either ziprasidone or a matching placebo. Both patients and investigators are blinded to the treatment assignment.
-
Treatment: Ziprasidone is typically administered orally at a fixed or flexible dose (e.g., 40-80 mg twice daily) with food.
-
Primary Efficacy Endpoint: The primary outcome is the change from baseline in the PANSS total score at the end of the study (e.g., week 6).
-
Secondary Efficacy Endpoints: These often include changes in the BPRS total score, CGI-S score, and PANSS subscale scores.
-
Safety Assessments: Safety and tolerability are monitored through the recording of adverse events, vital signs, weight, electrocardiograms (ECGs), and laboratory tests.
References
- 1. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ziprasidone in Black Patients with Schizophrenia: Analysis of Four Short-term, Double-blind Studies | CNS Spectrums | Cambridge Core [cambridge.org]
- 4. Ziprasidone in Adolescents with Schizophrenia: Results from a Placebo-Controlled Efficacy and Long-Term Open-Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Safety of Ziprasidone and Risperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the long-term safety profiles of two widely prescribed atypical antipsychotics, ziprasidone and risperidone. The information herein is supported by data from long-term clinical trials and systematic reviews, with a focus on quantitative data, experimental methodologies, and the underlying pharmacological pathways that contribute to their respective safety and tolerability profiles.
Executive Summary
Both ziprasidone and risperidone are effective in the long-term management of schizophrenia and other psychotic disorders. However, their long-term safety profiles diverge significantly, particularly concerning metabolic, extrapyramidal, and endocrine adverse effects. Ziprasidone is generally associated with a more favorable metabolic and endocrine profile, exhibiting a lower propensity for weight gain and hyperprolactinemia. Conversely, risperidone is linked to a higher incidence of these adverse events, as well as extrapyramidal symptoms (EPS). A notable consideration for ziprasidone is its potential for QTc interval prolongation, although the clinical significance of this in real-world settings remains a topic of discussion.
Quantitative Safety Data Comparison
The following tables summarize key quantitative data from long-term comparative studies.
Table 1: Metabolic and Endocrine Side Effects (Long-Term Data)
| Parameter | Ziprasidone | Risperidone | Key Findings |
| Weight Gain (≥7% increase from baseline) | 4.2%[1] | 14.9%[1] | Risperidone is associated with a significantly higher incidence of clinically significant weight gain in long-term use. |
| Mean Weight Change | Minimal to no change; some studies report weight loss in overweight patients.[2] | Consistent and often significant weight gain.[3] | Ziprasidone is considered to be relatively weight-neutral.[2] |
| Cholesterol Levels | No significant long-term change. | Can lead to an increase in total cholesterol levels. | Risperidone poses a greater risk for dyslipidemia. |
| Prolactin Levels | Minimal to no effect; may see a slight decrease over time. | Significant and sustained elevation. | Risperidone is well-known for causing hyperprolactinemia, which can lead to sexual dysfunction and other endocrine issues. |
Table 2: Extrapyramidal Symptoms (EPS) and Cardiovascular Effects (Long-Term Data)
| Parameter | Ziprasidone | Risperidone | Key Findings |
| Incidence of EPS | Lower incidence compared to risperidone. | Higher incidence, particularly at higher doses. | Ziprasidone has a more favorable profile regarding motor side effects. |
| Use of Anticholinergic Medication for EPS | Lower requirement. | Higher requirement. | This reflects the lower propensity of ziprasidone to induce EPS. |
| QTc Interval Prolongation | Associated with a greater degree of QTc prolongation. | Less pronounced effect on QTc interval. | While ziprasidone shows a greater effect, the absolute risk of cardiac events in real-world use is not significantly elevated compared to other antipsychotics. |
Key Experimental Protocols
The data presented above is derived from studies with rigorous methodologies. Below is a summary of a representative long-term comparative trial.
Study Design: 44-Week, Double-Blind, Multicenter Continuation Study
-
Objective: To compare the long-term efficacy, safety, and tolerability of ziprasidone and risperidone in patients with schizophrenia or schizoaffective disorder.
-
Patient Population: Patients who had previously responded to 8 weeks of acute treatment with either ziprasidone or risperidone.
-
Intervention:
-
Ziprasidone: 80 to 160 mg/day (median dose: 120 mg/day).
-
Risperidone: 6 to 10 mg/day (median dose: 8 mg/day).
-
-
Primary Efficacy Measures:
-
Positive and Negative Syndrome Scale (PANSS) total score.
-
Clinical Global Impression - Severity (CGI-S) score.
-
-
Safety and Tolerability Assessments:
-
Movement disorder scales (e.g., Simpson-Angus Scale, Barnes Akathisia Rating Scale).
-
Monitoring of adverse events.
-
Body weight and metabolic parameters (e.g., lipids, glucose).
-
Prolactin levels.
-
Electrocardiograms (ECGs) for QTc interval monitoring.
-
Pharmacological Mechanisms and Signaling Pathways
The differing safety profiles of ziprasidone and risperidone can be attributed to their distinct receptor binding affinities and subsequent downstream signaling.
Caption: Comparative receptor binding and downstream effects of ziprasidone and risperidone.
Ziprasidone exhibits a high affinity for both dopamine D2 and serotonin 5-HT2A receptors, with a particularly high 5-HT2A/D2 affinity ratio. This potent 5-HT2A antagonism is thought to mitigate the EPS typically associated with strong D2 blockade. In contrast, risperidone has a very high affinity for D2 receptors, which, while contributing to its efficacy, also increases the risk of EPS and hyperprolactinemia.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for a long-term, double-blind, comparative clinical trial of antipsychotic medications.
Caption: Generalized workflow of a long-term comparative antipsychotic clinical trial.
Conclusion
References
Safety Operating Guide
Proper Disposal of Ziprasidone Mesylate in a Laboratory Setting: A Step-by-Step Guide
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Ziprasidone mesylate must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. While not federally listed as a hazardous waste, improper disposal can pose risks. This guide provides a comprehensive framework for the safe handling and disposal of this compound waste in a laboratory environment.
Waste Classification and Hazard Assessment
This compound is not listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, a comprehensive waste determination must still be conducted. A solution of Ziprasidone has been noted to have a flash point of -2 °C (28 °F), which is below the 60 °C (140 °F) threshold for ignitability. Therefore, any waste solution containing this compound that exhibits this characteristic would be classified as a D001 hazardous waste.
Due to the potential for hazardous characteristics and to ensure full compliance, it is imperative to manage all this compound waste as a chemical waste stream to be handled by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the essential steps for the safe segregation, containment, and labeling of this compound waste within a laboratory.
Experimental Protocol:
-
Segregation:
-
Do not mix this compound waste with other waste streams, such as biohazardous waste, sharps (unless the sharps are contaminated with this compound), or regular trash.
-
Keep this compound solid waste separate from liquid waste.
-
-
Container Selection:
-
Use a designated, leak-proof, and sealable container compatible with chemical waste. High-density polyethylene (HDPE) containers are generally suitable.
-
For sharps contaminated with this compound, use a designated puncture-resistant sharps container clearly labeled for chemically contaminated sharps.
-
-
Labeling:
-
Immediately label the waste container with a "Hazardous Waste" or "Chemical Waste" label, as required by your institution.
-
The label must include:
-
The words "Hazardous Waste" (or equivalent).
-
The full chemical name: "this compound".
-
The accumulation start date (the date the first drop of waste is added to the container).
-
The specific hazard characteristics (e.g., "Ignitable" if it is a solution with a low flashpoint).
-
The name and contact information of the principal investigator or laboratory supervisor.
-
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store in a well-ventilated area and away from sources of ignition.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department through their designated online portal or procedure.
-
Do not pour any this compound waste down the drain.
-
Quantitative Data and Waste Container Summary
While specific quantitative disposal limits for this compound are not publicly available, the following table summarizes the appropriate waste container selection and labeling based on the type of waste.
| Waste Type | Container Type | Labeling Requirements |
| Solid this compound Waste (e.g., contaminated powder, weigh boats, gloves, bench paper) | Sealable, leak-proof container (e.g., HDPE pail with lid) | "Hazardous Waste" or "Chemical Waste" label with "this compound" listed as the contents. |
| Liquid this compound Waste (e.g., unused solutions, rinsate) | Sealable, leak-proof container (e.g., HDPE bottle with screw cap) | "Hazardous Waste" or "Chemical Waste" label with "this compound solution" and any solvents listed with percentages. Indicate "Ignitable" if applicable. |
| Sharps Contaminated with this compound (e.g., needles, syringes, glass vials) | Puncture-resistant sharps container | "Chemically Contaminated Sharps" label with "this compound" listed as the contaminant. |
| Empty Stock Vials | Original vial | Deface the original label and place in the appropriate chemical waste container for disposal through EHS. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.
Safeguarding Researchers: A Comprehensive Guide to Handling Ziprasidone Mesylate
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with Ziprasidone mesylate. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.
This compound, an atypical antipsychotic agent, requires careful handling due to its potential to cause allergic skin reactions and the risk of dust formation which can be harmful if inhaled.[1][2] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate these risks.
Essential Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form, a comprehensive PPE strategy is mandatory. This includes protection for the eyes, skin, and respiratory system.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | To prevent eye contact with this compound dust or solutions.[1][3] |
| Hand Protection | Impervious gloves (e.g., Nitrile). | Recommended to prevent skin contact, which may cause sensitization or allergic reactions.[1] |
| Protective Clothing | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator. | Required if the Occupational Exposure Limit (OEL) is exceeded or when dust generation is likely. |
Operational Plans: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the research.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. Store this compound in a tightly sealed container in a cool, well-ventilated area, protected from light. Recommended storage temperatures are typically between 15°C and 30°C (59°F to 86°F).
Handling and Preparation of Solutions
All handling of this compound powder should be conducted in a designated area with adequate engineering controls, such as a chemical fume hood or a ventilated balance safety enclosure, to minimize dust generation and inhalation.
-
Engineering Controls: General room ventilation is considered adequate for low-dust processes, but local exhaust ventilation should be used when weighing or manipulating the powder.
-
Minimizing Dust: Avoid actions that can create dust, such as scraping or vigorous shaking of the powder.
-
Personal Hygiene: Always wash hands thoroughly after handling the compound, even if gloves were worn.
Spill Management
In the event of a spill, trained personnel should undertake cleanup operations.
-
Evacuate: Non-essential personnel should be evacuated from the affected area.
-
Containment: For dry spills, gently cover the spill with a damp cloth or use a filtered vacuum to avoid generating dust.
-
Cleanup: Collect the spilled material and place it in a labeled, sealed container for disposal.
-
Decontamination: Thoroughly clean the spill area.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Contaminated Materials: This includes empty containers, contaminated PPE, and spill cleanup materials.
-
Prohibited Disposal: Do not dispose of this compound with household garbage or allow it to enter the sewage system.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Pfizer Occupational Exposure Limit (OEL) TWA-8Hr | 90 µg/m³ | |
| Oral TDLO (man) | 2.29 ml/kg |
Experimental Protocols
Below are detailed methodologies for the preparation of a this compound oral solution and its analysis using High-Performance Liquid Chromatography (HPLC).
Preparation of a 2.5 mg/mL this compound Oral Solution
This protocol is adapted from a study on the stability of an extemporaneously compounded oral solution.
Materials:
-
This compound for injection (20 mg/mL vial)
-
Sterile Water for Injection
-
Commercially available sugar-free, alcohol-free flavored syrup (e.g., Ora-Sweet®)
-
Sterile syringes and needles
-
Amber plastic prescription bottles
Procedure:
-
Reconstitute a 20 mg/mL vial of this compound for injection by adding 1.2 mL of Sterile Water for Injection.
-
Shake the vial vigorously until all the drug is dissolved.
-
Withdraw the required volume of the reconstituted solution.
-
Dilute the reconstituted solution with the flavored syrup to a final concentration of 2.5 mg/mL.
-
Transfer the final solution to an amber plastic prescription bottle and label it appropriately.
-
Store the prepared solution under refrigeration (5°C).
HPLC Method for the Determination of Ziprasidone
This method is suitable for the quantitative analysis of Ziprasidone in pharmaceutical dosage forms.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Lichrospher RP-18 (250 mm × 4.0 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of 20 mM ammonium acetate (pH adjusted to 3.0 with orthophosphoric acid) and methanol (30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Standard Preparation: Prepare a stock solution of Ziprasidone hydrochloride reference standard in the mobile phase. From the stock solution, prepare a series of working standards by dilution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: For capsules, weigh and finely powder the contents of not fewer than 20 capsules. Accurately weigh a portion of the powder equivalent to a specified amount of Ziprasidone and transfer it to a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm filter.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the amount of Ziprasidone in the sample by comparing the peak area of the sample with the peak area of the standard.
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
